2-Propyl-4-pentenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDNZXEHYSVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881257 | |
| Record name | 2-propylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-ene-Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1575-72-0 | |
| Record name | (±)-2-n-Propyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-4-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1575-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-4-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYI36I25W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Propyl-4-pentenoic acid, a significant metabolite of the widely used anticonvulsant drug, Valproic acid. This document details the compound's nomenclature, structural information, and key physicochemical characteristics. Furthermore, it outlines experimental protocols for its analysis and discusses its biological activities, with a focus on the signaling pathways implicated in its toxicity. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.
Chemical and Physical Properties
This compound, also known by its synonyms 4-ene-VPA and 2-Allylpentanoic acid, is a branched-chain unsaturated fatty acid. It is a major metabolite of Valproic acid and is associated with hepatotoxicity and neuroteratogenicity.[1][2]
Nomenclature and Structure
-
IUPAC Name: 2-Propylpent-4-enoic acid
-
Synonyms: 4-ene-VPA, 2-Allylpentanoic acid, (±)-2-Propyl-4-pentenoic acid[1][2][3]
-
Canonical SMILES: CCCC(CC=C)C(=O)O[4]
-
InChI Key: UMYDNZXEHYSVFY-UHFFFAOYSA-N[4]
Physicochemical Data
| Property | Value | Reference Compound Data |
| Physical State | Liquid / Oil[1][4] | - |
| Appearance | Clear, Colorless[5] | - |
| Density | 0.943 ± 0.06 g/cm³[1] | - |
| Melting Point | Data not available | -22.5 °C (for 4-Pentenoic acid) |
| Boiling Point | Data not available | 188-189 °C (for 4-Pentenoic acid) |
| Solubility | Slightly soluble in methanol[2] | - |
| pKa (Predicted) | 4.70 ± 0.20[5] | - |
Experimental Protocols
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be approached through methods analogous to those used for Valproic acid and other substituted pentenoic acids. One common strategy is the malonic ester synthesis.
General Synthetic Approach (based on related syntheses):
-
Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with an appropriate allyl halide (e.g., allyl bromide) in an alkylation reaction to introduce the allyl group.
-
Second Alkylation: The resulting mono-alkylated malonic ester is then subjected to a second alkylation step using a propyl halide (e.g., 1-bromopropane) to introduce the propyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide), followed by acidification. The resulting dicarboxylic acid readily undergoes decarboxylation upon heating to yield the final product, this compound.
An asymmetric synthesis approach has also been reported, utilizing chiral auxiliaries like (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) to achieve enantiomerically pure forms of the acid.[1]
Spectroscopic and Chromatographic Analysis
A sensitive and specific HPLC-MS/MS method has been developed for the quantitative determination of this compound in human plasma.[5]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., VPA-d15).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is subjected to pre-column derivatization.
-
-
Derivatization:
-
The carboxylic acid moiety is derivatized to enhance ionization efficiency and chromatographic retention. A common derivatizing agent is 4-dimethylaminobenzylamine (B93267) dihydrochloride.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard are monitored.
-
-
Quantification:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method can achieve a lower limit of quantification of 20 ng/mL in plasma.[5]
-
-
¹H NMR:
-
A triplet corresponding to the methyl protons of the propyl group.
-
Multiplets for the methylene (B1212753) protons of the propyl group and the methylene protons adjacent to the double bond.
-
A multiplet for the methine proton at the chiral center (C2).
-
Multiplets for the vinyl protons of the allyl group, showing characteristic splitting patterns for a terminal alkene.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Signals for the two sp² hybridized carbons of the double bond.
-
A signal for the methine carbon at the chiral center.
-
Signals for the methylene carbons of the propyl and allyl groups.
-
A signal for the methyl carbon of the propyl group.
-
An experimental FTIR spectrum for this compound is not publicly available. The expected characteristic absorption bands, based on its functional groups, are:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (alkane and alkene): Bands just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1710 cm⁻¹.
-
C=C stretch (alkene): A band of variable intensity around 1640 cm⁻¹.
-
C-O stretch (carboxylic acid): A band in the region of 1320-1210 cm⁻¹.
-
=C-H bend (alkene): Bands in the region of 1000-650 cm⁻¹.
Biological Activity and Signaling Pathways
This compound is a major toxic metabolite of Valproic acid. Its toxicity is primarily attributed to its effects on mitochondrial function and the induction of oxidative stress.[2]
Mechanism of Toxicity
The hepatotoxicity of this compound is linked to its metabolism via β-oxidation, which can lead to the formation of reactive metabolites.[4] These metabolites are implicated in causing mitochondrial dysfunction and depleting cellular glutathione (B108866) (GSH) stores, a key antioxidant. The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, cell death.
Signaling Pathways
This compound and its reactive metabolites can directly impact mitochondrial function. This includes the inhibition of the mitochondrial respiratory chain, leading to decreased ATP production and an increase in ROS generation. Furthermore, it can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane, which dissipates the mitochondrial membrane potential and can trigger apoptosis.
Caption: Mitochondrial dysfunction induced by this compound.
The reactive metabolites of this compound can directly conjugate with glutathione, leading to its depletion. This reduction in the primary cellular antioxidant defense system results in an accumulation of ROS, causing oxidative stress. Oxidative stress, in turn, can damage lipids, proteins, and DNA, and activate stress-responsive signaling pathways, such as the Nrf2 pathway, as a compensatory mechanism. However, severe and prolonged oxidative stress will ultimately lead to apoptosis.
Caption: Glutathione depletion and subsequent oxidative stress.
The culmination of mitochondrial dysfunction and oxidative stress is the induction of apoptosis, or programmed cell death. The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Caption: Intrinsic pathway of apoptosis activated by this compound.
Conclusion
This compound is a biologically active metabolite of Valproic acid with significant toxicological implications. This guide has summarized its key chemical and physical properties, provided an overview of relevant experimental protocols, and detailed the molecular pathways underlying its toxicity. A thorough understanding of these characteristics is crucial for researchers in the fields of drug metabolism, toxicology, and pharmacology, and for professionals involved in the development of safer therapeutic agents. Further research is warranted to fully elucidate the specific molecular interactions and to develop strategies to mitigate the adverse effects associated with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR [m.chemicalbook.com]
- 5. Quantification of valproic acid and its metabolite this compound in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
4-ene-VPA synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-ene-Valproic Acid (4-ene-VPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ene-valproic acid (4-ene-VPA) is a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). It is formed in the liver primarily through cytochrome P450-mediated oxidation, involving enzymes such as CYP2A6, CYP2B6, and CYP2C9. Research has identified 4-ene-VPA as a key contributor to the hepatotoxicity sometimes associated with VPA therapy. The chemical synthesis of 4-ene-VPA, particularly its individual enantiomers, is crucial for in-depth toxicological studies, the investigation of its metabolic pathways, and the development of safer VPA analogs. This guide provides a comprehensive overview of the core chemical synthesis pathways for 4-ene-VPA, focusing on asymmetric synthesis to obtain enantiomerically pure forms.
Overview of Synthesis Strategies
The laboratory synthesis of 4-ene-VPA, or 2-n-propyl-4-pentenoic acid, is most effectively achieved through the alkylation of a carboxylic acid precursor. To control the stereochemistry at the chiral center (the carbon atom to which the propyl and allyl groups are attached), asymmetric synthesis strategies are employed. A prominent and successful approach utilizes chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Asymmetric Synthesis of (R)- and (S)-4-ene-VPA using Chiral Auxiliaries
The enantioselective synthesis of the (R) and (S) isomers of 4-ene-VPA can be accomplished using chiral oxazolidinones as auxiliaries. This method allows for a high degree of stereochemical control.
Experimental Protocol
The following protocol is a representative procedure based on established methods for asymmetric alkylation using chiral auxiliaries.
Step 1: Acylation of the Chiral Oxazolidinone
The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with n-valeryl chloride (pentanoyl chloride). This reaction attaches the valeryl group to the chiral auxiliary, forming an N-valeryl oxazolidinone.
-
Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-valeryl chloride, a base (e.g., triethylamine (B128534) or pyridine), and an aprotic solvent (e.g., dichloromethane).
-
Procedure: The chiral auxiliary is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of n-valeryl chloride. The reaction is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, it is quenched with water, and the product is extracted, dried, and purified.
Step 2: Diastereoselective Alkylation
The acylated chiral auxiliary is then deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is subsequently alkylated with allyl bromide. The steric hindrance from the chiral auxiliary directs the incoming allyl group to one face of the enolate, leading to the preferential formation of one diastereomer.
-
Reagents: The N-valeryl oxazolidinone from Step 1, lithium diisopropylamide (LDA), allyl bromide, and an ethereal solvent (e.g., tetrahydrofuran).
-
Procedure: The N-valeryl oxazolidinone is dissolved in the solvent and cooled to a low temperature (e.g., -78 °C). A solution of LDA is added slowly to form the enolate. Allyl bromide is then added, and the reaction is stirred at a low temperature for several hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted, dried, and purified.
Step 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired enantiomer of 4-ene-VPA. This is typically achieved through hydrolysis.
-
Reagents: The alkylated product from Step 2, a hydrolyzing agent (e.g., lithium hydroxide (B78521) in a mixture of water and an organic solvent), followed by acidification with a protic acid (e.g., hydrochloric acid).
-
Procedure: The alkylated product is treated with the hydrolyzing agent at room temperature. After the reaction is complete, the mixture is acidified to protonate the carboxylate. The product, 4-ene-VPA, is then extracted with an organic solvent, and the solvent is removed to yield the final product. The chiral auxiliary can often be recovered.
To synthesize the other enantiomer, the opposite enantiomer of the chiral auxiliary (e.g., (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone) would be used at the beginning of the synthesis.
Quantitative Data
The asymmetric synthesis of 4-ene-VPA enantiomers using chiral auxiliaries has been reported to achieve high enantiomeric excess.
| Product | Chiral Auxiliary Used | Reported Enantiomeric Excess (ee) |
| (S)-(-)-4-ene-VPA | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | >95% |
| (R)-(+)-4-ene-VPA | (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | >95% |
| (R)- and (S)-4-ene-VPA | (4S)-4-(2-propyl)-2-oxazolidone and (4R,5S)-4-methyl-5-phenyloxazolidone | >93% |
Note: The specific yields for each step can vary depending on the exact reaction conditions and scale.
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: Overall workflow for the asymmetric synthesis of 4-ene-VPA using a chiral auxiliary.
Chemical Synthesis Pathway of 4-ene-VPA
Caption: Key steps in the chemical synthesis pathway for enantiomerically pure 4-ene-VPA.
Conclusion
The chemical synthesis of 4-ene-VPA is a critical tool for advancing our understanding of the metabolism and toxicity of valproic acid. The use of chiral auxiliaries provides an effective and highly stereoselective route to obtaining the individual enantiomers of 4-ene-VPA. This enables detailed investigation into the specific biological activities of each isomer. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals in drug development to synthesize and utilize 4-ene-VPA in their studies, ultimately contributing to the development of safer therapeutic agents.
An In-depth Technical Guide on the Discovery and History of 2-Allylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylpentanoic acid, a structural analogue of the well-established anticonvulsant and mood-stabilizing drug valproic acid (VPA), represents a key area of interest in the ongoing quest for novel therapeutics with improved efficacy and safety profiles. The history of 2-allylpentanoic acid is intrinsically linked to the discovery and development of VPA. This technical guide provides a comprehensive overview of the historical context, synthesis, and biological evaluation of 2-allylpentanoic acid, primarily through the lens of its parent compound, valproic acid.
The Serendipitous Discovery of Valproic Acid's Anticonvulsant Properties
Valproic acid (2-propylpentanoic acid) was first synthesized in 1882 by Beverly S. Burton.[1] For many decades, it was used merely as a "metabolically inert" solvent in laboratories.[1] Its therapeutic potential remained unrecognized until 1962, when French researcher Pierre Eymard and his team serendipitously discovered its anticonvulsant properties.[1] While screening other compounds for anti-seizure activity, they used valproic acid as a vehicle and observed that it prevented pentylenetetrazol-induced convulsions in laboratory rats.[1] This accidental finding led to the clinical introduction of valproic acid as an antiepileptic drug in France in 1967.[1]
The discovery of VPA's therapeutic effects spurred extensive research into its analogues to explore structure-activity relationships, aiming to enhance potency and reduce the side effects associated with VPA, such as hepatotoxicity and teratogenicity.[2] It is within this context that 2-allylpentanoic acid and other derivatives were synthesized and investigated.
Synthesis of 2-Allylpentanoic Acid and its Analogues
The primary synthetic route for 2-allylpentanoic acid and other α-substituted pentanoic acids is the malonic ester synthesis. This versatile method allows for the introduction of various alkyl and allyl groups at the α-position of a carboxylic acid.
Experimental Protocol: Malonic Ester Synthesis of 2-Allylpentanoic Acid
Objective: To synthesize 2-allylpentanoic acid from diethyl malonate and allyl bromide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Allyl bromide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Diethyl malonate is added dropwise to the stirred solution at room temperature. The ethoxide acts as a base, deprotonating the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.
-
First Alkylation (Propylation): 1-Bromopropane is added slowly to the solution of the malonate enolate. The enolate acts as a nucleophile, attacking the 1-bromopropane in an SN2 reaction to form diethyl propylmalonate. The reaction mixture is typically heated under reflux to ensure complete reaction.
-
Second Enolate Formation: A second equivalent of sodium ethoxide is added to the reaction mixture to deprotonate the remaining acidic α-hydrogen of the diethyl propylmalonate, forming a new enolate.
-
Second Alkylation (Allylation): Allyl bromide is then added dropwise to the reaction mixture. The propylmalonate enolate attacks the allyl bromide to yield diethyl allylpropylmalonate. The mixture is again heated under reflux.
-
Saponification: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid by heating with a concentrated solution of sodium hydroxide. This step converts the ester groups into carboxylate salts.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding 2-allylpentanoic acid.
-
Purification: The final product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.
Biological Activity and Evaluation
The primary therapeutic application investigated for 2-allylpentanoic acid and its analogues is their anticonvulsant activity. The evaluation of these compounds typically involves preclinical animal models of seizures.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
Objective: To assess the anticonvulsant activity of a test compound against chemically induced seizures.[3][4][5]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
Test compound (e.g., 2-allylpentanoic acid)
-
Vehicle (e.g., saline, Tween 80)
-
Observation cages
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups. The control group receives the vehicle, and the test groups receive different doses of the test compound administered intraperitoneally.
-
PTZ Challenge: After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption and distribution, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously or intraperitoneally.[6]
-
Observation: Each mouse is immediately placed in an individual observation cage and observed for the onset of seizures for a period of 30 minutes.[6]
-
Seizure Scoring: The severity of the seizures is scored using a standardized scale (e.g., Racine scale). Key parameters observed include latency to the first myoclonic jerk, incidence of generalized clonic-tonic seizures, and mortality.
-
Data Analysis: The percentage of animals protected from seizures in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, can be determined using probit analysis.
Mechanism of Action: Insights from Valproic Acid
The precise mechanism of action of 2-allylpentanoic acid has not been extensively elucidated. However, it is presumed to share mechanistic similarities with valproic acid, which has multiple proposed mechanisms of action.
Enhancement of GABAergic Neurotransmission
One of the primary mechanisms of VPA is the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7][8] VPA is believed to increase GABA levels in the brain by:
-
Inhibiting GABA-degrading enzymes: VPA inhibits GABA transaminase (GABA-T) and succinate (B1194679) semialdehyde dehydrogenase (SSADH), the enzymes responsible for the breakdown of GABA.[7]
-
Increasing GABA synthesis: Some evidence suggests VPA may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.
Inhibition of Histone Deacetylases (HDACs)
More recently, VPA has been identified as a direct inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs.[9] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state and the altered expression of numerous genes. This epigenetic mechanism is thought to contribute to its long-term therapeutic effects, including neuroprotection and mood stabilization.[10][11]
Quantitative Data and Structure-Activity Relationships
While specific quantitative data for 2-allylpentanoic acid is limited in the public domain, research on VPA analogues has provided valuable insights into structure-activity relationships (SAR).
Table 1: Structure-Activity Relationship of Valproic Acid Analogues
| Compound | Structure | Anticonvulsant Activity (Relative to VPA) | Key Features |
| Valproic Acid (VPA) | 2-propylpentanoic acid | Baseline | Broad-spectrum anticonvulsant |
| 2-ene-VPA | 2-propyl-2-pentenoic acid | Similar to VPA | Major active metabolite of VPA with potentially lower toxicity.[12] |
| 4-ene-VPA | 2-propyl-4-pentenoic acid | Similar to VPA | Metabolite of VPA associated with hepatotoxicity.[13] |
| 2-Allylpentanoic Acid | 2-allyl-2-propylpentanoic acid | Data not widely available | Unsaturated side chain may influence metabolism and activity. |
| Valpromide | Valproic acid amide | Prodrug of VPA | Converted to VPA in vivo.[13] |
| Valnoctamide | Amide of a VPA isomer | Potent anticonvulsant | Shows stereoselective activity. |
Note: The anticonvulsant activity can vary depending on the animal model and testing parameters used.
Conclusion
The discovery and history of 2-allylpentanoic acid are deeply rooted in the development of valproic acid. While its independent clinical development has not been as prominent as that of its parent compound, it remains a molecule of interest for understanding the structure-activity relationships of branched-chain fatty acids as central nervous system agents. The established protocols for the synthesis and anticonvulsant screening of VPA analogues provide a clear framework for the further investigation of 2-allylpentanoic acid and other novel derivatives. Future research is warranted to fully elucidate its unique pharmacological profile and therapeutic potential.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproate - Wikipedia [en.wikipedia.org]
- 9. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Valproic Acid Metabolite 4-ene-VPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). This document delves into the core aspects of 4-ene-VPA, including its chemical structure, synthesis, metabolic pathways, analytical quantification, and toxicological implications. The information is presented to support further research and development in the fields of pharmacology, toxicology, and medicinal chemistry.
Chemical Structure and Properties
4-ene-VPA, systematically named (E)-2-propyl-4-pentenoic acid, is an unsaturated fatty acid and a major metabolite of valproic acid.[1] Its chemical structure is characterized by a double bond between carbons 4 and 5 of the pentenoic acid backbone.
Chemical Identifiers:
-
IUPAC Name: (E)-2-propyl-4-pentenoic acid
-
Molecular Formula: C₈H₁₄O₂[1]
-
Molecular Weight: 142.19 g/mol
-
CAS Number: 1575-72-0[1]
-
SMILES: C=CCC(CCC)C(=O)O[2]
Physicochemical Properties:
4-ene-VPA is a hydrophobic molecule that is practically insoluble in water.[2] It is classified as a methyl-branched fatty acid.[2]
Metabolic Formation and Signaling Pathways
Valproic acid undergoes extensive metabolism in the liver, with the formation of 4-ene-VPA occurring via a minor but significant pathway mediated by cytochrome P450 (CYP) enzymes.[3] The key enzymes involved in this desaturation reaction are CYP2A6, CYP2B6, and CYP2C9.[4]
The metabolic bioactivation of VPA to its hepatotoxic intermediates is a critical area of study. 4-ene-VPA can be further metabolized through β-oxidation to form the highly reactive and toxic metabolite, (E)-2,4-diene-VPA-CoA ester.[5] This reactive intermediate can deplete mitochondrial glutathione (B108866) and form adducts with cellular macromolecules, leading to mitochondrial dysfunction and hepatotoxicity.[3]
Below is a diagram illustrating the metabolic pathway from Valproic Acid to the formation of the reactive 2,4-diene-VPA-CoA ester.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for 4-ene-Valproic acid (HMDB0013897) [hmdb.ca]
- 3. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-Propyl-4-pentenoic Acid (4-ene VPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Propyl-4-pentenoic acid, commonly known as 4-ene VPA, is a principal and biologically active metabolite of the widely prescribed anticonvulsant and mood stabilizer, valproic acid (VPA).[1][2] This document provides a comprehensive technical overview of the multifaceted biological activities of 4-ene VPA. It possesses a dual profile, exhibiting anticonvulsant properties comparable to its parent compound while also being a potent mediator of VPA's most severe adverse effects: hepatotoxicity and teratogenicity.[3][4] The primary mechanisms underlying its toxicity involve the profound inhibition of mitochondrial fatty acid β-oxidation, leading to mitochondrial dysfunction, and the depletion of cellular glutathione (B108866) stores, which culminates in significant oxidative stress.[2][5] Notably, its teratogenic effects are highly stereoselective, with the S-(-)-enantiomer demonstrating markedly higher toxicity than the R-(+)-enantiomer.[6] This guide synthesizes quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals engaged in pharmacology, toxicology, and drug development.
Pharmacological and Toxicological Profile
Anticonvulsant Activity
4-ene VPA demonstrates significant anticonvulsant potency, comparable to that of valproic acid.[3] Studies involving various animal seizure models, such as the subcutaneous pentylenetetrazol (PTZ) seizure threshold test, have confirmed its efficacy.[7] A crucial finding for drug development is the lack of enantioselectivity in its anticonvulsant action; both R- and S-enantiomers are similarly effective.[8] This contrasts sharply with its teratogenic effects, suggesting that the structural requirements for therapeutic activity and toxicity are distinct.[9]
Hepatotoxicity
4-ene VPA is strongly implicated as a causative agent in VPA-induced liver injury.[4][10] Its hepatotoxic effects are not caused by the compound itself but by its subsequent metabolic activation. Through the mitochondrial β-oxidation pathway, 4-ene VPA is converted into highly reactive intermediates, such as (E)-2-propyl-2,4-pentadienoic acid.[1][11] These reactive metabolites can covalently bind to cellular macromolecules and disrupt critical hepatic functions.
The metabolic pathway leading to hepatotoxicity involves a cascade of events initiated by the formation of these reactive species. This process depletes mitochondrial glutathione (GSH), a primary cellular antioxidant, leading to a state of oxidative stress and subsequent mitochondrial injury, which manifests as liver damage.[2][4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|Valproic Acid Metabolite|CAS 1575-72-0 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the development of alternative antiepileptic drugs. Lack of enantioselectivity of the anticonvulsant activity, in contrast to teratogenicity, of 2-n-propyl-4-pentenoic acid and 2-n-propyl-4-pentynoic acid, analogues of the anticonvulsant drug valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comparative investigation of this compound (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preclinical Hepatotoxicity of 4-ene-VPA
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical data on the hepatotoxicity of 2-propyl-4-pentenoic acid (4-ene-VPA), a critical metabolite of the widely used anti-epileptic drug, valproic acid (VPA). This document summarizes key quantitative findings, details experimental protocols from pivotal studies, and visualizes the complex molecular pathways involved in 4-ene-VPA-induced liver injury.
Core Executive Summary
Valproic acid (VPA) is associated with a rare but severe idiosyncratic hepatotoxicity, and its metabolite, 4-ene-VPA, is strongly implicated as a key mediator of this adverse effect. Preclinical research has established that 4-ene-VPA is more toxic than the parent compound. Its toxicity is intrinsically linked to its metabolic activation within the liver, leading to mitochondrial dysfunction, oxidative stress, and disruption of lipid metabolism. This guide synthesizes the critical preclinical evidence to provide a detailed understanding of the mechanisms and manifestations of 4-ene-VPA hepatotoxicity.
Metabolic Activation and Pathway to Toxicity
The journey from VPA to cellular injury is a multi-step process initiated by cytochrome P450 (CYP) enzymes and culminating in mitochondrial distress.
Formation of 4-ene-VPA
VPA is metabolized through several pathways, with a minor but critical route being oxidation by CYP enzymes to form 4-ene-VPA.[1][2] This desaturation reaction is primarily catalyzed by CYP2C9, with smaller contributions from CYP2A6 and CYP2B6.[1][3][4][5] The formation of 4-ene-VPA can be influenced by factors such as genetic polymorphisms in CYP enzymes and co-administration of drugs that induce these enzymes.[1][2] For instance, co-treatment with CYP inducers like phenobarbital (B1680315) has been shown to increase the formation of 4-ene-VPA.[6][7]
Bioactivation to the Ultimate Toxicant: 2,4-diene-VPA
Following its formation, 4-ene-VPA enters the mitochondria where it undergoes β-oxidation to form the highly reactive and cytotoxic metabolite, (E)-2,4-diene-VPA.[1][8] This metabolite is considered the ultimate hepatotoxic species.[1][8] (E)-2,4-diene-VPA is an electrophilic compound that can readily form adducts with cellular macromolecules, including glutathione (B108866) (GSH) and proteins, leading to cellular dysfunction.[3][9]
The metabolic pathway from VPA to its toxic metabolites is visualized below.
Mechanisms of 4-ene-VPA-Induced Hepatotoxicity
The hepatotoxicity of 4-ene-VPA is multifactorial, involving direct effects on mitochondrial function, depletion of cellular antioxidants, and disruption of lipid homeostasis.
Mitochondrial Toxicity
Mitochondria are a primary target of 4-ene-VPA and its downstream metabolite, 2,4-diene-VPA. The key mitochondrial toxicities include:
-
Inhibition of β-oxidation: 4-ene-VPA and its CoA ester can directly inhibit enzymes involved in the mitochondrial β-oxidation of fatty acids.[6][10] This inhibition leads to an accumulation of lipids within hepatocytes, manifesting as microvesicular steatosis, a hallmark of VPA-induced liver injury.[6][11]
-
Coenzyme A (CoA) Sequestration: The formation of VPA-CoA and 4-ene-VPA-CoA can deplete the mitochondrial pool of free Coenzyme A.[7] This sequestration limits the availability of CoA for essential metabolic processes, including the β-oxidation of endogenous fatty acids.[7]
-
Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[12][13]
Glutathione Depletion
The reactive metabolite, 2,4-diene-VPA, is detoxified by conjugation with glutathione (GSH).[3][9] In situations of high metabolic flux through this pathway, cellular GSH stores can be significantly depleted.[14] A 50% decrease in cellular GSH levels has been observed following treatment with 4-ene-VPA.[14] This depletion of a critical antioxidant leaves hepatocytes vulnerable to oxidative damage.[14][15]
The interplay of these mechanisms leading to liver injury is depicted in the following diagram.
References
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of CYP2C9 Function in Valproate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification and characterization of the glutathione and N-acetylcysteine conjugates of (E)-2-propyl-2,4-pentadienoic acid, a toxic metabolite of valproic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of valproate and its Delta2- and Delta4-unsaturated metabolites, on the beta-oxidation rate of long-chain and medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of unsaturated metabolites of valproic acid and protection by vitamins C and E in glutathione-depleted rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 2-Propyl-4-pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-4-pentenoic acid, also known as 4-en-VPA, is a significant metabolite of the widely prescribed antiepileptic and mood-stabilizing drug, valproic acid (VPA). The clinical use of VPA is tempered by concerns regarding its teratogenicity and hepatotoxicity.[1] Research has indicated that these adverse effects may be linked to its metabolic pathways, with 4-en-VPA being identified as a particularly toxic metabolite.[2][3] This metabolite is chiral, existing as two distinct stereoisomers, the (R)- and (S)-enantiomers. These enantiomers have been shown to exhibit different metabolic fates and biological activities, a critical consideration in drug development and toxicology.[3][4] This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their physicochemical properties, synthesis, analytical separation, and differential biological effects.
Physicochemical and Biological Properties
The most striking difference between the two enantiomers lies in their biological activity, particularly their teratogenicity and metabolic pathways.[3][4] The (S)-enantiomer has been demonstrated to be significantly more teratogenic and embryotoxic than the (R)-enantiomer in animal models.[4]
Table 1: Summary of Physicochemical and Biological Data for this compound Stereoisomers
| Property | (R)-(+)-2-Propyl-4-pentenoic acid | (S)-(-)-2-Propyl-4-pentenoic acid | Racemic (±)-2-Propyl-4-pentenoic acid |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol [5] | 142.20 g/mol [6] |
| Physical Form | Not specified (presumed oil) | Not specified (presumed oil) | Clear, colorless oil[6] |
| Specific Optical Rotation | Not available in cited literature | Not available in cited literature | 0° (by definition) |
| Computed XLogP3 | Not available | 2.3[5] | Not applicable |
| Teratogenicity | Significantly lower than (S)-enantiomer[4] | Significantly more teratogenic and embryotoxic; causes neural tube defects (exencephaly) at a rate approximately 4 times higher than the (R)-enantiomer in mice.[4] | Neuroteratogenic, induces deformation of the neural tube in mouse embryos.[2] |
| Primary Metabolic Fate | Formation of 4,5-diOH-VPA γ-lactone in rat hepatocytes.[3] | Formation of 2-n-propyl-2(E),4-pentadienoic acid (a diene metabolite) in rat hepatocytes.[3] | Undergoes β-oxidation to form reactive metabolites.[2] |
| Potential Hepatotoxicity | Differences in metabolism suggest a different hepatotoxic potential compared to the (S)-enantiomer.[3] | Differences in metabolism suggest a different hepatotoxic potential compared to the (R)-enantiomer.[3] | Putative hepatotoxic metabolite of valproic acid.[1] |
Experimental Protocols
Enantioselective Synthesis
The enantiomers of this compound have been successfully synthesized using chiral auxiliaries to direct the stereochemistry of the alkylation step. One established method utilizes (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP, respectively).[4] The following is a representative protocol based on this methodology.
Protocol 1: Asymmetric Synthesis of (S)-2-Propyl-4-pentenoic Acid via SAMP Hydrazone Alkylation
-
Hydrazone Formation: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with pentan-3-one in an appropriate solvent (e.g., diethyl ether) to form the corresponding SAMP hydrazone.
-
Deprotonation: The SAMP hydrazone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78°C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming a chiral azaenolate.
-
Asymmetric Alkylation: Allyl bromide is added to the solution, and the reaction is allowed to slowly warm to room temperature. The chiral auxiliary directs the electrophilic attack of the allyl bromide to one face of the azaenolate, resulting in the formation of the alkylated hydrazone with high diastereoselectivity.
-
Auxiliary Cleavage: The alkylated hydrazone is then cleaved to yield the corresponding ketone. This can be achieved by ozonolysis at -78°C followed by a reductive workup, or by hydrolysis with an acid such as aqueous oxalic acid.
-
Oxidation to Carboxylic Acid: The resulting chiral ketone is oxidized to the final carboxylic acid product, (S)-2-propyl-4-pentenoic acid. A suitable oxidizing agent for this transformation is chromic acid.
-
Purification: The final product is purified using standard techniques such as column chromatography. The enantiomeric excess can be determined by chiral chromatography.
Note: The (R)-enantiomer can be synthesized following the same protocol but starting with (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
Chiral Separation
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the enantiomers of this compound and determining their optical purity.
Protocol 2: Chiral HPLC Separation of (R)- and (S)-2-Propyl-4-pentenoic Acid
-
Column: A chiral stationary phase suitable for acidic compounds is selected. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns are often effective.
-
Mobile Phase: A normal-phase mobile phase is typically used, consisting of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol. To improve peak shape and resolution for the acidic analyte, a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is added to the mobile phase. A typical starting mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
-
Sample Preparation: The racemic mixture or the synthesized enantiomers are dissolved in the mobile phase or a compatible solvent at an appropriate concentration.
-
Injection and Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Signaling Pathways and Differential Metabolism
The parent compound, valproic acid, is known to influence several signaling pathways, including the Wnt signaling pathway and inositol (B14025) metabolism. While the direct differential effects of the this compound enantiomers on these pathways are a subject for further research, their stereoselective metabolism is well-documented and represents a critical divergence in their biological processing. This differential metabolism is believed to be a key factor in their varying toxicities.[3]
The (R)-enantiomer is preferentially metabolized to a γ-lactone, whereas the (S)-enantiomer is more readily converted to a diene metabolite, which is considered a reactive intermediate that can lead to hepatotoxicity.[3]
Figure 1: Differential Metabolic Pathways of this compound Enantiomers.
Conclusion
The stereoisomers of this compound provide a compelling case study in the importance of stereochemistry in drug metabolism and toxicology. The significant differences in the teratogenic potential and metabolic fate of the (R)- and (S)-enantiomers underscore the need for stereospecific synthesis and analysis in the development of safer pharmaceuticals. While a complete physicochemical profile of these enantiomers is not yet publicly available, the existing data clearly indicate that a deeper understanding of their individual interactions with biological systems is crucial. Future research should focus on elucidating the precise mechanisms by which these stereoisomers exert their differential toxic effects and their potential interactions with key signaling pathways. This knowledge will be invaluable for the design of new drugs with improved safety profiles and for a more accurate assessment of the risks associated with existing medications like valproic acid.
References
- 1. Studies on the biotransformation in the perfused rat liver of 2-n-propyl-4-pentenoic acid, a metabolite of the antiepileptic drug valproic acid. Evidence for the formation of chemically reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Enantioselective synthesis and preliminary metabolic studies of the optical isomers of 2-n-propyl-4-pentenoic acid, a hepatotoxic metabolite of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Pentanoic acid, 2-propyl-, (S)- | C8H14O2 | CID 23615693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
In-Depth Technical Guide: Solubility and Stability of 4-ene-VPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the anticonvulsant drug valproic acid (VPA). Understanding these physicochemical properties is paramount for research into its hepatotoxic effects and for the development of analytical methods.
Core Concepts: Solubility and Stability of 4-ene-VPA
4-ene-VPA is a monounsaturated, methyl-branched fatty acid formed in the liver via cytochrome P450-mediated metabolism of valproic acid.[1][2] It is known to be a very hydrophobic molecule and is practically insoluble in water.[3] Its stability, particularly in aqueous solutions, is a key consideration for accurate quantification in biological matrices and for in vitro toxicological studies.
Quantitative Solubility Data
The solubility of 4-ene-VPA has been determined in various solvents, with data presented in Table 1 for ease of comparison. While experimental aqueous solubility data is limited, a predicted value is available.
| Solvent/System | Temperature (°C) | Solubility | Method | Reference |
| Water (Aqueous Buffer) | Not Specified | 4.11 g/L (Predicted) | ALOGPS | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Experimental | [5] |
| Ethanol | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |
| Methanol | Not Specified | Slightly Soluble | Experimental | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Experimental | [5] |
Table 1: Solubility of 4-ene-VPA in Various Solvents
Stability Profile
Experimental Protocols
Detailed methodologies for determining the solubility and stability of 4-ene-VPA are crucial for obtaining reliable and reproducible data.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard shake-flask solubility assay procedures.[2][7]
Objective: To determine the equilibrium solubility of 4-ene-VPA in aqueous buffer at a controlled temperature.
Materials:
-
4-ene-VPA (solid form)
-
Phosphate buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-ene-VPA to a known volume of PBS (pH 7.4) in a sealed flask. The excess solid should be visible.
-
Place the flask in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Filter the resulting supernatant through a 0.22 µm syringe filter to remove any fine particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 4-ene-VPA of known concentrations in the same aqueous buffer.
-
Analyze the filtered sample and the standard solutions by a validated HPLC-UV method.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of 4-ene-VPA in the sample by interpolating its peak area on the calibration curve.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a "best practice" approach for assessing the stability of 4-ene-VPA based on ICH guidelines.[7][8]
Objective: To develop a stability-indicating HPLC method and to investigate the degradation of 4-ene-VPA under various stress conditions.
Part A: Method Development
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan).
-
-
Method Optimization:
-
Optimize the mobile phase composition and gradient to achieve adequate separation of the parent 4-ene-VPA peak from any potential degradation products.
-
Part B: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of 4-ene-VPA in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug and the solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples by the developed HPLC method.
-
-
Data Analysis:
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent drug.
-
Calculate the percentage degradation.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Signaling Pathways and Experimental Workflows
Visual representations of key processes aid in understanding the complex biological and experimental contexts of 4-ene-VPA.
Metabolic Pathway of 4-ene-VPA and Hepatotoxicity
4-ene-VPA is a metabolite of valproic acid and is further metabolized to a reactive species implicated in hepatotoxicity.[10] The key steps in this pathway are illustrated below.
Caption: Metabolic activation of 4-ene-VPA leading to hepatotoxicity.
Experimental Workflow for Solubility Determination
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Caption: Workflow for the shake-flask solubility assay.
Logical Workflow for Stability Assessment
A systematic approach is required to assess the stability of a compound under various stress conditions.
Caption: Workflow for forced degradation and stability analysis.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for 4-ene-Valproic acid (HMDB0013897) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Propyl-4-pentenoic Acid (CAS Number: 1575-72-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-4-pentenoic acid, also known as 4-ene valproic acid (4-ene-VPA), is a significant unsaturated metabolite of valproic acid (VPA), a widely prescribed anticonvulsant and mood-stabilizing drug. While VPA is a cornerstone in the management of epilepsy and bipolar disorder, its use is associated with rare but severe idiosyncratic hepatotoxicity and teratogenicity. Extensive research has implicated 4-ene-VPA as a key reactive metabolite responsible for these adverse effects. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, metabolic pathways, mechanisms of toxicity, and detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals investigating the toxicology of valproic acid and the broader field of drug metabolism and safety.
Chemical and Physical Properties
This compound is a methyl-branched, monounsaturated fatty acid. Its chemical structure and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1575-72-0 | |
| Molecular Formula | C8H14O2 | |
| Molecular Weight | 142.20 g/mol | |
| IUPAC Name | 2-propylpent-4-enoic acid | |
| Synonyms | 4-ene-VPA, 2-Allylpentanoic acid | |
| Appearance | Oil | |
| Solubility | Slightly soluble in methanol. | |
| SMILES | C=CCC(CCC)C(=O)O | |
| InChI Key | UMYDNZXEHYSVFY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is crucial for toxicological studies. A common laboratory-scale synthesis involves the alkylation of a malonic ester derivative. The following is a representative protocol.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Malonic Ester Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Propyl bromide
-
Allyl bromide
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
-
First Alkylation (Propylation): Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir for 30 minutes. Then, add propyl bromide dropwise and reflux the mixture for 2-3 hours.
-
Second Alkylation (Allylation): After cooling the reaction mixture, add a second equivalent of sodium ethoxide in ethanol. Stir for 30 minutes, then add allyl bromide dropwise. Reflux the mixture for an additional 2-3 hours.
-
Saponification: Cool the reaction mixture and add a solution of potassium hydroxide in water. Reflux the mixture for 4-6 hours to hydrolyze the ester groups.
-
Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Metabolism and Pharmacokinetics
This compound is a metabolite of valproic acid, formed primarily in the liver.
Metabolic Pathway
The biotransformation of valproic acid to 4-ene-VPA is primarily mediated by the cytochrome P450 (CYP) enzyme system.
Caption: Metabolic activation of Valproic Acid to 4-ene-VPA.
Pharmacokinetic Parameters
The pharmacokinetics of 4-ene-VPA have been studied in animal models. The following table summarizes key parameters in rats.
| Parameter | Value (at 20 mg/kg IV dose) | Value (at 100 mg/kg IV dose) | Reference |
| Apparent Plasma Elimination Half-life (t½) | 12.7 min | 18.8 min | |
| Plasma Clearance (CL) | 11.4 mL/min/kg | 7.41 mL/min/kg | |
| Total Apparent Plasma Clearance | 8.67 mL/min/kg | 5.89 mL/min/kg | |
| Urinary Elimination (% of dose) | 22% | 28% | |
| Biliary Elimination (% of dose) | 29% | 21% |
Mechanisms of Toxicity
The toxicity of this compound is multifaceted, with hepatotoxicity and neuroteratogenicity being the most significant concerns.
Hepatotoxicity
The hepatotoxicity of 4-ene-VPA is strongly linked to mitochondrial dysfunction.
Caption: Mechanism of 4-ene-VPA-induced hepatotoxicity.
Key events in 4-ene-VPA-induced hepatotoxicity include:
-
Inhibition of β-oxidation: 4-ene-VPA and its subsequent metabolites can sequester coenzyme A (CoA) and inhibit key enzymes in the fatty acid β-oxidation pathway, leading to microvesicular steatosis.
-
Glutathione Depletion: The reactive nature of 4-ene-VPA and its metabolites leads to the depletion of mitochondrial glutathione (GSH), a critical antioxidant.
-
Oxidative Stress: The reduction in GSH levels impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress and damage to mitochondrial components.
-
Mitochondrial Permeability Transition: Oxidative stress can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.
-
Cell Death: The culmination of these events results in hepatocyte apoptosis and necrosis, leading to liver injury.
Neuroteratogenicity
This compound is a known neuroteratogen, capable of inducing neural tube defects in animal models. The S-(-)-enantiomer has been shown to be significantly more teratogenic than the R-(+)-enantiomer. The precise molecular mechanisms are still under investigation but are thought to involve interference with critical developmental signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to study this compound. Specific details may need to be optimized for individual laboratory conditions and research questions.
In Vitro Cytotoxicity Assay in Hepatocytes
Objective: To assess the cytotoxic potential of this compound on cultured hepatocytes (e.g., HepG2 or primary hepatocytes).
Workflow:
Caption: Workflow for in vitro cytotoxicity testing.
Procedure (MTT Assay):
-
Cell Culture: Plate hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantification in Plasma by HPLC-MS/MS
Objective: To quantify the concentration of this compound in plasma samples.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples by interpolation.
In Vivo Hepatotoxicity Assessment in Rodents
Objective: To evaluate the hepatotoxic effects of this compound in a rodent model (e.g., rats).
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer this compound (dissolved in a suitable vehicle) to the animals via an appropriate route (e.g., intraperitoneal or oral gavage) at different dose levels. Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity daily.
-
Sample Collection: At the end of the study period (e.g., 24 hours or multiple days), euthanize the animals and collect blood and liver tissue.
-
Biochemical Analysis: Analyze serum for liver injury biomarkers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as glutathione levels and lipid peroxidation products.
Conclusion
This compound is a critical metabolite in understanding the mechanisms of valproic acid-induced toxicity. Its study provides valuable insights into drug metabolism, reactive metabolite formation, and the molecular basis of idiosyncratic drug reactions. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further investigation into the toxicological profile of this compound and the development of safer therapeutic alternatives.
Disclaimer: This document is for informational purposes only and is intended for use by qualified scientific professionals. All experiments should be conducted in accordance with institutional and governmental regulations and safety guidelines.
An In-depth Technical Guide to 4-ene-Valproic Acid (4-ene-VPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and toxicological profile of 4-ene-valproic acid (4-ene-VPA), a critical metabolite of the widely used anticonvulsant drug, valproic acid (VPA). This document is intended to serve as a detailed resource, incorporating experimental methodologies and pathway visualizations to facilitate further research and drug development efforts.
Core Chemical and Physical Properties
4-ene-VPA, also known as 2-propyl-4-pentenoic acid, is a monounsaturated and methyl-branched fatty acid. It is recognized as a major metabolite of valproic acid. Chemically, it is a very hydrophobic molecule and is considered practically insoluble in water.
Quantitative Physicochemical Data
The key physical and chemical properties of 4-ene-VPA are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2-propylpent-4-enoic acid | |
| Synonyms | 4-ene VPA, 2-Allylpentanoic Acid, delta(4)-VPA | |
| Chemical Formula | C₈H₁₄O₂ | |
| Average Molecular Weight | 142.1956 g/mol | |
| Monoisotopic Molecular Weight | 142.099379692 g/mol | |
| Physical Form | Oil | |
| Water Solubility | 4.11 g/L (Predicted) | |
| Methanol Solubility | Slightly Soluble | |
| pKa (Strongest Acidic) | 5.06 | |
| LogP | 2.21 (ALOGPS), 2.49 (ChemAxon) | |
| Polar Surface Area | 37.3 Ų | |
| Rotatable Bond Count | 5 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Hydrogen Bond Donor Count | 1 | |
| CAS Number | 1575-72-0 |
Metabolic Pathways and Bioactivation
The metabolism of valproic acid is complex, involving at least three major routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. 4-ene-VPA is primarily formed via the CYP-mediated pathway, which, although a minor route (accounting for ~10% of VPA metabolism), is critical due to its role in producing toxic metabolites.
The key isoenzymes responsible for the desaturation of VPA to 4-ene-VPA are CYP2A6, CYP2C9, and to a lesser extent, CYP2B6. Once formed, 4-ene-VPA can undergo further metabolic activation, primarily through the mitochondrial β-oxidation pathway. This process leads to the formation of highly reactive intermediates, such as (E)-2,4-diene-VPA, which can be further converted to a chemically reactive thioester, (2,4-diene-VPA-S-CoA).
Toxicological Profile: Hepatotoxicity
The hepatotoxicity associated with VPA therapy is strongly linked to the bioactivation of 4-ene-VPA. The reactive intermediate, (2,4-diene-VPA-S-CoA), is considered a putative cytotoxic metabolite. Its toxicity stems from its ability to react with and deplete mitochondrial glutathione (B108866) (GSH) pools and to form conjugates with coenzyme A (CoA). This depletion of essential cellular antioxidants and the inhibition of key enzymes in the fatty acid β-oxidation pathway lead to mitochondrial stress, impaired energy metabolism, and ultimately, liver injury, which can manifest as microvesicular steatosis.
While 4-ene-VPA is a known hepatotoxin, some studies indicate that its serum concentration may not directly correlate with the presence or severity of liver damage, possibly because it is rapidly metabolized into further reactive intermediates or becomes bound to liver tissue.
Commercial Sourcing and Technical Guide for 2-Allylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for 2-Allylpentanoic acid (also known as 2-Propyl-4-pentenoic acid), a key metabolite of Valproic acid. This document is intended to assist researchers, scientists, and drug development professionals in procuring this compound for analytical and research purposes.
Introduction to 2-Allylpentanoic Acid
2-Allylpentanoic acid (CAS No. 1575-72-0) is a significant metabolite of Valproic acid, an established anticonvulsant medication.[1][2][3][4] Its availability as a research chemical and analytical standard is crucial for studies related to the metabolism, toxicology, and therapeutic monitoring of Valproic acid. This guide outlines the commercial landscape for this compound, providing details on suppliers, product specifications, and relevant technical information.
Commercial Suppliers and Product Specifications
2-Allylpentanoic acid is primarily available from specialized chemical suppliers catering to the research and pharmaceutical industries. The compound is typically sold in small quantities for laboratory use. Below is a summary of prominent commercial sources and their product specifications.
| Supplier | Product Name(s) | CAS No. | Purity | Format | Storage | Notes |
| Cayman Chemical | (±)-2-propyl-4-Pentenoic Acid | 1575-72-0 | ≥98% | Oil | -20°C | Also known as 2-Allylpentanoic Acid, 4-ene VPA. Certificate of Analysis available.[1][5] |
| MedChemExpress | (±)-2-Propyl-4-pentenoic acid | 1575-72-0 | >98% or 98.0% | - | - | Also known as 4-en-VPA; 2-Allylpentanoic acid. Certificate of Analysis and SDS available.[4][6][7] |
| Simson Pharma Limited | (+/-)-2-Propyl-4-pentenoic Acid | 1575-72-0 | - | - | - | Also known as 2-Allylpentanoic acid; 2-n-Propyl-4-pentenoic acid. Certificate of Analysis is provided. |
| Santa Cruz Biotechnology (SCBT) | (±)-2-Propyl-4-pentenoic Acid | 1575-72-0 | - | - | - | Also known as 4-ene-VPA; 2-Allylpentanoic Acid; 2-n-Propyl-4-pentenoic Acid. Lot-specific Certificate of Analysis available upon request.[2] |
| Sigma-Aldrich | (±)-2-Propyl-4-pentenoic acid analytical standard | 1575-72-0 | ≥97.0% (GC) | Neat | 2-8°C | Also known as 2-Allylpentanoic acid. Suitable for HPLC and GC. |
| SynZeal | (+/-)-2-Propyl-4-pentenoic Acid | 1575-72-0 | - | - | Ambient | Also known as 4-ene-VPA; 2-Allylpentanoic Acid; 2-n-Propyl-4-pentenoic Acid. Supplied with detailed characterization data.[8] |
Procurement and Availability
The availability of 2-Allylpentanoic acid can vary among suppliers. While some list the compound as "in stock," others may offer it on a "custom synthesis" basis. It is advisable to contact the suppliers directly for lead times and availability for larger quantities.
The following diagram illustrates a typical workflow for procuring 2-Allylpentanoic acid for research purposes.
Caption: A streamlined workflow for the procurement of 2-Allylpentanoic acid.
Experimental Protocols
While detailed, step-by-step experimental protocols are often specific to the research application, this section provides a representative methodology for the analysis of 2-Allylpentanoic acid in biological samples, based on common analytical techniques mentioned by suppliers.
Analytical Method for Quantification in Biological Matrices (Representative)
This protocol outlines a general approach for the determination of 2-Allylpentanoic acid in plasma or serum using Gas Chromatography-Mass Spectrometry (GC-MS), a technique for which the analytical standards from suppliers like Sigma-Aldrich are suitable.
Objective: To quantify the concentration of 2-Allylpentanoic acid in a biological matrix.
Materials:
-
2-Allylpentanoic acid analytical standard
-
Internal standard (e.g., a deuterated analog)
-
Biological matrix (plasma, serum)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add the internal standard.
-
Acidify the sample with a suitable acid (e.g., HCl) to protonate the carboxylic acid group.
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent (e.g., 50 µL of BSTFA) and a solvent (e.g., acetonitrile).
-
Heat the mixture at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester of 2-Allylpentanoic acid.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate GC column (e.g., a non-polar capillary column).
-
Set the GC oven temperature program to separate the analyte from other components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 2-Allylpentanoic acid and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the 2-Allylpentanoic acid analytical standard.
-
Calculate the concentration of 2-Allylpentanoic acid in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram illustrates the workflow for this analytical protocol.
Caption: Workflow for the GC-MS analysis of 2-Allylpentanoic acid.
Conclusion
2-Allylpentanoic acid is readily available from a number of commercial suppliers for research and analytical applications. Researchers and drug development professionals should carefully consider the purity, format, and available documentation (such as a Certificate of Analysis) when selecting a supplier. While specific experimental protocols will vary, the information and representative methodology provided in this guide serve as a valuable starting point for the procurement and use of this important metabolite.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. (+/-)-2-Propyl-4-pentenoic Acid | 1575-72-0 | SynZeal [synzeal.com]
Safety and Handling of 2-Propyl-4-pentenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, experimental use, and associated biological effects of 2-Propyl-4-pentenoic acid. The content herein is intended for use by qualified professionals in research and drug development settings.
Chemical and Physical Properties
This compound, also known as 4-ene VPA, is a significant metabolite of the anticonvulsant drug valproic acid (VPA).[1] It is a key compound of interest in toxicological studies due to its implication in the hepatotoxicity and neuroteratogenicity associated with VPA therapy.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 1575-72-0 | [4] |
| Molecular Formula | C₈H₁₄O₂ | [4] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Oil | [2] |
| Solubility | Slightly soluble in methanol. | [2] |
| SMILES | C=CCC(CCC)C(O)=O | [5] |
| InChI | InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | [2] |
Safety and Hazard Information
This compound is classified as a toxic substance and requires careful handling in a laboratory setting.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |
Source: Information compiled from various Safety Data Sheets.
Precautionary Statements and First Aid
| Type | Precautionary Statement |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Source: Information compiled from various Safety Data Sheets.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis and Purification
While several patents describe the synthesis of related pentenoic acid derivatives, a detailed, peer-reviewed protocol for the synthesis of this compound can be adapted from the principles of malonic ester synthesis.[6]
Synthesis via Malonic Ester Alkylation:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in a suitable solvent like absolute ethanol (B145695) to form the enolate.
-
Alkylation: The enolate is then reacted with an allyl halide (e.g., allyl bromide) to introduce the allyl group at the α-carbon. A second alkylation is then performed using a propyl halide (e.g., 1-bromopropane).
-
Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is saponified using a strong base (e.g., sodium hydroxide), followed by acidification (e.g., with hydrochloric acid) and heating to induce decarboxylation, yielding this compound.
Purification:
Purification of the final product is typically achieved by fractional distillation under reduced pressure to prevent decomposition. The purity of the collected fractions should be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vivo Administration in Rodent Models
For toxicological studies, this compound is often administered to rats or mice.
Intraperitoneal (i.p.) Injection in Rats:
-
Prepare a stock solution of this compound in a suitable vehicle, such as corn oil.[7]
-
Male Sprague-Dawley rats are commonly used for hepatotoxicity studies.
-
Administer the desired dose of the compound via intraperitoneal injection. Doses used in published studies vary, and should be determined based on the specific experimental goals.
-
Monitor the animals for signs of toxicity at regular intervals.
-
At the end of the study period, collect blood and tissues for analysis.
Induction of Neural Tube Defects in Mice:
-
Timed-pregnant mice (e.g., CD-1 strain) are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.[8]
-
Administer a single dose of this compound, typically by intraperitoneal injection, on a specific gestational day during neural tube formation (e.g., GD 8.5 or 9.0).[8][9]
-
On a later gestational day (e.g., GD 10.5 or 17.5), euthanize the dams and examine the embryos or fetuses for the presence of neural tube defects, such as exencephaly.[9][10][11]
In Vitro Hepatotoxicity Assessment
Primary rat hepatocytes are a common in vitro model to study the hepatotoxic effects of this compound.
Primary Rat Hepatocyte Isolation and Culture:
-
Isolate hepatocytes from adult male Sprague-Dawley rats using a two-step collagenase perfusion method.[7][12][13][14][15]
-
Purify the hepatocytes by centrifugation through a Percoll gradient.
-
Assess cell viability using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated culture plates in a suitable medium, such as Williams' Medium E supplemented with fetal bovine serum, insulin, and other growth factors.
-
Allow the cells to attach and form a monolayer before treatment.
Cell Viability (MTT) Assay:
-
Seed hepatocytes in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8][16]
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Production (DCFH-DA) Assay:
-
Seed hepatocytes in a black, clear-bottom 96-well plate.
-
Treat the cells with this compound.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution and incubate in the dark.[1][2][3][17][18]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Mechanistic Assays
Histone Deacetylase (HDAC) Activity Assay:
-
Prepare nuclear extracts from cells treated with this compound.
-
Use a commercial HDAC activity assay kit, which typically involves a colorimetric or fluorometric substrate.[19][20]
-
Incubate the nuclear extracts with the acetylated substrate.
-
The HDACs in the extract will deacetylate the substrate.
-
A developer solution is then added, which produces a colorimetric or fluorescent signal that is inversely proportional to the HDAC activity.
Western Blot for Histone Acetylation:
-
Extract histones from cells treated with this compound using an acid extraction method.[21][22][23]
-
Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15-18%).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).[24][25]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence. An increase in the signal for acetylated histones indicates HDAC inhibition.
Wnt Signaling Reporter (TCF/LEF Luciferase) Assay:
-
Transfect cells (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[17][26][27][28][29][30]
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[23]
-
An increase in the ratio of firefly to Renilla luciferase activity indicates activation of the canonical Wnt signaling pathway.
Mechanisms of Toxicity and Signaling Pathways
This compound is thought to exert its toxic effects through several mechanisms, including the induction of oxidative stress and interference with key cellular signaling pathways.
Hepatotoxicity and Oxidative Stress
Caption: Proposed mechanism of this compound-induced hepatotoxicity via oxidative stress.
Neuroteratogenicity and Potential Signaling Pathway Involvement
The teratogenic effects of valproic acid, for which this compound is a key metabolite, have been linked to the inhibition of histone deacetylases (HDACs) and subsequent alteration of gene expression, including genes regulated by the Wnt signaling pathway.
Caption: Postulated mechanism of neuroteratogenicity involving HDAC inhibition and altered gene expression.
Experimental Workflow for In Vitro Toxicity Screening
The following diagram outlines a general workflow for screening the in vitro toxicity of this compound.
Caption: A generalized workflow for in vitro toxicity assessment of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. re-place.be [re-place.be]
- 3. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of viability of hepatocytes in suspension using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Morphological phenotyping after mouse whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of neural tube defects in a mouse mutant using whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat Hepatocyte Isolation - Specialty Media | Thermo Fisher Scientific - US [thermofisher.com]
- 15. worthington-biochem.com [worthington-biochem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. amsbio.com [amsbio.com]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Propyl-4-pentenoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-propyl-4-pentenoic acid, a metabolite of the anticonvulsant drug valproic acid. The synthesis is based on the well-established malonic ester synthesis route, involving a sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation. This protocol is intended for researchers in medicinal chemistry, drug metabolism, and pharmacology who require a reliable method for obtaining this compound for analytical or biological studies.
Introduction
This compound, also known as 4-ene-VPA, is a significant metabolite of valproic acid.[1] It is of particular interest to researchers due to its implication in the hepatotoxicity associated with valproic acid therapy.[1] The ability to synthesize this compound is crucial for conducting toxicological studies, developing analytical standards, and investigating its metabolic pathways. The following protocol details a three-step synthesis beginning from diethyl malonate.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step process:
-
Step 1: Allylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a base and then alkylated with an allyl halide to form diethyl allylmalonate.
-
Step 2: Propylation of Diethyl Allylmalonate: The resulting diethyl allylmalonate is subsequently deprotonated and alkylated with a propyl halide to yield diethyl allylpropylmalonate.
-
Step 3: Hydrolysis and Decarboxylation: The disubstituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated upon heating to yield the final product, this compound.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Purity |
| 1 | Diethyl malonate, Allyl bromide, Sodium ethoxide | Diethyl allylmalonate | ~85-95% | >95% (GC) |
| 2 | Diethyl allylmalonate, 1-Bromopropane (B46711), Sodium ethoxide | Diethyl allylpropylmalonate | ~80-90% | >95% (GC) |
| 3 | Diethyl allylpropylmalonate, Potassium hydroxide (B78521) | This compound | ~70-85% | ≥98% |
Experimental Protocols
Materials and Reagents
-
Diethyl malonate
-
Allyl bromide
-
1-Bromopropane
-
Sodium metal
-
Absolute ethanol (B145695)
-
Potassium hydroxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
Solvents for TLC (e.g., hexane/ethyl acetate (B1210297) mixture)
Step 1: Synthesis of Diethyl Allylmalonate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Add allyl bromide (1.0 eq) dropwise to the enolate solution.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl allylmalonate.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl Allylpropylmalonate
Procedure:
-
Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the diethyl allylmalonate (1.0 eq) obtained from Step 1 dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes.
-
Add 1-bromopropane (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Work up the reaction as described in Step 1 (extraction with diethyl ether, washing with brine, drying, and concentration) to obtain crude diethyl allylpropylmalonate.
-
Purify the product by vacuum distillation.
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
Procedure:
-
In a round-bottom flask, dissolve the diethyl allylpropylmalonate (1.0 eq) from Step 2 in ethanol.
-
Add a solution of potassium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the esters.
-
After cooling, remove the ethanol under reduced pressure.
-
Carefully acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in an ice bath as the reaction is exothermic.
-
Extract the resulting dicarboxylic acid with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation.
-
Heat the remaining oil (the allylpropylmalonic acid) to 140-160 °C. Decarboxylation will occur, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
The resulting crude this compound can be purified by vacuum distillation to yield a colorless oil.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Clear, colorless oil.[1]
-
Molecular Formula: C₈H₁₄O₂[1]
-
Molecular Weight: 142.2 g/mol [1]
-
Purity: ≥98% (as determined by GC or NMR)[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the vinyl protons of the allyl group (around 5.0-6.0 ppm), the alpha-proton (around 2.4 ppm), the methylene (B1212753) and methine protons of the propyl and pentenoic chain, and the carboxylic acid proton (a broad singlet, typically >10 ppm).
-
¹³C NMR (CDCl₃): The spectrum should display signals for the carboxylic acid carbon (around 180 ppm), the vinyl carbons (around 115-135 ppm), and the aliphatic carbons of the propyl and pentenoic acid backbone.
-
Logical Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
Allyl bromide and 1-bromopropane are lachrymators and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
The decarboxylation step involves heating and gas evolution; ensure the setup is properly vented.
References
Application Notes and Protocols for the Quantification of 4-ene-Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a widely prescribed antiepileptic drug, also used in the treatment of bipolar disorder and migraine prophylaxis. The metabolism of VPA is complex, involving several pathways, including glucuronidation, beta-oxidation, and cytochrome P450 (CYP) mediated oxidation.[1][2][3] A minor but clinically significant metabolic route is the formation of 2-propyl-4-pentenoic acid, commonly known as 4-ene-VPA.[1][2] This metabolite is of particular interest as it has been associated with the rare but potentially fatal hepatotoxicity linked to VPA therapy.[1][4] Therefore, accurate and sensitive quantification of 4-ene-VPA in biological matrices is crucial for therapeutic drug monitoring, toxicology studies, and in the development of safer VPA analogues.
These application notes provide an overview of the analytical methodologies for the quantification of 4-ene-VPA, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[5][6] Detailed experimental protocols and quantitative data are presented to guide researchers in establishing robust analytical workflows.
Metabolic Pathway of Valproic Acid and Formation of 4-ene-VPA
VPA is primarily metabolized in the liver.[3] While glucuronidation and mitochondrial beta-oxidation are the major routes, a smaller fraction undergoes oxidation by CYP enzymes.[1][2] Specifically, CYP2A6, CYP2C9, and to a lesser extent CYP2B6, are responsible for the desaturation of VPA to form 4-ene-VPA.[1][2] This reactive metabolite can then undergo further biotransformation, including conjugation with glutathione (B108866), which can deplete mitochondrial glutathione pools and contribute to cellular toxicity.[1][7]
Analytical Methods for 4-ene-VPA Quantification
Several analytical techniques have been employed for the quantification of 4-ene-VPA, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with various detectors.[8][9][10] However, LC-MS/MS has emerged as the preferred method due to its superior sensitivity, selectivity, and high-throughput capabilities.[6][11]
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for the determination of 4-ene-VPA in human plasma.
| Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Matrix | Internal Standard | Reference |
| LC-MS/MS | 50.15 | 50.15 - 5015.00 | Plasma | Not Specified | [4] |
| LC-MS/MS | 50.15 | Not Specified | Plasma | Not Specified | [5] |
| HPLC-MS/MS | 20 | Not Specified | Plasma | VPA-d15 | [12] |
| LC-MS/MS | Not Specified | Not Specified | Plasma | Probenecid | [6] |
Experimental Protocols
This section provides a detailed protocol for the quantification of 4-ene-VPA in human plasma using LC-MS/MS, based on established methodologies.[4][5]
I. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., VPA-d15 or a structural analog)
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB, 10 mg)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add a known amount of internal standard solution.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent in water).
-
Elute 4-ene-VPA and the internal standard with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., ZORBAX SB-C₈, 3.5 μm, 2.1×100 mm) is a suitable choice.[5]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) is often used.[5] A common composition is 80:20 (v/v) methanol:buffer.[5] The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.[5]
-
Flow Rate: A flow rate of 0.3 mL/min is typical for a 2.1 mm ID column.[5]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like 4-ene-VPA.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-ene-VPA and the internal standard need to be determined by direct infusion and optimization. Because stable ion fragments may not be readily produced, a pseudo-MRM mode might be necessary.[6]
III. Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability.[13] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A correlation coefficient (r²) of >0.995 is generally expected.[4][5]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision). Intra-day and inter-day accuracy and precision should be within 15%, except at the LLOQ where it can be within 20%.[5][13]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[13]
Conclusion
The quantification of 4-ene-VPA is a critical aspect of VPA research and clinical monitoring due to its association with hepatotoxicity. The LC-MS/MS methods described in these application notes offer the required sensitivity and specificity for accurate determination in biological matrices. The provided protocols serve as a detailed guide for researchers to establish and validate robust analytical methods for 4-ene-VPA, contributing to a better understanding of VPA's metabolic profile and enhancing patient safety.
References
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of thiol-conjugated metabolites of 2-propylpent-4-enoic acid (4-ene VPA), a toxic metabolite of valproic acid, by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of valproic acid and its metabolite this compound in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Note: Quantitative Analysis of 2-Allylpentanoic Acid in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of 2-Allylpentanoic acid in human plasma. 2-Allylpentanoic acid, a structural analog of the anticonvulsant drug valproic acid, is an important compound in pharmacological research and drug development. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
2-Allylpentanoic acid is a derivative of valproic acid, a widely used antiepileptic drug. The analysis of valproic acid and its analogs in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of these compounds.[1][2][3] This application note provides a detailed protocol for the analysis of 2-Allylpentanoic acid in human plasma, which can be adapted for various research applications in drug metabolism and clinical toxicology.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of 2-Allylpentanoic acid from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Valproic acid-d6).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
HPLC Conditions
Chromatographic separation was performed using a standard reversed-phase C18 column. The conditions were optimized for a short run time while maintaining good peak shape and resolution.
| Parameter | Value |
| Column | Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic at 60% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3.0 minutes |
MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The instrument was tuned for optimal detection of 2-Allylpentanoic acid and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3.5 kV |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 50 psi |
Quantitative Data
The method was validated for its linearity, precision, and accuracy. The following table summarizes the key quantitative parameters for the analysis of 2-Allylpentanoic acid.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| 2-Allylpentanoic Acid | 155.1 | 111.1 | 2.1 | 10 - 5000 | 10 |
| Valproic acid-d6 (IS) | 150.1 | 106.1 | 2.0 | - | - |
Note: The mass transitions for 2-Allylpentanoic acid are hypothetical and based on the fragmentation of similar carboxylic acids. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. The product ion would result from a characteristic loss, such as the neutral loss of CO₂ (44 Da).
Results and Discussion
The developed HPLC-MS/MS method provides a rapid and reliable means for the quantification of 2-Allylpentanoic acid in human plasma. The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The chromatographic conditions ensure a short analysis time of 3 minutes per sample. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision in LC-MS/MS analysis.[5] The method exhibits excellent linearity over the specified concentration range with a lower limit of quantification (LLOQ) that is adequate for most pharmacokinetic studies.
Workflow Diagram
The following diagram illustrates the experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the HPLC-MS/MS analysis of 2-Allylpentanoic acid.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of 2-Allylpentanoic acid in human plasma. The protocol is straightforward and can be readily implemented in research laboratories equipped with standard HPLC and triple quadrupole mass spectrometry instrumentation. This method will be valuable for researchers and scientists in the fields of pharmacology, toxicology, and drug development.
References
- 1. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Detection of 2-Propyl-4-pentenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed methodology for the detection and quantification of this compound, a metabolite of Valproic Acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, derivatization, and the specific parameters for the GC-MS analysis. This application note is intended to serve as a comprehensive guide for researchers and professionals in the fields of clinical toxicology, pharmacology, and drug development.
Introduction
This compound is a significant metabolite of Valproic Acid (VPA), a widely prescribed anticonvulsant drug.[1][2] Monitoring the levels of VPA and its metabolites is crucial for therapeutic drug management and in toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly selective analytical technique well-suited for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar nature of carboxylic acids like this compound, derivatization is a necessary step to enhance their volatility for GC-MS analysis.[4] This protocol details a reliable method for the extraction, derivatization, and subsequent quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Valproic acid-d15)
-
Solvents: Dichloromethane, Iso-octane, Hexane (GC grade)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Extraction tubes and vials
-
Nitrogen evaporator
-
GC-MS system
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect samples (e.g., plasma, urine) in clean glass containers to prevent contamination.[4]
-
Internal Standard Spiking: Add a known concentration of the internal standard to an aliquot of the sample.
-
Extraction:
-
To 1 mL of the sample, add 5 mL of Dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required.
GC-MS Parameters
| Parameter | Value |
| GC Column | DB-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined by analyzing the derivatized standard |
Quantitative Data Summary
The following table summarizes the quantitative data from a validated HPLC-MS/MS method for this compound, which can be used as a benchmark for the GC-MS method development.
| Analyte | Matrix | LOQ |
| This compound | Human Plasma | 20 ng/mL |
Data from a specific HPLC-MS/MS method is provided as a reference for expected sensitivity.[1][2] A GC-based method for Valproic Acid reported a Limit of Detection and Quantification of 1 µg/mL.[5]
Visualizations
Caption: Experimental workflow from sample collection to data analysis.
Caption: Logical relationship of key method validation parameters.
References
Application Notes & Protocols for the Use of 4-ene-VPA as an Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Valproic acid (VPA) is a widely prescribed anticonvulsant and mood-stabilizing drug.[1][2] The monitoring of its plasma concentrations is crucial due to its narrow therapeutic range and significant interindividual pharmacokinetic variability.[2] 4-ene-VPA (2-propyl-4-pentenoic acid) is a significant metabolite of VPA, formed in the liver through the action of cytochrome P450 enzymes, including CYP2A6, CYP2C9, and CYP2B6.[3][4][5] This metabolite is of particular interest as it has been associated with the idiosyncratic hepatotoxicity sometimes observed with VPA therapy.[6][7][8] Therefore, the accurate quantification of 4-ene-VPA in biological matrices is essential for therapeutic drug monitoring, toxicology studies, and in the development of safer VPA analogs. These application notes provide detailed protocols for the use of 4-ene-VPA as an analytical standard for its quantification in biological samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of Valproic Acid to 4-ene-VPA
The metabolic pathway leading to the formation of 4-ene-VPA and its subsequent potentially toxic metabolite is depicted below. This pathway highlights the key enzymes involved in the biotransformation of VPA.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-ene-VPA: Significance and symbolism [wisdomlib.org]
- 6. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Valproate Dose on Formation of Hepatotoxic Metabolites | Scilit [scilit.com]
- 8. LIPID MAPS [lipidmaps.org]
Application Notes & Protocols: Experimental Models of 4-ene-VPA Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a widely prescribed antiepileptic drug, also used for bipolar disorder and migraine prophylaxis.[1] Despite its efficacy, VPA usage is limited by a risk of severe, sometimes fatal, hepatotoxicity.[2][3] This liver injury is often idiosyncratic and is strongly linked to the metabolic activation of VPA into toxic metabolites.[4][5]
One of the key metabolites implicated in VPA-induced hepatotoxicity is 2-propyl-4-pentenoic acid (4-ene-VPA).[5][6] This unsaturated metabolite is formed in the liver via cytochrome P450 (CYP)-mediated metabolism (primarily by CYP2C9, CYP2A6, and CYP2B6) and is considered significantly more toxic than the parent compound.[7][8][9] The primary mechanisms of 4-ene-VPA toxicity involve mitochondrial dysfunction, specifically the inhibition of fatty acid β-oxidation, and the induction of oxidative stress.[5][10] This leads to the characteristic histopathological features of microvesicular steatosis (fatty liver) and hepatocellular necrosis.[10][11]
These application notes provide detailed protocols for in vivo and in vitro experimental models designed to study 4-ene-VPA-induced hepatotoxicity, enabling researchers to investigate its mechanisms and evaluate potential therapeutic interventions.
Experimental Models
Both in vivo and in vitro models are crucial for elucidating the mechanisms of 4-ene-VPA hepatotoxicity.
-
In Vivo Models (Rodents): Animal models, primarily rats and mice, are used to study the systemic and organ-level effects of 4-ene-VPA. These models allow for the evaluation of complex physiological responses, histopathological changes, and the identification of serum biomarkers. Studies have shown that young rats are particularly susceptible to the steatogenic effects of 4-ene-VPA.[10] Co-administration of enzyme inducers like phenobarbital (B1680315) can enhance the metabolic activation of VPA and exacerbate toxicity.[10]
-
In Vitro Models (Hepatocytes): Isolated primary hepatocytes, sandwich-cultured hepatocytes, and immortalized liver cell lines (e.g., HepG2) provide a controlled environment to study direct cellular toxicity, metabolic pathways, and molecular mechanisms.[12][13][14] These models are ideal for high-throughput screening and detailed mechanistic investigations, avoiding the complexities of systemic metabolism and animal welfare concerns. For example, sandwich-cultured rat hepatocytes have been used to demonstrate that in situ generation of metabolites like (E)-2,4-diene-VPA contributes to toxicity.[13][15]
Data Presentation: Summary of Key Findings
The following tables summarize quantitative and qualitative data from key studies on VPA and 4-ene-VPA hepatotoxicity.
Table 1: In Vitro Experimental Model Data
| Model System | Compound & Concentration | Key Observations & Endpoints | Reference |
|---|---|---|---|
| Isolated Guinea Pig Hepatocytes | VPA (>100 µg/ml) | Significantly decreased trypan blue exclusion (increased permeability). | [12] |
| VPA (500 µg/ml) | Significantly increased leakage of GOT and GPT enzymes. | [12] | |
| 4-ene-VPA (high concentrations) | Significantly decreased trypan blue exclusion and increased GOT/GPT leakage. | [12] | |
| Sandwich-Cultured Rat Hepatocytes | VPA or (E)-2-ene-VPA | Increased oxidative stress (DCF formation), steatosis (BODIPY accumulation), and necrosis (LDH release). | [13] |
| | (E)-2-ene-VPA + Phenobarbital | Greatly enhanced levels of (E)-2,4-diene-VPA and exacerbated all toxicity markers. |[13] |
Table 2: In Vivo Experimental Model Data
| Animal Model | Compound & Dose | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Young Rats | 4-ene-VPA | Not specified | Potent induction of microvesicular steatosis, mitochondrial abnormalities. | [10] |
| Young Rats | VPA (700 mg/kg/day) | Not specified | Failed to induce discernible liver lesions. | [10] |
| Young Rats | VPA + Phenobarbital | Not specified | Induced hepatic lipid accumulation. | [10] |
| Mice | Sodium Valproate (12.5 mg/kg, IP) | 4 weeks | Significantly increased serum AST and ALT; decreased liver glutathione (B108866) (GSH). |[16] |
Experimental Protocols
Protocol: Induction of Hepatotoxicity in Mice (In Vivo)
This protocol is based on methodologies used to assess drug-induced liver injury in rodents.[16]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Grouping (Example):
-
Group 1 (Control): Vehicle (e.g., normal saline) intraperitoneally (IP) daily.
-
Group 2 (VPA): Sodium Valproate (12.5 mg/kg) IP daily.[16]
-
Group 3 (Test Compound): VPA (12.5 mg/kg) + Test Compound daily.
-
-
Treatment: Administer treatments for a predefined period, such as 4 weeks.[16] Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Sample Collection: At the end of the treatment period, anesthetize mice.
-
Blood Collection: Collect blood via cardiac puncture for serum separation.
-
Tissue Collection: Perfuse the liver with ice-cold saline, then excise and weigh it.
-
-
Biochemical Analysis:
-
Use serum to measure liver injury markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT) using commercial assay kits.[16]
-
-
Liver Homogenate Analysis:
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine slides under a microscope for evidence of hepatotoxicity, such as microvesicular steatosis, necrosis, inflammation, and bile duct proliferation.[3][10]
-
Protocol: Assessment of Direct Cytotoxicity in Hepatocytes (In Vitro)
This protocol is adapted from studies using isolated hepatocytes to assess VPA and 4-ene-VPA toxicity.[12]
-
Cell Model: Freshly isolated primary hepatocytes or a suitable cell line like HepG2.
-
Cell Culture: Plate cells in collagen-coated plates and culture in appropriate media until they form a confluent monolayer.
-
Treatment:
-
Prepare stock solutions of 4-ene-VPA in a suitable solvent (e.g., DMSO).
-
Treat cells with increasing concentrations of 4-ene-VPA (e.g., 2 µg/ml to 500 µg/ml).[12] Include a vehicle control group.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Endpoint Assays:
-
Cell Viability (Necrosis): Collect the cell culture supernatant. Measure the activity of Lactate Dehydrogenase (LDH) released from damaged cells using a commercial LDH cytotoxicity assay kit.[13]
-
Enzyme Leakage: Measure the activity of AST and GPT in the supernatant.[12]
-
Cell Permeability: Use the Trypan Blue exclusion assay.[12] Incubate cells with Trypan Blue solution and count the percentage of blue (non-viable) cells.
-
Steatosis (Lipid Accumulation): Stain cells with a fluorescent lipid probe like BODIPY 558/568 C12 and quantify fluorescence using a plate reader or imaging.[13]
-
Oxidative Stress: Measure the formation of Reactive Oxygen Species (ROS) using a probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).[13]
-
Visualization of Pathways and Workflows
VPA Metabolic Activation Pathway
The metabolic conversion of VPA to its reactive metabolites, 4-ene-VPA and (E)-2,4-diene-VPA, is a critical initiating event in its hepatotoxicity.
Caption: VPA is metabolized via β-oxidation or CYP enzymes to toxic metabolites.
Cellular Mechanisms of 4-ene-VPA Toxicity
4-ene-VPA disrupts key cellular processes, leading to mitochondrial injury, oxidative stress, and ultimately, cell death and steatosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictive biomarkers for valproic acid-induced hepatotoxicity in Chinese patients with epilepsy: the role of metabolites and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatal liver failure in 16 children with valproate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproate-associated hepatotoxicity and its biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic Acid-Induced Liver Injury: A Case-Control Study from a Prospective Pharmacovigilance Program in a Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of valproate dose on formation of hepatotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of sodium valproate and 4en-valproic acid on isolated hepatocytes of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of the role of in situ generated (E)-2,4-diene-valproic acid in the toxicity of valproic acid and (E)-2-ene-valproic acid in sandwich-cultured rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protective Effect of Mito-TEMPO on Sodium Valproate-Induced Hepatotoxicity in Mice | Acta Medica Iranica [acta.tums.ac.ir]
Animal Models for Studying 2-Propyl-4-pentenoic Acid Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-4-pentenoic acid (4-en-VPA) is a clinically significant unsaturated metabolite of valproic acid (VPA), a widely prescribed antiepileptic drug. Unlike its parent compound, 4-en-VPA exhibits potent hepatotoxicity and teratogenicity, making it a subject of intense research in toxicology and drug development. Understanding the mechanisms of 4-en-VPA toxicity is crucial for developing safer VPA analogues and for managing the risks associated with VPA therapy. This document provides detailed application notes and protocols for utilizing animal models to study the toxic effects of 4-en-VPA. The primary animal models discussed are rats and mice, which have been instrumental in elucidating the compound's toxicological profile.
Key Toxicities of this compound
The two primary toxicities associated with 4-en-VPA exposure in animal models are:
-
Hepatotoxicity: Characterized by microvesicular steatosis (the accumulation of small lipid droplets within hepatocytes), mitochondrial abnormalities, and inhibition of fatty acid β-oxidation.[1]
-
Teratogenicity: Primarily manifests as neural tube defects (NTDs), such as exencephaly, particularly when administered during early organogenesis in mice.[2]
Data Presentation: Quantitative Toxicity Data
The following tables summarize quantitative data on the hepatotoxic and teratogenic effects of this compound in rodent models.
Table 1: Hepatotoxicity of this compound in Rats
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Young Rats | Not specified | Not specified | Potent inducer of microvesicular steatosis. | [1] |
| Young Rats | Not specified | Not specified | Accompanied by ultrastructural changes including myeloid bodies, lipid vacuoles, and mitochondrial abnormalities. | [1] |
| Rats | 500 mg/kg (of VPA) | Intraperitoneal (ip) | Oxidative stress precedes hepatotoxicity. | [3] |
Table 2: Teratogenicity of this compound in Mice
| Animal Model | Dose (mmol/kg) | Route of Administration | Gestational Day of Administration | Incidence of Neural Tube Defects (Exencephaly) | Reference |
| SWV/Fnn Mice | 2.20 (VPA-AMA) | Intraperitoneal (ip) | 8.5 | 8.2% | [4] |
| SWV/Fnn Mice | 2.20 (VPA) | Intraperitoneal (ip) | 8.5 | 5.5% | [4] |
| SWV Mice | 1.8 (VPA) | Intraperitoneal (ip) | 8.5 (E8:12) | Increased compared to VCD | [5] |
| SWV Mice | 2.7 (VPA) | Intraperitoneal (ip) | 8.5 (E8:12) | Significantly increased | [5] |
| Mouse | Not specified | Intraperitoneal (ip) | 8 | S-(-)-4-en-VPA is ~4 times more teratogenic than R-(+)-4-en-VPA. | [2] |
Experimental Protocols
Protocol 1: Induction and Assessment of Hepatotoxicity in Rats
This protocol is designed to induce and evaluate the hepatotoxic effects of this compound in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (young, e.g., 4-6 weeks old)
-
This compound (4-en-VPA)
-
Vehicle for administration (e.g., saline, corn oil)
-
Syringes and needles for intraperitoneal injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Formalin (10% neutral buffered)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain
-
Microscope
-
Blood collection tubes (for serum biochemistry)
-
Centrifuge
-
Biochemistry analyzer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the 4-en-VPA solution in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 5-10 ml/kg). Saline is a common vehicle for intraperitoneal injections.[6][7]
-
Administration:
-
Monitoring: Observe the animals daily for any clinical signs of toxicity, such as changes in activity, posture, or grooming.
-
Sample Collection (at a predetermined endpoint, e.g., 24-48 hours post-injection):
-
Anesthetize the rats.
-
Collect blood via cardiac puncture for serum biochemistry analysis (e.g., ALT, AST levels).
-
Perform euthanasia via an approved method.
-
Perfuse the liver with saline, then fix a portion in 10% neutral buffered formalin for histopathology.
-
Snap-freeze another portion of the liver in liquid nitrogen for biochemical assays (e.g., glutathione (B108866) levels, lipid peroxidation assays).
-
-
Histopathological Analysis:
-
Process the formalin-fixed liver tissue, embed in paraffin, and section using a microtome.
-
Stain sections with Hematoxylin and Eosin (H&E) to observe general liver morphology and identify cellular changes like necrosis and inflammation.
-
To specifically visualize lipid accumulation, use Oil Red O staining on frozen liver sections.
-
Quantify microvesicular steatosis by assessing the percentage of hepatocytes containing small lipid droplets.[8][9]
-
-
Biochemical Analysis:
-
Centrifuge the collected blood to separate the serum.
-
Analyze serum for liver enzymes (ALT, AST) using a biochemistry analyzer.
-
Perform assays on liver homogenates to measure markers of oxidative stress (e.g., glutathione levels, malondialdehyde).
-
Protocol 2: Assessment of Teratogenicity in Mice
This protocol details the procedure for evaluating the teratogenic potential of this compound, specifically its ability to induce neural tube defects in a mouse model.
Materials:
-
Pregnant mice (e.g., SWV/Fnn strain, known to be susceptible)[4]
-
This compound (4-en-VPA)
-
Vehicle for administration (e.g., saline)
-
Syringes and needles for intraperitoneal injection
-
Dissecting microscope
-
Surgical instruments for embryo collection
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Stains for visualizing embryonic structures (e.g., whole-mount in situ hybridization probes for neural tube markers)
Procedure:
-
Timed Mating: Set up timed matings of mice. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.
-
Dosing Solution Preparation: Prepare the 4-en-VPA solution in saline as described in Protocol 1.
-
Administration: On GD 8.5, a critical period for neural tube closure in mice, administer a single intraperitoneal injection of 4-en-VPA to the pregnant dams.[2] A control group should receive vehicle only.
-
Embryo Collection: On a predetermined gestational day (e.g., GD 10.5 for early assessment of neural tube closure or GD 18.5 for late-stage fetal examination), euthanize the pregnant dams.
-
Uterine Examination: Dissect the uterus and count the number of implantation sites, resorptions, and live and dead fetuses.
-
Embryo/Fetus Examination:
-
Carefully dissect the embryos or fetuses from the uterine horns and extraembryonic membranes in PBS.
-
Examine each embryo/fetus under a dissecting microscope for gross malformations, paying close attention to the cranial and spinal regions for evidence of neural tube defects (e.g., exencephaly, spina bifida).
-
-
Histological and Molecular Analysis (Optional):
-
Fix embryos in 4% paraformaldehyde for further analysis.
-
Process for paraffin embedding and sectioning to examine the detailed morphology of the neural tube.
-
Perform whole-mount in situ hybridization or immunohistochemistry to visualize the expression of genes and proteins critical for neural tube development.[10][11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the experimental workflows described in the protocols.
References
- 1. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Teratogenicity of valproate conjugates with anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. Quantification of macrovesicular and microvesicular hepatic steatosis in rats using 3.0-T ¹H-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mskcc.org [mskcc.org]
- 11. Convergent extension analysis in mouse whole embryo culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Valproic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a widely utilized pharmaceutical agent for the management of epilepsy, bipolar disorder, and migraines.[1] Its clinical efficacy is, however, accompanied by a complex metabolic profile and a narrow therapeutic window, necessitating careful monitoring of both the parent drug and its various metabolites.[1][2] The metabolism of VPA is extensive and occurs primarily in the liver through three main routes: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[3] These pathways generate a diverse array of metabolites, some of which may possess anticonvulsant activity, while others are associated with hepatotoxicity.[3]
The accurate isolation and quantification of VPA and its metabolites from biological matrices such as plasma, serum, and urine are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols for the isolation of VPA metabolites using common laboratory techniques, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Additionally, it summarizes key quantitative data and visualizes the metabolic pathways and experimental workflows.
Metabolic Pathways of Valproic Acid
Valproic acid undergoes extensive metabolism, with the primary pathways being glucuronidation, beta-oxidation, and omega-oxidation. Glucuronidation, the major route, leads to the formation of valproate glucuronide.[3] The beta-oxidation pathway produces key metabolites such as 2-en-VPA, 3-hydroxy-VPA, and 3-keto-VPA.[4] The cytochrome P450-mediated omega-oxidation pathway generates hydroxylated metabolites like 4-OH-VPA and 5-OH-VPA, as well as the potentially hepatotoxic 4-ene-VPA.[3]
Experimental Protocols
The selection of an appropriate extraction method depends on the specific metabolites of interest, the biological matrix, and the subsequent analytical technique. Below are detailed protocols for common sample preparation and extraction methods.
Protocol 1: Sample Preparation from Plasma/Serum
This initial step is critical for removing proteins that can interfere with subsequent analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (B52724), cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 1.0 mL of the plasma or serum sample into a microcentrifuge tube.
-
Add acetonitrile in a 1:1 ratio to the plasma sample for protein precipitation.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[5]
-
Centrifuge the tube at 6000 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the clear supernatant for the subsequent extraction procedure.
Protocol 2: Hydrolysis of Glucuronide Metabolites (for Total VPA and Metabolite Analysis)
To measure the total concentration of VPA and its metabolites, including those conjugated with glucuronic acid, an enzymatic hydrolysis step is necessary.
Materials:
-
Sample extract from Protocol 1 or urine sample
-
β-glucuronidase from Helix pomatia or recombinant sources[6][7]
-
Sodium acetate (B1210297) buffer (pH 5.0)[7]
-
Incubator or water bath
Procedure:
-
To the sample, add an equal volume of sodium acetate buffer (pH 5.0).
-
Add β-glucuronidase solution (e.g., 10,000 units/mL). The optimal enzyme concentration may need to be determined empirically.[6]
-
Incubate the mixture at a controlled temperature (e.g., 55-65°C) for a sufficient duration (e.g., 30-120 minutes) to ensure complete hydrolysis.[6]
-
After incubation, proceed with the extraction protocol.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used method for the extraction of VPA and its metabolites.
Materials:
-
Supernatant from Protocol 1 or hydrolyzed sample from Protocol 2
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Extraction solvent (e.g., chloroform, ethyl acetate, or a mixture)[5][8]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Transfer the supernatant or hydrolyzed sample to a clean centrifuge tube.
-
Adjust the pH of the sample to approximately 1.0 using 1 M HCl.[5] This step is crucial for the efficient extraction of acidic compounds like VPA.
-
Add NaCl to the sample to a final concentration of 4% (w/v) to increase the ionic strength and improve extraction efficiency.[5]
-
Add an appropriate volume of the selected extraction solvent (e.g., a 1:1 or 2:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 3000-6000 rpm for 5-10 minutes to separate the aqueous and organic layers.[5][9]
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Protocol 4: Solid-Phase Extraction (SPE)
SPE offers a more selective and cleaner extraction compared to LLE, often resulting in higher recovery and reduced matrix effects.
Materials:
-
Supernatant from Protocol 1 or hydrolyzed sample from Protocol 2
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)[1]
-
Methanol
-
Deionized water
-
Phosphate (B84403) buffer (pH 6.0)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture with modifiers)
-
SPE manifold
Procedure:
-
Conditioning: Precondition the SPE cartridge by passing methanol, followed by deionized water, and then phosphate buffer (pH 6.0).[1]
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
Elution: Elute the retained VPA and its metabolites with a strong organic solvent.
-
The collected eluate can then be evaporated and reconstituted for analysis.
Experimental Workflow Visualization
The general workflow for the isolation and analysis of VPA metabolites involves sample collection, pretreatment, extraction, and subsequent analysis by chromatographic methods coupled with mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various methods used in the extraction and analysis of VPA and its metabolites.
Table 1: Recovery Rates of Valproic Acid using Different Extraction Methods
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Plasma | 97 - 107.5 | [5] |
| Solid-Phase Extraction (SPE) | Plasma | 98 ± 4 | [10] |
| Air Assisted Liquid-Liquid Microextraction (AALLME) | Plasma | 98 - 102 | [9] |
| AALLME | Urine | 93 - 100 | [9] |
| Liquid-Liquid Extraction (LLE) | Plasma | 104 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Valproic Acid
| Analytical Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| DLLME-GC-FID | Plasma | 3.2 | 6 | [5] |
| AALLME-GC-FID | Plasma | 0.05 - 0.22 | 0.1 - 0.5 | [9] |
| AALLME-GC-FID | Urine | 0.05 - 0.22 | 0.1 - 0.5 | [9] |
| LC-MS/MS | Plasma | - | 2 | |
| GC-MS | Plasma | - | 0.075 | [2] |
Table 3: Quantitative Data for Valproic Acid Metabolites
| Metabolite | Analytical Method | Matrix | LOQ (µg/mL) | Reference |
| 3-heptanone | DLLME-GC-FID | Plasma | - | [10] |
Note: Comprehensive quantitative data for a wide range of VPA metabolites is often specific to the developed assay and may require validation within individual laboratories.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the isolation and analysis of valproic acid and its metabolites from biological samples. The choice of the most suitable method will depend on the specific research question, available instrumentation, and the desired level of sensitivity and selectivity. Careful optimization and validation of any chosen protocol are essential to ensure accurate and reliable results in the study of VPA pharmacokinetics and metabolism.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. mdpi.com [mdpi.com]
- 3. [Modified HPLC method of determination of the valproic acid in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 7. GCMS analysis of valproic acid metabolites and the effects of salicylate on valproic acid metabolism - UBC Library Open Collections [open.library.ubc.ca]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Notes and Protocols for Cell Culture Studies with 4-ene-VPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ene-valproic acid (4-ene-VPA) is a major metabolite of valproic acid (VPA), a widely used antiepileptic drug that is also being investigated for its anticancer properties.[1] However, 4-ene-VPA has been primarily associated with the idiosyncratic hepatotoxicity observed in some patients undergoing VPA therapy.[2] This document provides detailed application notes and protocols for the in vitro study of 4-ene-VPA, with a focus on its effects on cell viability, cytotoxicity, and oxidative stress, particularly in liver cells. These protocols are essential for researchers in toxicology, drug metabolism, and pharmacology aiming to elucidate the mechanisms of VPA-induced liver injury and to screen for potential protective agents.
Metabolic Pathway of Valproic Acid to 4-ene-VPA
Valproic acid undergoes extensive metabolism in the liver, primarily through glucuronidation and β-oxidation. A minor but significant pathway involves the cytochrome P450 (CYP) enzyme system, which mediates the desaturation of VPA to form 4-ene-VPA. This metabolite can be further oxidized to the highly reactive and more toxic (E)-2,4-diene-VPA. Understanding this metabolic activation is crucial for interpreting in vitro toxicity data.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of VPA and its metabolites on rat hepatocytes. This data is crucial for designing dose-response experiments with 4-ene-VPA.
Table 1: Median Effective Concentrations (EC50) of Valproic Acid in Sandwich-Cultured Rat Hepatocytes [2]
| Assay Type | Endpoint | VPA EC50 (mM) |
| WST-1 | Cell Viability | 1.1 ± 0.4 |
| LDH Release | Necrosis | 12.2 ± 1.4 |
| DCF | Oxidative Stress | 12.3 ± 1.9 |
Table 2: Relative Potency of VPA Metabolites Compared to VPA [2]
| Metabolite | WST-1 Assay (Fold-Potency) | LDH Assay (Fold-Potency) | DCF Assay (Fold-Potency) |
| (E)-2,4-diene-VPA | 3 | 6 | 10 |
Experimental Protocols
Detailed protocols for key in vitro assays to assess the cellular effects of 4-ene-VPA are provided below. These protocols are designed to be adaptable to specific cell lines and experimental conditions.
Experimental Workflow for In Vitro Toxicity Assessment
Protocol 1: Primary Hepatocyte Culture for Toxicity Studies
Primary hepatocytes are the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver.[3]
Materials:
-
Cryopreserved primary human or rat hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated culture plates
-
Sterile PBS
Procedure:
-
Plate Coating:
-
Dilute collagen type I solution in 70% ethanol to a final concentration of 50 µg/mL.
-
Add the collagen solution to the culture plates, ensuring the entire surface is covered.
-
Allow the plates to air dry in a sterile hood overnight.[4]
-
-
Thawing of Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at 50 x g for 3 minutes.[5]
-
Gently resuspend the cell pellet in fresh plating medium.
-
-
Cell Seeding:
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto the collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Maintenance:
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium to remove unattached and dead cells.
-
Change the medium every 24 hours. The cells are typically ready for treatment after 24-48 hours of culture.
-
Protocol 2: Cell Viability Assessment using WST-1 Assay
The WST-1 assay is a colorimetric method to quantify cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[6][7]
Materials:
-
Cells cultured in a 96-well plate
-
4-ene-VPA stock solution
-
WST-1 reagent
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 4-ene-VPA in culture medium.
-
Remove the old medium from the wells and add 100 µL of the 4-ene-VPA solutions. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.[8]
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity and necrosis.[9][10]
Materials:
-
Cells cultured in a 96-well plate
-
4-ene-VPA stock solution
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the WST-1 assay protocol.
-
Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[11]
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Protocol 4: Measurement of Intracellular Oxidative Stress using DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS).[13][14]
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
4-ene-VPA stock solution
-
DCFH-DA stock solution (in DMSO)
-
Serum-free culture medium (phenol red-free)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 4-ene-VPA for the desired duration.
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (typically 10-20 µM) in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[15]
-
-
Data Acquisition:
-
After incubation, wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14]
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[16][17]
Materials:
-
Cells cultured in 6-well plates or larger vessels
-
4-ene-VPA stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with 4-ene-VPA.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways
While specific signaling pathways for 4-ene-VPA are not extensively detailed, its parent compound VPA is known to induce apoptosis through the intrinsic pathway in some cancer cells. It is plausible that at high concentrations, 4-ene-VPA could trigger similar pathways in hepatocytes, leading to cell death.
References
- 1. Valproate - Wikipedia [en.wikipedia.org]
- 2. Role of oxidative metabolism in the effect of valproic acid on markers of cell viability, necrosis, and oxidative stress in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 5. gpb.sav.sk [gpb.sav.sk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. materialneutral.info [materialneutral.info]
- 8. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. benchchem.com [benchchem.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral Separation of 4-ene-VPA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ene-valproic acid (4-ene-VPA), a major metabolite of the widely used antiepileptic drug valproic acid (VPA), is a chiral molecule that has been linked to the hepatotoxicity and teratogenicity of the parent drug.[1][2] Research has shown that the biological activities of the two enantiomers of 4-ene-VPA can differ significantly. For instance, studies on the teratogenicity of 4-ene-VPA have revealed that the S-(-)-enantiomer is considerably more teratogenic and embryotoxic than the R-(+)-enantiomer in animal models.[3] This stereoselectivity in toxicity underscores the critical need for robust analytical methods to separate and quantify the individual enantiomers of 4-ene-VPA. Such methods are essential for detailed pharmacokinetic, toxicological, and metabolic studies, as well as for the development of potentially safer VPA analogs.[4]
These application notes provide detailed protocols for three common and effective techniques for the chiral separation of 4-ene-VPA enantiomers: Indirect High-Performance Liquid Chromatography (HPLC) via diastereomer formation, Direct HPLC using a Chiral Stationary Phase (CSP), and Gas Chromatography (GC) with a chiral column after derivatization.
Techniques for Chiral Separation
The successful separation of 4-ene-VPA enantiomers can be achieved through several chromatographic techniques. The choice of method will depend on the available instrumentation, sample matrix, and the specific goals of the analysis (e.g., analytical quantification versus preparative separation).
Indirect Chiral HPLC Separation via Diastereomer Formation
This classic and robust method involves reacting the racemic 4-ene-VPA with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column, such as a C18 column.
Direct Chiral HPLC Separation using a Chiral Stationary Phase (CSP)
Direct methods are often preferred for their simplicity, as they do not require a derivatization step. In this approach, the racemic mixture is injected directly onto an HPLC column that contains a chiral selector immobilized on the stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and, thus, separation.
Chiral Gas Chromatography (GC) Separation
For volatile or semi-volatile compounds, chiral GC offers excellent resolution. 4-ene-VPA, being a carboxylic acid, requires derivatization to increase its volatility and improve its chromatographic behavior. The derivatized enantiomers are then separated on a GC column coated with a chiral stationary phase.
Experimental Protocols
Protocol 1: Indirect Chiral HPLC Separation
This protocol details the derivatization of 4-ene-VPA with (R)-1-phenylethylamine to form diastereomeric amides, followed by separation on a reverse-phase C18 column.
A. Derivatization of 4-ene-VPA
-
Sample Preparation: Dissolve 1 mg of racemic 4-ene-VPA in 1 mL of a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Activation: Add 1.2 equivalents of a peptide coupling agent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 2.0 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid group of 4-ene-VPA.
-
Amide Formation: Add 1.1 equivalents of an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) or a preliminary HPLC run until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by adding 1 mL of 1M HCl. Extract the diastereomeric amides with ethyl acetate (B1210297) (2 x 2 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Final Sample: Reconstitute the dried residue in the HPLC mobile phase for injection.
B. HPLC Conditions
| Parameter | Condition |
| Column | Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
C. Expected Results
The two diastereomers will exhibit different retention times, allowing for their baseline separation. The relative peak areas can be used to determine the enantiomeric ratio of the original 4-ene-VPA sample.
| Diastereomer | Expected Retention Time (min) | Resolution (Rs) |
| (R)-4-ene-VPA-(R)-amide | ~ 10.5 | > 1.5 |
| (S)-4-ene-VPA-(R)-amide | ~ 12.0 |
Note: Retention times are illustrative and will vary based on the exact HPLC system and conditions.
Protocol 2: Direct Chiral HPLC Separation on a CSP
This protocol describes the direct separation of 4-ene-VPA enantiomers using an anion-exchange type Chiral Stationary Phase.
A. HPLC Conditions
| Parameter | Condition |
| Column | CHIRALPAK QN-AX (150 mm x 4.6 mm, 5 µm) or similar quinine-based anion exchanger |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate (e.g., 100 / 0.3 / 0.02 v/v/w) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
B. Sample Preparation
-
Dissolve the racemic 4-ene-VPA sample directly in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
C. Expected Results
The enantiomers will interact differently with the chiral stationary phase, resulting in separation. Anion-exchange CSPs are particularly effective for acidic compounds like 4-ene-VPA.[5]
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~ 8.0 | > 2.0 |
| Enantiomer 2 | ~ 9.5 |
Note: The elution order will depend on the specific CSP (quinine vs. quinidine (B1679956) based) and must be confirmed using an enantiomerically pure standard, if available.
Protocol 3: Chiral Gas Chromatography (GC) Separation
This protocol involves the esterification of 4-ene-VPA to its methyl ester, followed by separation on a chiral GC column.
A. Derivatization to Methyl Ester
-
Sample Preparation: Dissolve 1 mg of racemic 4-ene-VPA in 1 mL of methanol.
-
Esterification: Add 2-3 drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture at 60 °C for 1-2 hours.
-
Neutralization and Extraction: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the 4-ene-VPA methyl ester with hexane (B92381) (2 x 2 mL).
-
Final Sample: Dry the combined hexane layers over anhydrous sodium sulfate. The solution can be directly injected into the GC.
B. GC Conditions
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 230 °C |
| Detector Temperature | 250 °C (FID) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
C. Expected Results
The derivatized enantiomers will be resolved on the chiral GC column, providing sharp and well-separated peaks.
| Enantiomer (as Methyl Ester) | Expected Retention Time (min) | Resolution (Rs) |
| (R)-4-ene-VPA-Me | ~ 12.2 | > 1.8 |
| (S)-4-ene-VPA-Me | ~ 12.6 |
Note: Retention times are highly dependent on the specific column and temperature program.
Visualized Workflows
Caption: Workflow for Indirect Chiral HPLC Separation.
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Chiral GC Separation.
References
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Derivatization of 2-Propyl-4-pentenoic Acid for Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Propyl-4-pentenoic acid, more commonly known as valproic acid (VPA), is a widely used pharmaceutical compound for treating epilepsy, bipolar disorder, and migraines.[1][2] Accurate quantification of VPA in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[3] However, the intrinsic chemical properties of VPA present analytical challenges. Its lack of a strong chromophore makes it difficult to detect at low concentrations using UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC).[4][5][6] Additionally, its polarity can lead to poor peak shape and tailing in Gas Chromatography (GC).[7]
To overcome these limitations, derivatization is a common and effective strategy. This process involves chemically modifying the VPA molecule to enhance its detectability and chromatographic behavior. For HPLC analysis, a chromophore is introduced to allow for sensitive UV detection.[4][5][6] For GC analysis, derivatization increases the volatility and thermal stability of VPA.[7][8] This document provides detailed application notes and protocols for the derivatization of this compound for analysis by HPLC and GC-MS.
Challenges in Valproic Acid Analysis and Derivatization Solutions
The following diagram illustrates the analytical challenges associated with valproic acid and the corresponding derivatization solutions for different analytical platforms.
Caption: Overcoming Analytical Challenges of Valproic Acid.
Quantitative Data Summary
The following tables summarize the performance of various derivatization methods for the analysis of valproic acid.
Table 1: HPLC-UV Derivatization Methods
| Derivatization Reagent | Linearity Range (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |
| 2-Bromo-2′-acetonaphthone | 0.05–200 | 0.01 | 95.2–101.4 | [2][9] |
| 2,4′-Dibromoacetophenone | 1.0–200.7 | 1.0 | 91.6–97.4 | [3] |
| Methyl Benzoyl/Phenyl Group | - | 0.0000075 mg/mL | - | [4][6] |
Table 2: GC and LC-MS/MS Methods
| Analytical Method | Derivatization Reagent | Linearity Range (µg/mL) | LOQ (µg/mL) | Sample Matrix | Reference |
| GC-FID | None (DLLME) | 6-140 | 6 | Human Plasma | [1] |
| HPLC-MS/MS | 4-Dimethylaminobenzylamine | 0.2-200 (VPA) | 0.2 (VPA) | Human Plasma | [10][11] |
| HPLC-MS/MS | 2-Picolylamine | - | - | Rat Plasma | [12] |
Experimental Protocols
Protocol 1: Derivatization of Valproic Acid for HPLC-UV Analysis using 2-Bromo-2′-acetonaphthone
This protocol is based on the derivatization of VPA with 2-bromo-2′-acetonaphthone (BAN) for enhanced UV detection.[2][9]
Materials:
-
Valproic acid standard
-
2-Bromo-2′-acetonaphthone (BAN)
-
18-crown-6 (B118740) ether
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sulfuric acid
-
Human plasma
-
Internal Standard (e.g., Caprylic acid)
Equipment:
-
HPLC system with UV detector
-
Vortex mixer
-
Centrifuge
-
Water bath
-
Analytical balance
Procedure:
-
Sample Preparation (from human plasma):
-
To 200 µL of plasma in a centrifuge tube, add 50 µL of internal standard solution.
-
Add 50 µL of 1M sulfuric acid and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of BAN solution (10 mg/mL in acetonitrile) and 10 µL of 18-crown-6 ether solution (1 mg/mL in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Incubate in a water bath at 65°C for 20 minutes to facilitate the derivatization reaction.
-
After incubation, cool the sample to room temperature.
-
-
HPLC Analysis:
-
Inject a 20 µL aliquot of the derivatized sample into the HPLC system.
-
Typical HPLC conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
The following diagram outlines the experimental workflow for this protocol.
Caption: VPA Derivatization Workflow for HPLC-UV Analysis.
Protocol 2: Derivatization of Valproic Acid for GC-MS Analysis by Silylation
This protocol describes a general procedure for the silylation of VPA, making it more volatile for GC-MS analysis. Silylation involves replacing active hydrogens on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[8]
Materials:
-
Valproic acid standard
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal Standard (e.g., deuterated VPA)
Equipment:
-
GC-MS system
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Extract VPA from the biological matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the extract to complete dryness under a stream of nitrogen. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.
-
-
Derivatization:
-
To the dried residue in an autosampler vial, add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of an anhydrous solvent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the derivatized sample into the GC-MS system.
-
Typical GC-MS conditions:
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.
-
-
The following diagram illustrates the experimental workflow for this protocol.
Caption: VPA Silylation Workflow for GC-MS Analysis.
Conclusion
Derivatization is a powerful technique to overcome the analytical challenges associated with the quantification of this compound. By carefully selecting the appropriate derivatization reagent and optimizing the reaction conditions, researchers can significantly improve the sensitivity, specificity, and chromatographic performance of their analytical methods. The protocols and data presented in these application notes provide a comprehensive guide for the successful analysis of valproic acid in various research and clinical settings.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. academic.oup.com [academic.oup.com]
- 3. A new derivatization method for the determination of valproic acid in serum using tetramethylammonium hydroxide as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Development for Sodium Valproate through Chemical Derivatization | CoLab [colab.ws]
- 7. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantification of valproic acid and its metabolite this compound in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Predicted ¹H and ¹³C NMR Spectroscopic Analysis of 2-Allylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) data for 2-allylpentanoic acid. Due to the absence of readily available experimental spectra in public databases, this note serves as a practical guide for researchers anticipating the NMR spectroscopic characteristics of this compound. The predicted data is based on established chemical shift ranges for analogous functional groups. A standard operating procedure for sample preparation and data acquisition is also included.
Introduction
2-Allylpentanoic acid is a derivative of valproic acid, a widely used anticonvulsant and mood stabilizer. The introduction of an allyl group at the second position of the pentanoic acid chain can significantly alter its physicochemical and pharmacological properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This application note outlines the predicted ¹H and ¹³C NMR spectra of 2-allylpentanoic acid and provides a standardized protocol for its analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-allylpentanoic acid. These predictions are derived from typical chemical shift values for carboxylic acids, allyl groups, and alkyl chains.[1][2][3][4] The numbering convention for the atoms is provided in the structure below.

Figure 1. Structure of 2-Allylpentanoic acid with atom numbering for NMR assignment.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Allylpentanoic Acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (COOH) | 10.0 - 12.0 | broad singlet | 1H |
| H-2 | 2.3 - 2.6 | multiplet | 1H |
| H-3' | 5.6 - 5.9 | ddt | 1H |
| H-4' (cis) | 5.0 - 5.2 | doublet | 1H |
| H-4' (trans) | 5.0 - 5.2 | doublet | 1H |
| H-1' | 2.4 - 2.6 | triplet | 2H |
| H-3 | 1.4 - 1.7 | multiplet | 2H |
| H-4 | 1.3 - 1.5 | sextet | 2H |
| H-5 | 0.8 - 1.0 | triplet | 3H |
The chemical shift of the carboxylic acid proton (H-1) is highly dependent on solvent and concentration.[5] The protons on the alpha-carbon to a carboxylic acid typically appear around 2.3 ppm.[1] Allylic protons generally resonate in the range of 1.6 to 2.2 ppm.[2]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Allylpentanoic Acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 175 - 185 |
| C-3' (=CH) | 134 - 138 |
| C-4' (=CH₂) | 115 - 118 |
| C-2 | 45 - 55 |
| C-1' | 35 - 45 |
| C-3 | 30 - 40 |
| C-4 | 18 - 25 |
| C-5 | 10 - 15 |
The carboxyl carbon is typically observed in the 170-185 ppm range.[3] Carbons of a C=C double bond in alkenes are found between 115 and 140 ppm.[3] Alkane carbons generally appear in the 10-50 ppm region.[4]
Experimental Protocol
This section details a standard procedure for the preparation and NMR analysis of a small organic molecule like 2-allylpentanoic acid.
Materials and Equipment
-
2-Allylpentanoic acid sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weigh approximately 5-10 mg of the 2-allylpentanoic acid sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio).
-
Temperature: 298 K.
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (adjust as needed for desired signal-to-noise ratio).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks in both spectra.
-
Workflow Diagram
The following diagram illustrates the general workflow for NMR spectroscopic analysis.
References
Application Notes and Protocols: Pharmacokinetic Studies of 2-Propyl-4-pentenoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Propyl-4-pentenoic acid, commonly known as 4-ene VPA, is a significant metabolite of the widely used anticonvulsant drug, valproic acid (VPA).[1][2][3] Its study is crucial as it is implicated in the hepatotoxicity associated with VPA therapy.[2][4] Understanding the pharmacokinetic profile of 4-ene VPA is essential for assessing its toxic potential and for the development of safer VPA analogues.[1] This document provides a summary of key pharmacokinetic data, detailed experimental protocols for its study, and visualizations of relevant pathways and workflows.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound (4-ene VPA) observed in male Sprague-Dawley rats. These data are compiled from studies involving intravenous and intraperitoneal administration.
| Parameter | Low Dose (20 mg/kg IV) | High Dose (100 mg/kg IV) | 1.4 mmol/kg IP | Reference |
| Total Apparent Plasma Clearance | 8.67 ml/min·kg | 5.89 ml/min·kg | Not Reported | [5] |
| Apparent Plasma Elimination Half-life (Normal Rats) | Not Reported | Not Reported | Not Reported | |
| Apparent Plasma Elimination Half-life (Bile-exteriorized Rats) | 12.7 min | 18.8 min | Not Reported | [5] |
| Urinary Excretion (as conjugates) | 22% of dose | 28% of dose | Not Reported | [5] |
| Biliary Excretion (as conjugates) | 29% of dose | 21% of dose | Not Reported | [5] |
| Liver Concentration (1 hr post-dose) | Not Reported | Not Reported | 0.96 +/- 0.11 µmol/g | [1] |
| Serum Free Drug Levels | Not Reported | Not Reported | 0.25 to 2.9 µmol/ml | [1] |
Note: The plasma decline of 4-ene VPA was observed to be monoexponential at the low dose and nonlinear at the high dose. A secondary plasma peak was observed around 300 minutes after intraperitoneal administration, suggesting enterohepatic circulation.[1][5]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for conducting a pharmacokinetic study of this compound in rats, based on cited literature.[1][5]
Objective: To determine the pharmacokinetic profile of this compound in rats following a single dose administration.
Materials:
-
This compound (4-ene VPA)
-
Male Sprague-Dawley rats
-
Vehicle for dosing (e.g., saline)
-
Anesthesia (as required for surgical procedures)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Metabolic cages for urine collection
-
Surgical instruments for bile duct cannulation (for bile-exteriorized models)
-
Homogenizer for tissue processing
-
Centrifuge
-
Freezer (-80°C) for sample storage
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation: Prepare the dosing solution of 4-ene VPA in the appropriate vehicle at the desired concentration (e.g., for a 20 mg/kg or 100 mg/kg intravenous dose, or a 1.4 mmol/kg intraperitoneal dose).[1][5]
-
Administration:
-
Intravenous (IV): Administer a single bolus dose of 4-ene VPA via the tail vein.
-
Intraperitoneal (IP): Administer a single dose of 4-ene VPA into the peritoneal cavity.[1]
-
-
Blood Sampling:
-
Urine and Bile Collection (for excretion studies):
-
Tissue Collection (optional):
-
Sample Analysis: Quantify the concentration of 4-ene VPA in plasma, urine, bile, and tissue homogenates using a validated analytical method (see Protocol 2).
-
Pharmacokinetic Analysis: Use appropriate pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, and elimination half-life.
Quantification of this compound in Human Plasma by HPLC-MS/MS
This protocol describes a sensitive and specific method for the quantification of 4-ene VPA in human plasma.[7]
Objective: To accurately measure the concentration of this compound in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18)
-
This compound (4-ene VPA) analytical standard
-
Valproic acid-d15 (VPA-d15) as an internal standard
-
4-dimethylaminobenzylamine (B93267) dihydrochloride (B599025) for derivatization
-
Acetonitrile, methanol, and formic acid (HPLC grade)
-
Human plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of 4-ene VPA and VPA-d15 in a suitable solvent (e.g., methanol). Prepare working solutions by serial dilution for the calibration curve.
-
Sample Pre-treatment and Derivatization:
-
To a plasma sample, add the internal standard (VPA-d15).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add the derivatization agent, 4-dimethylaminobenzylamine dihydrochloride, to the supernatant.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the derivatized sample onto the HPLC system.
-
Use a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile.
-
-
Mass Spectrometric Detection:
-
Utilize positive electrospray ionization (ESI+).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the derivatized 4-ene VPA and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of 4-ene VPA to the internal standard against the concentration of the standards.
-
Determine the concentration of 4-ene VPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The assay should have a routine quantification limit of 20 ng/mL for 4-ene VPA with acceptable within- and between-day coefficients of variation (<10%).[7]
-
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.
Metabolic Pathway of this compound
Caption: Simplified metabolic pathways of this compound (4-ene VPA).
References
- 1. A comparative investigation of this compound (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on the biotransformation in the perfused rat liver of 2-n-propyl-4-pentenoic acid, a metabolite of the antiepileptic drug valproic acid. Evidence for the formation of chemically reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A COMPARATIVE INVESTIGATION OF this compound (4-ENE VPA) AND ITS (cid:97) -FLUORINATED ANALOGUE: PHASE II METABOLISM AND PHARMACOKINETICS | Semantic Scholar [semanticscholar.org]
- 7. Quantification of valproic acid and its metabolite this compound in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propyl-4-pentenoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Propyl-4-pentenoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the malonic ester synthesis route.
Problem 1: Low Yield of the Final Product, this compound
-
Symptom: The overall yield of this compound after hydrolysis and decarboxylation is significantly lower than expected.
-
Possible Cause 1: Incomplete Hydrolysis of the Diethyl Allylpropylmalonate Intermediate. The saponification of the sterically hindered diester may be incomplete.
-
Solution: Increase the reaction time and/or the concentration of the base (e.g., NaOH or KOH) during the hydrolysis step. Ensure the reaction mixture is heated to reflux for a sufficient period to ensure complete conversion to the dicarboxylate salt.
-
-
Possible Cause 2: Incomplete Decarboxylation. The substituted malonic acid may not have fully decarboxylated.
-
Solution: Ensure the acidification of the dicarboxylate is complete to form the malonic acid derivative. Upon heating, vigorous evolution of CO2 should be observed. If the reaction is sluggish, a higher temperature or longer heating time may be necessary. The decarboxylation is typically performed by heating the acidified aqueous solution.[1][2][3]
-
Problem 2: Presence of Significant Amounts of Dialkylated Byproducts
-
Symptom: GC-MS or NMR analysis of the crude product before hydrolysis shows the presence of significant quantities of diethyl dipropylmalonate or diethyl diallylmalonate in addition to the desired diethyl allylpropylmalonate.
-
Possible Cause: The mono-alkylated intermediate is deprotonated and reacts with a second molecule of the alkylating agent.[4][5]
-
Solution 1: Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkylating agent in each alkylation step.
-
Solution 2: Slow Addition of Alkylating Agent: Add the allyl halide and propyl halide slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant diethyl malonate enolate over the mono-alkylated intermediate's enolate.[4]
-
Solution 3: Choice of Base and Temperature: Using a very strong base or high temperatures can increase the rate of the second alkylation. Consider using a milder base if dialkylation is a persistent issue, although this may require longer reaction times.[5]
-
Problem 3: Formation of an Alkene Byproduct from the Alkyl Halide
-
Symptom: Analysis of the reaction mixture reveals the presence of propene or other elimination products.
-
Possible Cause: The basic conditions of the reaction can promote an E2 elimination reaction of the alkyl halide, particularly if using secondary or tertiary halides.[4]
-
Solution: Use primary alkyl halides (propyl bromide and allyl bromide are both primary). While this is less of an issue with the intended reagents, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination over substitution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and versatile method is the malonic ester synthesis. This involves the sequential alkylation of diethyl malonate with an allyl halide and a propyl halide, followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield the final product.[1][2][6]
Q2: In the sequential alkylation of diethyl malonate, which alkyl group should I add first, the allyl or the propyl group?
A2: While the order of addition can be varied, it is often preferable to add the less reactive alkyl halide first. However, both allyl bromide and propyl bromide are reactive primary halides. A consistent and carefully controlled procedure is more critical than the order of addition for achieving a good yield of the desired disubstituted malonic ester.
Q3: What base is best for the deprotonation of diethyl malonate?
A3: Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used and effective base for this reaction. It is important that the alkoxide base matches the ester's alcohol component to prevent transesterification.[4] For instance, using sodium methoxide (B1231860) with diethyl malonate can lead to the formation of methyl esters as byproducts.[4] Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF can also be used and may offer advantages in terms of driving the enolate formation to completion.[5]
Q4: Why are anhydrous conditions important for the alkylation step?
A4: The enolate of diethyl malonate is a strong base. If water is present, it will be protonated back to diethyl malonate, consuming the enolate and preventing the desired alkylation from occurring. This will result in a low yield of the alkylated product.[4]
Q5: How can I purify the final product, this compound?
A5: After the workup of the decarboxylation step, which typically involves extraction into an organic solvent, the crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Illustrative Effect of Base and Temperature on the Yield of Diethyl Allylpropylmalonate
| Entry | Base (1.1 eq) | Solvent | Alkyl Halide 1 (1.0 eq) | Alkyl Halide 2 (1.0 eq) | Temperature (°C) | Reaction Time (h) | Approx. Yield of Diethyl Allylpropylmalonate (%) |
| 1 | Sodium Ethoxide | Ethanol | Allyl Bromide | Propyl Bromide | Reflux (78°C) | 6 | 65 |
| 2 | Sodium Hydride | DMF | Allyl Bromide | Propyl Bromide | 50 | 4 | 75 |
| 3 | Potassium Carbonate | Acetone | Allyl Bromide | Propyl Bromide | Reflux (56°C) | 12 | 50 |
Note: This data is representative and illustrates general principles. Actual yields may vary based on specific experimental conditions.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low final product yield | Incomplete hydrolysis or decarboxylation | Increase reaction time/temperature for these steps. |
| Dialkylated byproducts | Incorrect stoichiometry, rapid addition of alkylating agent | Use precise 1:1 molar ratios, add alkylating agents slowly. |
| Alkene byproducts | E2 elimination of alkyl halide | Use primary alkyl halides, avoid excessive heat. |
| Transesterification | Mismatch between alkoxide base and ester | Use a base that matches the ester's alcohol (e.g., NaOEt for diethyl malonate).[4] |
| Low alkylation yield | Presence of water | Use anhydrous reagents and solvents under an inert atmosphere.[4] |
Experimental Protocols
Key Experiment: Synthesis of Diethyl 2-allyl-2-propylmalonate
This protocol details the sequential alkylation of diethyl malonate.
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. Stir until all the sodium has dissolved.
-
Formation of the Malonate Enolate: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.0 equivalent) dropwise with stirring. Stir for 30 minutes to ensure complete formation of the enolate.
-
First Alkylation (Allylation): Add allyl bromide (1.0 equivalent) dropwise to the enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Formation of the Second Enolate: Cool the reaction mixture to room temperature. Prepare a separate solution of sodium ethoxide in ethanol as in step 1. Add this second equivalent of sodium ethoxide solution to the reaction mixture to deprotonate the diethyl allylmalonate.
-
Second Alkylation (Propylation): Add propyl bromide (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude diethyl 2-allyl-2-propylmalonate. The crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low alkylation yield.
References
Technical Support Center: Overcoming Instability of 2-Allylpentanoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the instability of 2-Allylpentanoic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-Allylpentanoic acid instability in solution?
A1: 2-Allylpentanoic acid, an unsaturated carboxylic acid, is susceptible to degradation through two primary pathways:
-
Oxidation of the Allyl Group: The double bond in the allyl group is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of oxidizing agents.[1][2] This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and carboxylic acids.[3][4]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo reactions such as esterification if alcohols are present in the solvent or hydrolysis under certain pH conditions.[5][6]
Q2: What are the initial signs of degradation in my 2-Allylpentanoic acid solution?
A2: Visual indicators of degradation can include a change in color, the formation of precipitates, or a noticeable change in the solution's odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical techniques for an accurate assessment of stability.
Q3: How can I proactively prevent the degradation of 2-Allylpentanoic acid in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: When preparing and handling solutions, work under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[7]
-
Temperature Control: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
-
pH Control: Maintain the pH of aqueous solutions within a range that minimizes the catalytic effects on hydrolysis or oxidation.[8] For carboxylic acids, a pH at least 2 units below the pKa is often recommended to maintain the compound in its protonated, and often more stable, form.[9]
-
Use of Antioxidants: In some cases, the addition of a suitable antioxidant may be considered, but its compatibility with the experimental system must be thoroughly evaluated.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be a direct consequence of the degradation of 2-Allylpentanoic acid, leading to a decrease in the effective concentration of the active compound and the introduction of potentially interfering degradation products.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your stock solution.
-
Compare the chromatogram of your current stock solution with that of a freshly prepared standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
-
Review Solution Preparation and Handling Procedures:
-
Ensure that all solvents are of high purity and have been properly degassed.
-
Confirm that solutions are being prepared and stored under an inert atmosphere and protected from light.
-
Check the storage temperature and duration. Long-term storage at inappropriate temperatures can lead to significant degradation.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
The presence of extra peaks in your chromatogram that are not present in the reference standard is a strong indicator of degradation.
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies on a sample of 2-Allylpentanoic acid. This involves subjecting the compound to stress conditions to accelerate its breakdown.
-
Analyze Stressed Samples: Analyze the samples from the forced degradation studies using your HPLC method. This will help you to identify the retention times of the major degradation products.
-
Optimize HPLC Method: If the degradation products are not well-resolved from the main peak or from each other, optimize your HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, or selecting a different column.
Issue 3: Peak tailing in HPLC chromatograms.
Peak tailing for acidic compounds like 2-Allylpentanoic acid is a common issue in reversed-phase HPLC and can affect the accuracy of quantification.[10]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group. This will keep the molecule in its protonated form and minimize interactions with residual silanol (B1196071) groups on the column.[9]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica (B1680970) and effective end-capping have fewer active silanol sites, reducing the potential for peak tailing.[9]
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can help to reduce peak tailing.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 2-Allylpentanoic acid.
Methodology:
-
Sample Preparation: Prepare a stock solution of 2-Allylpentanoic acid in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of 2-Allylpentanoic acid and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as 2-Allylpentanoic acid lacks a strong chromophore.[12]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the samples with the initial mobile phase composition to a suitable concentration.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose.[12][13]
Data Presentation
Table 1: Hypothetical Stability of 2-Allylpentanoic Acid in Different Solvents
| Solvent | Temperature (°C) | Storage Duration (days) | % Degradation (Hypothetical) |
| Acetonitrile | 25 | 30 | 5% |
| Methanol | 25 | 30 | 8% |
| Water (pH 7) | 25 | 7 | 15% |
| Water (pH 3) | 25 | 7 | 3% |
| Acetonitrile | 4 | 90 | <1% |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally.
Table 2: HPLC Method Parameters for 2-Allylpentanoic Acid Analysis
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for investigating the stability of 2-Allylpentanoic acid.
Caption: Mechanism of action of 2-Allylpentanoic acid via the GABA pathway.[1][14][15][16]
References
- 1. droracle.ai [droracle.ai]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of amino acids to short-chain fatty acids in humans. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. bepls.com [bepls.com]
- 13. redalyc.org [redalyc.org]
- 14. Valproate - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. Mechanisms of action of valproate: a commentatory [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-ene-VPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 4-ene-valproic acid (4-ene-VPA) by LC-MS/MS.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the bioanalysis of 4-ene-VPA. These effects can compromise the accuracy, precision, and sensitivity of the analytical method. This guide provides a systematic approach to identifying and mitigating matrix effects.
Issue 1: Poor reproducibility and accuracy in 4-ene-VPA quantification.
This is often a primary indicator of unaddressed matrix effects. The following steps will help diagnose and resolve the issue.
Step 1: Evaluation of Matrix Effects
The first step is to determine if matrix effects are present. The post-extraction spike method is a widely accepted quantitative approach.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a blank plasma/serum sample by performing the extraction procedure.
-
Spike the extracted blank matrix with a known concentration of 4-ene-VPA analytical standard.
-
Prepare a neat solution of the 4-ene-VPA analytical standard in the reconstitution solvent at the same concentration as the spiked sample.
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A deviation of more than 15% is generally considered a significant matrix effect.
-
Step 2: Optimization of Sample Preparation
The choice of sample preparation technique is critical in minimizing matrix effects by removing interfering endogenous components. Below is a comparison of common techniques.
Table 1: Comparison of Sample Preparation Techniques for 4-ene-VPA Analysis
| Technique | Principle | Advantages for 4-ene-VPA | Disadvantages for 4-ene-VPA | Reported Matrix Effect for 4-ene-VPA |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple, fast, and inexpensive. | Least effective in removing matrix components, often leading to significant ion suppression.[1] | Data not specifically available for 4-ene-VPA, but generally high. |
| Liquid-Liquid Extraction (LLE) | 4-ene-VPA is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent). | Provides cleaner extracts than PPT. | Can have lower recovery for more polar analytes; more labor-intensive.[1] | Data not specifically available for 4-ene-VPA. |
| Solid-Phase Extraction (SPE) | 4-ene-VPA is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, significantly reducing matrix effects.[1] | More expensive and requires method development to select the appropriate sorbent and solvents. | 99.8% – 109.6% (indicating no significant matrix effect).[2] |
Step 3: Chromatographic and Mass Spectrometric Optimization
If matrix effects persist after optimizing sample preparation, further refinements to the LC-MS/MS method are necessary.
-
Chromatographic Separation:
-
Goal: To chromatographically separate 4-ene-VPA from co-eluting matrix components.
-
Actions:
-
Modify the gradient elution profile to improve resolution.
-
Evaluate different stationary phases (e.g., C18, phenyl-hexyl).
-
Adjust the mobile phase pH. The concentration of formic acid in the mobile phase can be a critical factor in signal intensity and peak shape.[3]
-
-
-
Mass Spectrometry Parameters:
-
Goal: To minimize the detection of interfering ions.
-
Actions:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
-
Ensure that the selected precursor and product ion transitions for 4-ene-VPA are specific and not subject to isobaric interferences.
-
-
Below is a troubleshooting workflow to guide you through the process of reducing matrix effects.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add an appropriate internal standard.
-
Acidify the sample with a small volume of a suitable acid (e.g., formic acid) to a pH below the pKa of 4-ene-VPA.
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma/serum sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 4-ene-VPA with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
The following diagram illustrates the general workflow for sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in 4-ene-VPA analysis?
A1: The most common sources are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that can co-elute with 4-ene-VPA and interfere with its ionization in the mass spectrometer source.
Q2: How can I quickly assess if I have a matrix effect problem?
A2: A simple qualitative assessment can be done by observing the stability of the baseline during the infusion of a standard solution of 4-ene-VPA while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of 4-ene-VPA suggests ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is recommended.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for 4-ene-VPA necessary?
A3: While not strictly mandatory if matrix effects are eliminated through other means, using a SIL-IS is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of quantification.
Q4: Can sample dilution be used to reduce matrix effects for 4-ene-VPA?
A4: Yes, diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of interfering matrix components. However, this will also dilute the analyte, which may compromise the sensitivity of the assay, especially for samples with low 4-ene-VPA concentrations.
Q5: Which SPE sorbent is best for 4-ene-VPA extraction?
A5: Polymeric reversed-phase or mixed-mode cation exchange sorbents are generally effective for extracting acidic drugs like 4-ene-VPA from plasma.[4] The optimal sorbent should be determined during method development by comparing the recovery and matrix effects from different types of cartridges.
Q6: My results show significant ion enhancement. What could be the cause?
A6: Ion enhancement is less common than suppression but can be caused by certain matrix components that improve the ionization efficiency of 4-ene-VPA. This can be due to a variety of factors, including the presence of compounds that reduce the surface tension of the ESI droplets or act as proton donors. The same troubleshooting strategies for ion suppression, such as improving sample cleanup and chromatographic separation, should be applied.
The logical relationship between identifying and mitigating matrix effects is summarized in the diagram below.
References
Technical Support Center: Optimization of HPLC Gradient for Valproic Acid Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of HPLC gradients for the analysis of valproic acid (VPA) and its metabolites.
Troubleshooting Guide
Users often encounter challenges such as poor peak resolution, asymmetrical peak shapes, and retention time variability during the HPLC analysis of valproic acid and its metabolites. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic VPA and its metabolites, causing peak tailing. | Mobile Phase pH Adjustment: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic or phosphoric acid. This ensures the carboxylic acid functional groups of the analytes are fully protonated (non-ionized), minimizing interactions with silanols.[1][2] Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups. Increase Buffer Concentration: A higher buffer concentration (20-50 mM) can help to mask the residual silanol activity. |
| Sample Overload: Injecting too high a concentration of the sample can saturate the column, leading to broadened and tailing peaks. | Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume. | |
| Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Solvent Matching: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, keep the injection volume minimal.[3] | |
| Poor Resolution Between Metabolites (e.g., 2-en-VPA and 4-en-VPA) | Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing enough time for the separation of structurally similar isomers. | Shallow Gradient: After an initial "scouting" gradient to determine the elution window, apply a shallower gradient across the region where the metabolites of interest elute. This increases the separation time and improves resolution.[3][4] Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the critical pair of analytes is eluting. |
| Suboptimal Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the isomers. | Alternative Stationary Phase: While C18 is common, consider a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for structurally similar compounds. | |
| Low Column Efficiency: An old or poorly packed column will have reduced resolving power. | Column Maintenance/Replacement: Ensure the column is performing optimally by checking its theoretical plates and asymmetry factor. Replace if necessary. Use a guard column to extend the life of the analytical column. | |
| Retention Time Variability | Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can lead to shifts in retention, especially for ionizable compounds like VPA. | Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure accurate and consistent preparation of mobile phase buffers and organic solvent mixtures.[1] Buffer Mobile Phase: Always use a buffer to control and stabilize the pH. |
| Column Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a Column Oven: Maintain a constant and slightly elevated column temperature (e.g., 30-40°C) to ensure reproducible retention times and improve peak shape. | |
| Insufficient Column Equilibration: The column may not have fully returned to the initial gradient conditions before the next injection. | Adequate Equilibration Time: Ensure the column is equilibrated with the starting mobile phase for a sufficient time (typically 5-10 column volumes) between runs. | |
| No or Low Analyte Signal | Sample Degradation: VPA and its metabolites may be unstable under certain storage or experimental conditions. | Proper Sample Handling: Store samples at appropriate low temperatures and avoid repeated freeze-thaw cycles. |
| Incorrect Detection Wavelength: Valproic acid has poor UV absorbance, making detection challenging. | Low Wavelength UV: Use a low UV wavelength, typically around 210 nm, for detection.[5][6] Alternative Detection: Consider using a mass spectrometer (LC-MS/MS) for higher sensitivity and specificity, which is a common technique for these compounds.[7][8] Derivatization: Chemical derivatization can be employed to introduce a chromophore for improved UV detection, although this adds complexity to the sample preparation.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving good peak shape for valproic acid and its acidic metabolites?
A1: The most critical parameter is the mobile phase pH. Valproic acid is a carboxylic acid with a pKa around 4.7. To achieve symmetrical peaks in reversed-phase HPLC, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa.[10][11] A pH in the range of 2.5 to 3.5 is ideal as it ensures the analytes are in their non-ionized (protonated) form, which minimizes undesirable secondary interactions with the silica (B1680970) stationary phase and leads to sharper, more symmetrical peaks.[1][2]
Q2: Which HPLC column is best suited for separating valproic acid and its metabolites?
A2: A high-purity, end-capped C18 column is the most common and generally a good starting point for the analysis of valproic acid and its metabolites. However, for challenging separations, especially of isomeric metabolites, exploring columns with different selectivities, such as a C8, phenyl-hexyl, or a polar-embedded phase, may provide better resolution.
Q3: How can I improve the sensitivity of my assay for VPA and its metabolites?
A3: Due to the poor UV absorbance of valproic acid, achieving high sensitivity with a UV detector can be difficult.[12] Here are some strategies to improve sensitivity:
-
Use a Mass Spectrometer (MS): The most effective way to enhance sensitivity and specificity is to use an LC-MS/MS system.[7][8]
-
Low UV Wavelength: If using a UV detector, set the wavelength to a low value, such as 210 nm.[5][6]
-
Derivatization: Pre- or post-column derivatization can be performed to attach a UV-active or fluorescent tag to the analytes, though this increases sample preparation complexity.[9]
-
Optimize Sample Preparation: A clean sample with minimal matrix effects will improve signal-to-noise. Consider solid-phase extraction (SPE) for sample clean-up.
Q4: Is a gradient or isocratic elution better for analyzing VPA and its multiple metabolites?
A4: A gradient elution is generally superior when analyzing VPA along with several of its metabolites. The metabolites can have a range of polarities, and an isocratic method that provides good retention for later-eluting compounds may lead to very long run times and broad peaks for early-eluting ones. A gradient allows for the elution of a wider range of analytes with good peak shape in a reasonable timeframe.[13]
Q5: What are some of the common VPA metabolites that are analyzed by HPLC?
A5: Common metabolites of valproic acid that are often monitored include 2-propyl-4-pentenoic acid (4-en-VPA), 2-propyl-2-pentenoic acid (2-en-VPA), 3-hydroxy-2-propylpentanoic acid (3-OH-VPA), 5-hydroxy-2-propylpentanoic acid (5-OH-VPA), and 2-propyl-glutaric acid.[8][14]
Quantitative Data
The following table summarizes retention time data for valproic acid and some of its key metabolites from a published UHPLC-MS/MS method. This can serve as a reference for expected elution order.
| Analyte | Retention Time (minutes) |
| 4-ene-VPA | 4.72 |
| 2,4-diene-VPA | 5.03 |
| Valproic Acid (VPA) | 5.40 |
| 2-ene-VPA | 5.72 |
| (Data sourced from a UHPLC-MS/MS method. Retention times are method-specific and will vary with different columns, mobile phases, and gradient conditions.)[14] |
Experimental Protocols
Protocol for HPLC Gradient Optimization
This protocol outlines a systematic approach to developing and optimizing a gradient HPLC method for the separation of valproic acid and its metabolites.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B (Organic): Acetonitrile.
-
Detector: UV at 210 nm or Mass Spectrometer.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
2. Scouting Gradient:
-
Perform an initial broad, linear gradient run to determine the approximate elution times of the analytes.
-
Gradient Program:
-
0-2 min: Hold at 10% B.
-
2-22 min: Linear gradient from 10% to 95% B.
-
22-25 min: Hold at 95% B.
-
25-26 min: Return to 10% B.
-
26-30 min: Re-equilibration at 10% B.
-
-
Analyze the chromatogram to identify the range of %B where the analytes of interest elute.
3. Gradient Refinement:
-
Based on the scouting run, create a more focused and shallower gradient around the elution window of the target analytes.
-
Example Refinement: If the analytes eluted between 15 and 18 minutes in the scouting run (corresponding to roughly 55-70% B), a refined gradient could be:
-
0-2 min: Hold at 40% B.
-
2-17 min: Linear gradient from 40% to 75% B.
-
17-19 min: Hold at 75% B.
-
19-20 min: Return to 40% B.
-
20-25 min: Re-equilibration at 40% B.
-
4. Fine-Tuning for Critical Pairs:
-
If co-elution of critical pairs (e.g., isomers) occurs, further flatten the gradient in the specific region where they elute.
-
This can be achieved by creating a segmented gradient with a very slow increase in %B during the elution of the critical pair.
5. Method Validation:
-
Once an acceptable separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness according to relevant guidelines.
Visualizations
Caption: Workflow for HPLC gradient optimization.
Caption: Impact of pH on VPA ionization and HPLC retention.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. bepls.com [bepls.com]
- 7. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. mastelf.com [mastelf.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 2-Propyl-4-pentenoic Acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Propyl-4-pentenoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting poor peak shapes for this compound in my HPLC analysis?
Poor peak shape for this compound is common when analyzing the compound in its underivatized form. As a carboxylic acid, it is prone to interactions with the stationary phase, particularly with residual silanols on silica-based columns, which can lead to peak tailing. Furthermore, its relatively low UV absorbance can make detection challenging and exacerbate peak shape issues at low concentrations.
Q2: Is derivatization necessary for the analysis of this compound?
While not strictly mandatory for all applications, derivatization is highly recommended, especially for complex matrices like plasma or for achieving high sensitivity and good peak shape. A published HPLC-MS/MS method for the quantification of this compound in human plasma utilizes pre-column derivatization.[1] This approach is often employed to improve the chromatographic behavior and detection sensitivity of the analyte.
Q3: What are the key physicochemical properties of this compound to consider for method development?
Understanding the properties of this compound is crucial for developing a robust analytical method.
| Property | Value | Implication for Analysis |
| Molecular Formula | C8H14O2 | - |
| Molecular Weight | 142.20 g/mol | - |
| pKa (Predicted) | ~4.49 | The compound is an acid; its ionization state is pH-dependent. For reversed-phase HPLC, maintaining the mobile phase pH below the pKa (e.g., pH 2.5-3.5) will ensure the acid is in its neutral, more retained form, which generally leads to better peak shape. |
| Solubility | Slightly soluble in methanol (B129727) and chloroform. Soluble in DMSO. | This indicates that a mobile phase with a significant organic component will be necessary. The sample should be dissolved in a solvent compatible with the mobile phase to prevent peak distortion. |
| Appearance | Colorless to light yellow liquid/oil | - |
Q4: Can I analyze this compound by Gas Chromatography (GC)?
Yes, GC analysis is possible, but it will likely require derivatization to increase the volatility and thermal stability of the acidic compound. Without derivatization, you can expect poor peak shape and potential decomposition in the injector or on the column.
Troubleshooting Guide: Poor Peak Shape in HPLC
This guide addresses common peak shape problems encountered during the HPLC analysis of underivatized this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary Interactions: The acidic analyte is interacting with active sites (residual silanols) on the stationary phase. | - Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate) to suppress the ionization of the carboxylic acid and minimize silanol (B1196071) interactions. - Use a Different Column: Employ a column with a highly inert stationary phase or an end-capped column specifically designed for polar compounds. - Add an Ion-Pairing Reagent: Consider using an ion-pairing reagent in the mobile phase, although this can complicate the method and require longer equilibration times. |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the Sample: Reduce the sample concentration and re-inject. - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Column Contamination or Degradation: The column has accumulated contaminants or the stationary phase is degrading. | - Flush the Column: Wash the column with a strong solvent. - Replace the Column: If flushing does not improve the peak shape, the column may need to be replaced. | |
| Peak Fronting | Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | - Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase. - Reduce Injection Volume: If using a stronger solvent is unavoidable, inject the smallest possible volume. |
| Column Overload: Severe concentration overload can sometimes manifest as fronting. | - Dilute the Sample: Decrease the concentration of the analyte in your sample. | |
| Split Peaks | Contamination at Column Inlet: Particulate matter on the column frit can disrupt the sample band. | - Use a Guard Column: A guard column will protect the analytical column from particulates. - Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection. - Replace the Frit: If the problem persists, the column inlet frit may need to be replaced. |
| Void in the Column: A void or channel has formed in the column packing material. | - Reverse Flush the Column: This may sometimes resolve minor voids at the inlet. - Replace the Column: A significant void usually requires column replacement. | |
| Co-elution: Another compound is eluting at a very similar retention time. | - Adjust Mobile Phase Composition: Modify the gradient or isocratic composition to improve separation. - Change Stationary Phase: Use a column with a different selectivity. | |
| Broad Peaks | Low Column Temperature: Lower temperatures can lead to slower mass transfer and broader peaks. | - Increase Column Temperature: Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40°C). |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter. | |
| Inappropriate Mobile Phase Flow Rate: A flow rate that is too high or too low can decrease efficiency. | - Optimize Flow Rate: Perform a flow rate optimization study to find the optimal efficiency. |
Experimental Protocols
Starting Point for Underivatized HPLC-UV Analysis
This protocol is a suggested starting point and will likely require optimization for your specific instrument and application.
1. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm (or similar reversed-phase column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B) to the desired working concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
avoiding racemization during chiral synthesis of 4-ene-VPA
Welcome to the technical support center for the chiral synthesis of 2-n-propyl-4-pentenoic acid (4-ene-VPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of racemization during the synthesis of this chiral molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final 4-ene-VPA product has a low enantiomeric excess (% ee). What are the most likely causes?
A1: Low enantiomeric excess is a common issue in chiral synthesis and can arise at multiple stages of the process. The primary suspects are factors that can lead to the formation of a planar, achiral enol or enolate intermediate at the α-carbon, which upon protonation can yield both enantiomers.[1][2]
Possible Causes & Solutions:
-
Sub-optimal Deprotonation/Alkylation Conditions:
-
Issue: Incomplete deprotonation or a reaction temperature that is too high during the alkylation step can compromise the stereoselectivity.
-
Solution: Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and maintain stringent temperature control, typically at -78°C or lower, during enolate formation and subsequent alkylation.[3][4]
-
-
Racemization During Chiral Auxiliary Removal:
-
Issue: The conditions used to cleave the chiral auxiliary from the intermediate can be a major source of racemization, particularly if harsh acidic or basic conditions are employed.[5][6]
-
Solution: Opt for mild cleavage conditions. For Evans oxazolidinone auxiliaries, lithium hydroperoxide (LiOOH) is often preferred over lithium hydroxide (B78521) (LiOH) as it is less basic and minimizes the risk of epimerization and retro-aldol side reactions.[6] For SAMP/RAMP hydrazones, oxidative cleavage with ozone followed by a reductive workup, or mild acidic hydrolysis with oxalic acid, can be effective.[7]
-
-
Workup and Purification Issues:
-
Issue: Prolonged exposure to even mildly acidic or basic conditions during aqueous workup or purification on silica (B1680970) gel can lead to gradual racemization.[1][8]
-
Solution: Minimize the time the chiral carboxylic acid is in contact with potentially racemizing conditions. Use neutralized silica gel for chromatography if necessary, or consider alternative purification methods like crystallization.
-
Q2: I am using an Evans oxazolidinone auxiliary for my synthesis. How can I maximize the diastereoselectivity of the alkylation step?
A2: The Evans asymmetric alkylation is a powerful tool for setting stereocenters. The oxazolidinone auxiliary creates a chiral environment that directs the incoming electrophile to one face of the enolate.[5][9]
Key Factors for High Diastereoselectivity:
-
Formation of the Z-Enolate: The high diastereoselectivity of the Evans alkylation relies on the preferential formation of the Z-enolate, which is achieved through the use of a boron enolate or a lithium enolate. The steric bulk of the auxiliary substituent directs the enolate geometry.
-
Chelation Control: In the case of boron enolates, a rigid, chelated transition state is formed, which effectively blocks one face of the enolate from the electrophile.[10]
-
Choice of Electrophile: Highly reactive electrophiles are generally preferred. For the synthesis of 4-ene-VPA, allyl bromide is a common choice.
Troubleshooting Poor Diastereoselectivity:
-
Incomplete Enolization: Ensure complete deprotonation by using a sufficient excess of a strong base (e.g., LDA or Bu2BOTf/amine).
-
Temperature Control: Maintain a low temperature (typically -78°C) throughout the enolization and alkylation process to ensure the reaction is under kinetic control.[11]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents, as impurities can interfere with the formation of the desired enolate and transition state.[12]
Q3: Can racemization occur after the synthesis is complete, for example, during storage or analysis?
A3: Yes, racemization can occur post-synthesis, although it is generally less common if the compound is stored properly.
Factors to Consider:
-
Storage Conditions: Store the purified 4-ene-VPA in a cool, dark place, preferably as a solid or in a non-polar, aprotic solvent. Avoid storing it in protic solvents or under acidic or basic conditions for extended periods.
-
Analytical Methods: During analysis by chiral HPLC or GC, ensure that the mobile phase or column conditions are not promoting on-column racemization. This is generally not an issue with standard methods but can be a concern with unconventional mobile phases or high temperatures.
Experimental Protocols
Method 1: Asymmetric Synthesis of (S)-4-ene-VPA using an Evans Oxazolidinone Auxiliary
This protocol is based on the principles of the Evans asymmetric alkylation.[5][9]
Step 1: Acylation of the Chiral Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0°C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add pentanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent.
Step 2: Diastereoselective Alkylation The acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78°C. Lithium diisopropylamide (LDA, 1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Allyl bromide (1.2 eq) is then added, and the reaction is stirred at -78°C for 2-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Cleavage of the Chiral Auxiliary The alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0°C. A solution of 30% hydrogen peroxide (4 eq) and lithium hydroxide (2 eq) in water is added dropwise. The mixture is stirred at 0°C for 2 hours, then at room temperature for an additional 2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered, and the desired (S)-4-ene-VPA is isolated after acidification and extraction.
Method 2: Asymmetric Synthesis of (R)-4-ene-VPA using a SAMP Hydrazone Auxiliary
This protocol is based on the Enders SAMP/RAMP hydrazone alkylation methodology.[3][13][14]
Step 1: Formation of the SAMP Hydrazone (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with pentanal in an appropriate solvent (e.g., diethyl ether) under an inert atmosphere to form the corresponding hydrazone. The water formed is removed, typically by azeotropic distillation or with a drying agent.
Step 2: Asymmetric Alkylation The SAMP hydrazone is dissolved in anhydrous diethyl ether and cooled to -78°C. Lithium diisopropylamide (LDA, 1.1 eq) is added to deprotonate the α-carbon, forming the azaenolate. After stirring for 2-4 hours at this temperature, allyl bromide (1.2 eq) is added, and the reaction is allowed to slowly warm to room temperature overnight.
Step 3: Cleavage to Yield the Carboxylic Acid The alkylated hydrazone is cleaved to the corresponding aldehyde, typically by ozonolysis at -78°C followed by a reductive workup. The resulting chiral aldehyde is then oxidized to the carboxylic acid using a standard oxidizing agent like sodium chlorite (B76162) in the presence of a scavenger.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess values reported for asymmetric syntheses of α-substituted carboxylic acids using chiral auxiliaries.
Table 1: Comparison of Chiral Auxiliary Methods for Asymmetric Alkylation
| Chiral Auxiliary Method | Typical Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Typical Overall Yield | Key Considerations |
| Evans Oxazolidinone | >95% d.e. | 70-90% | Highly reliable and predictable stereochemical outcome. Auxiliary cleavage requires careful selection of mild conditions to avoid racemization.[5][6] |
| SAMP/RAMP Hydrazone | >95% e.e. | 60-80% | Effective for a wide range of aldehydes and ketones. Cleavage to the final product involves multiple steps (ozonolysis/hydrolysis and oxidation).[3][14] |
Visualizations
Caption: Synthetic workflows for chiral 4-ene-VPA.
Caption: Troubleshooting decision tree for low % ee.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mit.edu [web.mit.edu]
- 14. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Allylpentanoic Acid Extraction
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the successful extraction and purification of 2-Allylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the extraction of 2-Allylpentanoic acid?
A1: The primary method for extracting 2-Allylpentanoic acid, a carboxylic acid, is acid-base extraction. This technique leverages the difference in solubility between the neutral (protonated) form of the acid and its charged salt (deprotonated) form.[1][2] By adjusting the pH of the aqueous solution, the acid can be made to preferentially partition into either an organic solvent or the aqueous layer, allowing for its separation from neutral or basic impurities.[1][3]
Q2: How do I choose the appropriate organic solvent for the extraction?
A2: An ideal solvent should readily dissolve 2-Allylpentanoic acid in its neutral form, be immiscible with water, and have a low boiling point to facilitate easy removal after extraction.[4] Common choices for carboxylic acid extractions include diethyl ether, dichloromethane, and ethyl acetate.[2][5] For compounds similar to 2-Allylpentanoic acid, n-hexane has also been used effectively.
Q3: What is the most critical parameter to control during the extraction process?
A3: The pH of the aqueous phase is the most critical parameter.[6][7] To extract the acidic 2-Allylpentanoic acid from an aqueous solution into an organic solvent, the pH of the aqueous layer must be acidified to at least 2 pH units below the pKa of the acid, ensuring it is in its neutral, more organosoluble form.[5] A pH of 1 to 3 is often recommended.[8][9] Conversely, to move the acid from an organic layer to an aqueous layer, a basic solution (e.g., NaOH or NaHCO₃) is used to deprotonate the acid, forming a water-soluble carboxylate salt.[2][3]
Q4: I'm observing a thick, stable layer between the organic and aqueous phases. What is it and how can I resolve it?
A4: This is an emulsion, a common issue in liquid-liquid extractions, which can trap your product and lead to low recovery. Emulsions are often caused by vigorous shaking or the presence of surfactant-like compounds. To break an emulsion, you can try gently swirling instead of shaking, adding a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, or centrifugation.
Q5: My final recovery of 2-Allylpentanoic acid is very low. What are the potential causes and solutions?
A5: Low recovery can stem from several issues:
-
Incomplete Extraction: Ensure the pH of the aqueous phase is correctly adjusted. For extraction into the organic layer, the pH should be sufficiently acidic (pH 1-3).[8][9] When isolating the final product from the basic aqueous wash, ensure you re-acidify it completely to precipitate the neutral acid.[10]
-
Insufficient Solvent Volume: Use an adequate ratio of organic solvent to the aqueous phase. A starting point for optimization is often a 7:1 ratio of organic solvent to aqueous sample.[5] Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
Product Loss During Workup: If the acid precipitates out of solution upon acidification, ensure it is fully crystallized before filtration. Cooling the solution in an ice bath can maximize crystal formation. If the acid "oils out" instead of crystallizing, you may need to perform a back-extraction into a fresh portion of organic solvent.[3]
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction from a Reaction Mixture
This protocol describes the purification of 2-Allylpentanoic acid from a crude reaction mixture containing neutral organic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use a volume that is approximately 3-4 times the volume of the crude mixture.
-
Basification & Extraction: Add a 1 M sodium hydroxide (B78521) (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel, approximately equal in volume to the organic layer. Stopper the funnel, shake gently, and vent frequently to release any pressure buildup (especially with bicarbonate).[3] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium 2-allylpentanoate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 1 and 2 (verify with pH paper).[11] 2-Allylpentanoic acid should precipitate out as an oil or solid.
-
Isolation:
-
If a solid precipitates: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold water, and allow them to air dry.
-
If the product "oils out": Add a fresh portion of an organic solvent (e.g., diethyl ether) to the flask and transfer the mixture to a separatory funnel. Extract the 2-Allylpentanoic acid back into the organic layer. Drain the organic layer into a clean flask.
-
-
Drying & Concentration: Dry the organic layer containing the purified product with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the pure 2-Allylpentanoic acid.
Data Presentation
Table 1: Solvent Selection for Liquid-Liquid Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Notes |
| Diethyl Ether | 0.713 | 34.6 | 6.9 g/100 mL | Highly volatile, flammable. Good for general extraction. The organic layer is typically on top.[4] |
| Ethyl Acetate | 0.902 | 77.1 | 8.3 g/100 mL | Less volatile than ether. Good general-purpose extraction solvent. The organic layer is typically on top. |
| Dichloromethane | 1.33 | 39.6 | 1.3 g/100 mL | High density, non-flammable. The organic layer is typically on the bottom. |
| n-Hexane | 0.655 | 69 | Insoluble | Good for less polar compounds; has been used for similar molecules.[11] The organic layer is on top. |
Table 2: pH Adjustment for Extraction Steps
| Step | Purpose | Reagent | Target pH | Result |
| 1. Extraction from Organic to Aqueous | Convert carboxylic acid to its water-soluble salt form. | 1 M NaOH or Saturated NaHCO₃ | > 10 (with NaOH) or ~8 (with NaHCO₃) | 2-Allylpentanoate salt partitions into the aqueous layer. |
| 2. Isolation from Aqueous Solution | Convert the salt back to the neutral, less soluble acid form. | Concentrated HCl | 1 - 2 | 2-Allylpentanoic acid precipitates or can be extracted into a fresh organic layer.[11] |
Visualizations
Caption: Workflow for the acid-base extraction of 2-Allylpentanoic acid.
Caption: Troubleshooting guide for low recovery of 2-Allylpentanoic acid.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
Technical Support Center: Addressing Variability in Animal Models of 4-ene-VPA Toxicity
Welcome to the technical support center for researchers utilizing animal models of 4-ene-Valproic Acid (4-ene-VPA) toxicity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the inherent variability in these models and enhance the reproducibility of your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during in vivo and in vitro experiments with 4-ene-VPA.
Issue 1: High Variability in Hepatotoxicity Markers (e.g., ALT, AST) Between Animals in the Same Treatment Group.
-
Question: We are administering the same dose of 4-ene-VPA to a cohort of male Sprague-Dawley rats, but we observe a wide range of serum ALT and AST levels. What could be causing this variability?
-
Answer: High inter-animal variability is a known challenge in 4-ene-VPA toxicity studies. Several factors can contribute to this:
-
Genetic Polymorphisms: Minor genetic differences, particularly in cytochrome P450 (CYP) enzymes such as CYP2C9, CYP2A6, and CYP2B6, can lead to significant variations in the metabolism of 4-ene-VPA to its more toxic downstream metabolite, (E)-2,4-diene-VPA.[1] This variability in metabolic rate can directly impact the extent of liver injury.
-
Circadian Rhythms: The timing of 4-ene-VPA administration can influence its toxicity. The expression and activity of metabolic enzymes can fluctuate throughout the day, leading to differences in toxic metabolite formation and detoxification. It is crucial to administer the compound at the same time each day for all animals.
-
Animal Health and Stress: Underlying subclinical infections or stress can affect an animal's metabolic state and inflammatory response, thereby influencing its susceptibility to hepatotoxins. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Gut Microbiome: The composition of the gut microbiota can influence the metabolism of xenobiotics. Variations in the gut microbiome between animals could contribute to differing toxic responses.
-
Issue 2: Inconsistent Induction of Mitochondrial Dysfunction in Cultured Hepatocytes.
-
Question: Our in vitro experiments with 4-ene-VPA on primary hepatocytes show inconsistent effects on mitochondrial membrane potential and ATP levels. Why might this be happening?
-
Answer: In vitro models also present challenges with variability. Here are some potential causes and solutions:
-
Hepatocyte Viability and Plating Density: Ensure that the primary hepatocytes have high initial viability and are plated at a consistent density. Over-confluent or sparse cultures can respond differently to toxic insults.
-
Metabolic Competence of Hepatocytes: The metabolic activity of primary hepatocytes can decline over time in culture. Use freshly isolated hepatocytes whenever possible and consider using specialized culture media that help maintain their metabolic phenotype.
-
Purity of 4-ene-VPA: Impurities in the 4-ene-VPA stock can lead to off-target effects and variable results. Verify the purity of your compound.
-
Experimental Timing: The timing of treatment and assessment is critical. Mitochondrial dysfunction can be a dynamic process. Perform time-course experiments to identify the optimal window for observing the desired effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-ene-VPA-induced hepatotoxicity?
A1: The hepatotoxicity of 4-ene-VPA is primarily attributed to its bioactivation to a highly reactive metabolite, (E)-2,4-diene-VPA. This process occurs via mitochondrial β-oxidation. (E)-2,4-diene-VPA can then form adducts with cellular macromolecules, including proteins and DNA, and deplete cellular glutathione (B108866) (GSH) stores. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis and steatosis.[2]
Q2: Which animal species and strain is most suitable for studying 4-ene-VPA toxicity?
A2: Rats, particularly Sprague-Dawley and Wistar strains, are commonly used and have been shown to be susceptible to 4-ene-VPA-induced hepatotoxicity.[2] Mice are also used, but there can be strain-dependent differences in metabolism and sensitivity. The choice of species and strain should be guided by the specific research question and the available literature on relevant metabolic pathways.
Q3: How does age affect the susceptibility to 4-ene-VPA toxicity?
A3: Younger animals are often more susceptible to VPA-induced hepatotoxicity.[2] This is thought to be due to differences in the expression and activity of metabolic enzymes and detoxification pathways in younger versus mature animals.
Q4: Can co-administration of other drugs influence 4-ene-VPA toxicity?
A4: Yes. Co-administration of drugs that induce or inhibit CYP enzymes can significantly alter the toxicity of 4-ene-VPA. For example, pretreatment with phenobarbital, a CYP inducer, can potentiate VPA-induced hepatotoxicity in rats.[2] Conversely, CYP inhibitors may reduce the formation of toxic metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 4-ene-VPA toxicity.
Table 1: Effect of 4-ene-VPA on Liver Function Tests in Rodents
| Animal Model | Dose of 4-ene-VPA | Duration | ALT (U/L) | AST (U/L) | Reference |
| Sprague-Dawley Rat | 50 mg/kg | 4 days | 150 ± 25 | 280 ± 40 | Fictional Example |
| C57BL/6 Mouse | 100 mg/kg | 7 days | 210 ± 35 | 450 ± 60 | Fictional Example |
Table 2: Impact of 4-ene-VPA on Mitochondrial Parameters in Rat Hepatocytes
| Parameter | 4-ene-VPA Concentration | Incubation Time | Change from Control | Reference |
| Mitochondrial Membrane Potential | 100 µM | 2 hours | - 40% | Fictional Example |
| Cellular ATP Levels | 100 µM | 4 hours | - 60% | Fictional Example |
| Reactive Oxygen Species (ROS) Production | 50 µM | 1 hour | + 150% | Fictional Example |
Experimental Protocols
Protocol 1: Induction of 4-ene-VPA Hepatotoxicity in Sprague-Dawley Rats
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of 4-ene-VPA Solution: Dissolve 4-ene-VPA in a suitable vehicle, such as corn oil or saline with a small amount of a solubilizing agent (e.g., Tween 80). Prepare fresh on the day of administration.
-
Administration: Administer 4-ene-VPA via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight. Administer the vehicle to the control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Sample Collection: At the end of the study period (e.g., 4 days), euthanize the animals and collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST). Collect liver tissue for histopathological examination and for the analysis of markers of oxidative stress and mitochondrial function.
Protocol 2: Assessment of Mitochondrial Membrane Potential in Cultured Hepatocytes
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from a male Sprague-Dawley rat using a two-step collagenase perfusion method. Plate the hepatocytes on collagen-coated plates in appropriate culture medium.
-
Treatment: After allowing the cells to attach and form a monolayer (typically 24 hours), treat the hepatocytes with varying concentrations of 4-ene-VPA (e.g., 10-200 µM) for a defined period (e.g., 2-4 hours).
-
Staining with JC-1: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Prepare a JC-1 staining solution (e.g., 5 µg/mL in culture medium).
-
Remove the treatment medium from the hepatocytes and wash with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
-
Fluorescence Microscopy or Plate Reader Analysis:
-
After incubation, wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader.
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Visualizations
Caption: VPA Metabolism and Toxicity Pathway.
Caption: Experimental Workflow for 4-ene-VPA Toxicity Study.
References
calibration curve issues in 2-Propyl-4-pentenoic acid quantification
Welcome to the technical support center for the quantification of 2-Propyl-4-pentenoic acid (4-ene VPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to calibration curve development and sample analysis for this compound.
Q1: Why is my calibration curve for this compound showing poor linearity (R² < 0.99)?
A1: Poor linearity is a common issue in bioanalytical methods and can stem from several factors, from sample preparation to detector response.[1][2] this compound, a metabolite of valproic acid, is a small, volatile molecule that often requires derivatization for robust quantification, especially in complex biological matrices.[3][4][5]
Potential Causes & Troubleshooting Steps:
-
Inconsistent Derivatization: The derivatization reaction may be incomplete or variable across your calibration standards.
-
Solution: Ensure precise timing, temperature control, and reagent concentrations. Optimize the reaction conditions, including pH and catalyst concentration.[6] Consider using a derivatizing agent known to be effective for short-chain fatty acids, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.[3][7]
-
-
Analyte Volatility: Due to its high volatility, the analyte can be lost during sample preparation steps like solvent evaporation.[3][8]
-
Detector Saturation: The highest concentration standards may be saturating the detector, leading to a non-linear response.
-
Solution: Narrow the concentration range of your calibration curve. If a wide dynamic range is necessary, a weighted (e.g., 1/x or 1/x²) quadratic regression model may provide a better fit than a linear model.[9]
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, causing ion suppression or enhancement, which affects linearity.[10][11][12]
-
Solution: Improve your sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances like phospholipids.[1][10] Using a stable isotope-labeled internal standard (SIL-IS) can also help compensate for matrix effects.[12]
-
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting decision tree for poor calibration curve linearity.
Q2: What causes high variability (%CV > 15%) in my quality control (QC) samples?
A2: Poor precision in QC samples indicates a lack of method reproducibility. This can be a significant issue in regulated bioanalysis, where consistency is critical.[2] The problem often lies in the complexity of sample preparation and the stability of the analyte.[1][13]
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid-liquid extraction or derivatization, can introduce variability.
-
Solution: Automate sample preparation where possible. Ensure thorough vortexing and centrifugation at each step. Pay close attention to volumetric accuracy when adding the internal standard and other reagents.
-
-
Analyte Instability: this compound may be unstable in the biological matrix or after extraction.
-
Solution: Perform stability studies, including freeze-thaw stability, short-term bench-top stability, and post-preparative stability, to identify where degradation may be occurring.[13][14] If instability is observed, adjust sample handling procedures, such as keeping samples on ice and analyzing them immediately after preparation.
-
-
Internal Standard (IS) Issues: The internal standard may not be behaving similarly to the analyte.
-
Solution: The ideal IS is a stable isotope-labeled version of the analyte (e.g., VPA-d15), as it will have nearly identical chemical properties and extraction recovery, and will co-elute, effectively correcting for matrix effects.[4][5] If a SIL-IS is unavailable, choose a structural analog that has similar extraction and ionization characteristics.
-
-
Chromatographic Issues: Poor peak shape or shifting retention times can lead to inconsistent integration and, therefore, poor precision.
-
Solution: Ensure the analytical column is not degraded. Check for mobile phase contamination and ensure the LC system is properly equilibrated.[1]
-
Comparison of Internal Standards for VPA and Metabolite Analysis
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
|---|---|---|---|
| Stable Isotope-Labeled (e.g., VPA-d15) | Co-elutes with analyte; Corrects for matrix effects and extraction variability most effectively.[4] | Can be expensive and not always commercially available. | Gold standard for LC-MS/MS bioanalysis. |
| Structural Analog (e.g., Nonanoic acid) | More affordable; Readily available. | May have different extraction recovery and ionization efficiency than the analyte.[14] | HPLC-UV or when a SIL-IS is not feasible. |
Q3: My low concentration standards and LLOQ are inaccurate. What should I do?
A3: Inaccuracy at the lower limit of quantification (LLOQ) is often related to analyte loss, interference from the matrix, or carryover.[15] For compounds like this compound, which can be present at low concentrations, achieving sensitivity and accuracy is crucial.[4]
Potential Causes & Troubleshooting Steps:
-
Adsorption/Nonspecific Binding: The analyte can adsorb to plasticware (e.g., pipette tips, vials) or the LC system components, leading to significant loss at low concentrations.
-
Solution: Use low-binding tubes and vials. Prime the LC system by injecting a high-concentration sample before running the calibration curve to passivate active sites.
-
-
Matrix Interference: Endogenous matrix components can co-elute with the analyte, causing interference that disproportionately affects the LLOQ.[16]
-
Solution: Optimize the chromatography to separate the analyte from interfering peaks. A more selective sample preparation method, such as SPE, can provide a cleaner extract than protein precipitation.[10] Using a more selective mass spectrometry technique like Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument can significantly reduce noise and improve selectivity.[15]
-
-
Carryover: Analyte from a high-concentration sample can carry over into the subsequent injection of a low-concentration sample.
-
Solution: Optimize the autosampler wash sequence. Use a strong organic solvent in the wash solution. Inject a blank sample after the highest calibrator to check for carryover.
-
Sample Preparation Workflow for this compound Analysis
Caption: General experimental workflow for sample preparation.
Experimental Protocol Example: Derivatization for GC-MS Analysis
This protocol is an example for derivatizing short-chain fatty acids like this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Objective: To convert the polar carboxylic acid into a more volatile and thermally stable silyl (B83357) ester suitable for GC-MS analysis.[7]
Materials:
-
Sample extract (dried)
-
MTBSTFA with 1% TBDMCS (tert-butyldimethylchlorosilane) as a catalyst
-
Anhydrous Pyridine (B92270) or Acetonitrile
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Following extraction (e.g., LLE or SPE), evaporate the solvent containing the analyte to complete dryness under a gentle stream of nitrogen. It is critical to ensure no water remains, as it will react with the derivatizing reagent.[3]
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine (or acetonitrile).
-
Derivatization: Add 50 µL of MTBSTFA (with 1% TBDMCS) to the reconstituted sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Note: Always optimize derivatization conditions (temperature, time, and reagent volume) for your specific application and instrument.[6]
References
- 1. simbecorion.com [simbecorion.com]
- 2. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantification of valproic acid and its metabolite this compound in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. selectscience.net [selectscience.net]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. impactfactor.org [impactfactor.org]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
preventing degradation of 4-ene-VPA during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-ene-valproic acid (4-ene-VPA) to prevent its degradation. Adherence to these guidelines is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 4-ene-VPA and why is its stability a concern?
4-ene-VPA is an unsaturated metabolite of valproic acid (VPA), a widely used anticonvulsant drug.[1][2] Due to the presence of a carbon-carbon double bond in its structure, 4-ene-VPA is more susceptible to chemical degradation than its saturated parent compound, VPA. Degradation can lead to the formation of impurities and a decrease in the concentration of the active compound, potentially impacting experimental outcomes and the assessment of its biological activity and toxicity. The primary degradation pathway for unsaturated fatty acids like 4-ene-VPA is oxidative rancidity, which is accelerated by exposure to heat, light, and oxygen.[3][4]
Q2: What are the primary factors that contribute to the degradation of 4-ene-VPA?
The main factors that can lead to the degradation of 4-ene-VPA during sample storage are:
-
Oxidation: The double bond in the 4-ene-VPA molecule is prone to oxidation, especially when exposed to air (oxygen).[3][5] This process can be catalyzed by the presence of metal ions.
-
Light Exposure: Light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.[4][5] Storing samples in the dark is crucial.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[3][4][5]
-
pH: Although specific data for 4-ene-VPA is limited, the stability of other unsaturated carboxylic acids can be influenced by pH. Extreme pH values may catalyze hydrolysis or other degradation reactions.
Q3: What are the recommended storage conditions for 4-ene-VPA samples?
To minimize degradation, 4-ene-VPA samples should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of chemical reactions and slows degradation.[4] |
| Light | In the dark (e.g., amber vials, wrapped in foil) | Prevents light-induced degradation.[4][5] |
| Atmosphere | Under an inert gas (e.g., argon, nitrogen) | Minimizes exposure to oxygen and prevents oxidation.[3] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to air and moisture. Glass is generally preferred over plastics for long-term storage of organic compounds. |
Q4: How should I handle 4-ene-VPA samples during experimental procedures to minimize degradation?
To maintain the integrity of 4-ene-VPA during your experiments, follow these best practices:
-
Minimize the time samples are at room temperature.
-
Work with samples on ice whenever possible.
-
Avoid repeated freeze-thaw cycles, which can degrade the sample. Aliquot samples into smaller, single-use vials before freezing.
-
Use solvents that have been purged with an inert gas to remove dissolved oxygen.
-
Protect samples from direct light by using amber-colored tubes or by wrapping them in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected concentrations of 4-ene-VPA in analytical measurements. | Sample degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Check the storage temperature logs. 3. Verify that samples were protected from light. 4. Consider if samples were exposed to air for extended periods. 5. Run a fresh, properly stored standard to verify the analytical method. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze a freshly prepared 4-ene-VPA standard to confirm the retention time of the parent compound. 2. If possible, use mass spectrometry to identify the unknown peaks, which may correspond to oxidation products or other degradants. 3. Re-evaluate storage conditions to prevent further degradation. |
| Precipitate formation in the sample upon thawing. | Poor solubility at lower temperatures or potential degradation leading to less soluble products. | 1. Gently warm the sample to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. Consider sample filtration before analysis, but be aware this may alter the concentration. 3. Re-assess the solvent system used for storing the sample. |
Experimental Protocols
Protocol 1: Stability Testing of 4-ene-VPA under Different Storage Conditions
This protocol outlines a general procedure to assess the stability of 4-ene-VPA under various storage conditions.
Materials:
-
4-ene-VPA standard
-
Appropriate solvent (e.g., acetonitrile, ethanol)
-
Amber glass vials with screw caps
-
Inert gas (argon or nitrogen)
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of 4-ene-VPA of a known concentration in the chosen solvent.
-
Aliquot the stock solution into multiple amber glass vials.
-
For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen gas through the solution for 1-2 minutes before sealing the vials.
-
Divide the vials into different storage groups:
-
Group A: -20°C, in the dark
-
Group B: 4°C, in the dark
-
Group C: 25°C, in the dark
-
Group D: 25°C, exposed to ambient light
-
-
At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30), remove one vial from each storage group.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration of 4-ene-VPA using a validated analytical method.
-
Plot the concentration of 4-ene-VPA as a function of time for each storage condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing 4-ene-VPA stability.
Caption: A simplified potential degradation pathway for 4-ene-VPA.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fats & Oils - Issuu [issuu.com]
- 4. theprovidenthomemaker.com [theprovidenthomemaker.com]
- 5. Storage of Fats & Oils within the Kitchen - Professional Nutrition Advice Service for individuals & groups [nutrivive.ie]
Technical Support Center: Optimizing Derivatization of 2-Allylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Allylpentanoic Acid (also known as valproic acid) for analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
Low or No Derivative Yield
This is a common issue that can arise from several factors related to the reaction conditions and reagents.
| Possible Cause | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. Optimization of these parameters is crucial. For silylation with reagents like BSTFA or MSTFA, a reaction time of 60 minutes at 60°C is a good starting point. For esterification with BF₃-methanol, similar conditions can be applied.[1] For some derivatizations of valproic acid, heating at 65°C for 20 minutes has been found to be optimal.[2] |
| Reagent Degradation | Derivatization reagents, particularly silylating agents, are sensitive to moisture and can degrade over time, leading to reduced reactivity.[3] Always use fresh reagents and store them under anhydrous conditions. It is recommended to use a freshly opened vial or to store previously opened vials under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Moisture | Water in the sample or reaction solvent will preferentially react with the derivatizing reagent, consuming it and preventing the derivatization of 2-Allylpentanoic Acid.[3][4] Ensure that all glassware is thoroughly dried and that solvents are anhydrous. If the sample is in an aqueous solution, it should be evaporated to dryness before adding the derivatization reagent.[3] |
| Insufficient Reagent | An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A molar excess of the derivatizing reagent is recommended. For silylation, a general rule is to use at least a 2:1 molar ratio of the reagent to active hydrogens.[3] For 2-Allylpentanoic Acid, a 10x molar excess of the derivatization agent has been used successfully.[1] |
| Suboptimal pH | For esterification reactions, the pH is critical. These reactions are typically acid-catalyzed.[5][6] Ensure the presence of a suitable acid catalyst, such as boron trifluoride (BF₃) or sulfuric acid. |
Presence of Multiple Peaks in the Chromatogram
The appearance of more than one peak for a single analyte can complicate data analysis and quantification.
| Possible Cause | Recommended Action |
| Incomplete Derivatization | As with low yield, incomplete derivatization can result in the presence of both the derivatized and underivatized analyte, leading to two separate peaks. Refer to the "Low or No Derivative Yield" section for troubleshooting steps. |
| Side Reactions | The derivatization reagent may react with other functional groups in the sample matrix or with residual solvents, leading to the formation of byproducts that appear as extra peaks in the chromatogram. Proper sample clean-up can help minimize interfering substances. |
| Tautomerization | Although less common for 2-Allylpentanoic Acid, some molecules can exist in different isomeric forms (tautomers) that can be derivatized separately, resulting in multiple peaks. For compounds with keto groups, an oximation step prior to silylation can prevent this.[7] |
| Derivative Instability | Some derivatives can be unstable and may degrade in the injector port of the gas chromatograph, leading to the appearance of breakdown products as additional peaks. Ensure that the GC inlet temperature is not excessively high. Trimethylsilyl (B98337) (TMS) derivatives have limited stability and are best analyzed within a week of preparation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 2-Allylpentanoic Acid necessary for GC-MS analysis?
A1: 2-Allylpentanoic Acid is a carboxylic acid, which is a polar and relatively non-volatile compound. Direct injection into a GC-MS system would result in poor peak shape, low sensitivity, and potential thermal degradation. Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC-MS analysis.
Q2: What are the most common derivatization methods for 2-Allylpentanoic Acid?
A2: The two most common methods are:
-
Silylation: This method replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[1]
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester. A common reagent for this is a solution of boron trifluoride in methanol (B129727) (BF₃-methanol).[1][8]
Q3: How can I optimize the reaction temperature and time for the derivatization of 2-Allylpentanoic Acid?
A3: The optimal temperature and time can vary depending on the specific reagent and experimental setup. It is recommended to perform a time-course and temperature-optimization study. For example, you can test temperatures ranging from 60°C to 80°C and reaction times from 15 to 60 minutes. Analyze the samples at different time points to determine when the derivative peak area reaches a plateau, indicating the completion of the reaction.[2]
Q4: What is the role of a catalyst in the derivatization reaction?
A4: A catalyst is often used to increase the rate of the derivatization reaction. For silylation, a small amount of TMCS is frequently added to BSTFA or MSTFA to increase the reactivity of the silylating agent.[1] In esterification reactions, a strong acid like BF₃ or sulfuric acid acts as a catalyst.[5][8]
Q5: My results are not reproducible. What could be the cause?
A5: Lack of reproducibility is often due to variations in experimental conditions. Ensure that all parameters, including reagent concentrations, reaction temperature, and time, are kept consistent between experiments. The presence of varying amounts of moisture can also lead to inconsistent results. Storing reagents properly and using anhydrous solvents are critical for reproducibility.[3]
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is a general guideline for the silylation of 2-Allylpentanoic Acid.
Materials:
-
2-Allylpentanoic Acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Add 100 µL of a solution of 2-Allylpentanoic Acid (e.g., 1 mg/mL in an anhydrous solvent) to a reaction vial.
-
Add 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess of the derivatizing reagent.[1]
-
Cap the vial tightly and vortex for 10 seconds.[1]
-
Place the vial in a heating block or oven set to 60°C for 60 minutes.[1] Note: Optimal conditions may need to be determined empirically.
-
After cooling to room temperature, add a suitable solvent (e.g., dichloromethane) to dilute the sample to the desired concentration for GC-MS analysis.[1]
-
Analyze the derivatized sample by GC-MS.
Protocol 2: Esterification using BF₃-Methanol
This protocol provides a general procedure for the formation of methyl esters of 2-Allylpentanoic Acid.
Materials:
-
2-Allylpentanoic Acid standard or sample extract
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Anhydrous hexane (B92381)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Add 100 µL of a solution of 2-Allylpentanoic Acid (e.g., 1 mg/mL in a suitable solvent) to a reaction vial.
-
Add 50 µL of 14% BF₃-methanol solution.[1]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1]
-
Repeat the hexane extraction two more times and combine the hexane layers.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the derivatization of valproic acid (2-Allylpentanoic Acid).
Table 1: Effect of Reaction Temperature on Derivatization Yield
| Temperature (°C) | Relative Peak Area of Derivative |
| 25 (Room Temp) | Low |
| 40 | Moderate |
| 60 | High |
| 65 | Optimal[2] |
| 80 | High (no significant increase from 65°C)[2] |
| 100 | High (potential for side reactions) |
| Data is generalized from a study on the derivatization of valproic acid where the peak area of the derivative was measured at different temperatures. The reaction time was kept constant at 20 minutes.[2] |
Table 2: Effect of Reaction Time on Derivatization Yield
| Reaction Time (minutes) | Relative Peak Area of Derivative |
| 5 | Low |
| 10 | Moderate |
| 15 | High |
| 20 | Optimal[2] |
| 30 | High (no significant increase from 20 min)[2] |
| 60 | High (no significant increase from 20 min)[2] |
| Data is generalized from a study on the derivatization of valproic acid where the peak area of the derivative was measured at different reaction times. The temperature was kept constant at 65°C.[2] |
Visualizations
References
- 1. restek.com [restek.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of 4-ene-VPA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 4-ene-VPA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of 4-ene-VPA.
Question: I am observing a peak at the expected m/z for 4-ene-VPA, but the peak shape is broad or shows splitting. What could be the cause and how can I fix it?
Answer: Poor peak shape for 4-ene-VPA can be attributed to several factors, primarily related to chromatography and sample preparation.
-
Isobaric Interference: 4-ene-VPA and its isomer, 2-ene-VPA, are isobaric, meaning they have the same mass-to-charge ratio.[1][2] If your chromatographic method does not adequately separate these two compounds, you will observe a composite peak that may appear broad or split.
-
Solution: Optimize your chromatographic separation. This can be achieved by adjusting the mobile phase gradient, trying different stationary phases (e.g., various C18 columns), or modifying the flow rate.[2] The goal is to achieve baseline separation of 4-ene-VPA and 2-ene-VPA.
-
-
Sample Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak broadening or splitting.[3]
-
Solution: Ensure proper sample preparation, including efficient protein precipitation or solid-phase extraction, to remove interfering substances.[2] Regularly maintain your LC system, including flushing the column and replacing it when necessary.
-
-
Ionization Conditions: Suboptimal ionization conditions can also affect peak shape.
-
Solution: Adjust ionization source parameters such as gas flows, temperature, and voltages to optimize the signal for 4-ene-VPA.[3]
-
Question: The signal intensity for 4-ene-VPA is low or undetectable. What are the possible reasons and troubleshooting steps?
Answer: Low signal intensity is a common issue in mass spectrometry.[3] For 4-ene-VPA, this can be particularly challenging due to its poor fragmentation.
-
Suboptimal Ionization Mode: 4-ene-VPA contains a carboxylic acid group and is best analyzed in negative ion mode, which produces a higher intensity signal for the deprotonated molecule [M-H]⁻.[2]
-
Solution: Ensure your mass spectrometer is operating in negative electrospray ionization (ESI) mode.
-
-
Poor Fragmentation: 4-ene-VPA and other VPA metabolites often exhibit poor fragmentation, leading to low sensitivity when using traditional multiple reaction monitoring (MRM).[2]
-
Solution: Employ a pseudo-MRM (also known as single-ion monitoring or SIM) approach where the precursor ion is selected in the first quadrupole (Q1) and the same ion is monitored in the third quadrupole (Q3) with low collision energy.[2] For example, for 4-ene-VPA, the transition would be m/z 140.9 → 140.9.[2]
-
-
Sample Concentration: The concentration of 4-ene-VPA in your sample may be below the limit of detection of your method.
-
Solution: If possible, concentrate your sample. Also, ensure your sample preparation method provides good recovery of the analyte.
-
-
Instrument Tuning and Calibration: The mass spectrometer may not be properly tuned and calibrated for the mass range of interest.[3]
-
Solution: Regularly tune and calibrate your instrument according to the manufacturer's recommendations to ensure optimal performance.[3]
-
Question: I am concerned about the selectivity of my assay for 4-ene-VPA. How can I ensure I am only measuring my analyte of interest?
Answer: Selectivity is crucial for accurate quantification, especially when dealing with isobaric compounds and complex biological matrices.
-
Chromatographic Separation: As mentioned, the primary challenge to selectivity for 4-ene-VPA is the presence of the isobaric 2-ene-VPA.[1][2]
-
Method Validation: A thorough method validation according to regulatory guidelines (e.g., EMA, FDA) is essential to demonstrate selectivity.[4]
-
Solution: During validation, analyze at least six different sources of blank matrix to ensure that no endogenous substances interfere with the detection of 4-ene-VPA at its retention time.[2]
-
-
Use of an Internal Standard: A suitable internal standard (IS) is critical for accurate quantification and can help to account for matrix effects and variability in sample processing.
Frequently Asked Questions (FAQs)
What is the typical ionization mode for 4-ene-VPA analysis?
Negative ion mode is typically used for the analysis of 4-ene-VPA as it contains a carboxylic acid group that readily deprotonates to form [M-H]⁻, resulting in a more intense signal compared to positive ion mode.[2]
Why is pseudo-MRM often used for 4-ene-VPA?
4-ene-VPA and its parent compound, valproic acid, show poor fragmentation under typical collision-induced dissociation conditions. This makes standard MRM analysis challenging due to the low abundance of product ions. Pseudo-MRM, where the precursor and product ions are the same (e.g., m/z 140.9 → 140.9 for 4-ene-VPA), offers a more sensitive and effective way to quantify these compounds.[2]
What are the common challenges in the bioanalysis of 4-ene-VPA?
The main challenges include:
-
Isobaric interference from 2-ene-VPA, requiring excellent chromatographic separation.[1][2]
-
Poor fragmentation , necessitating the use of pseudo-MRM.[2]
-
Low concentrations in biological samples, requiring a sensitive analytical method.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of 4-ene-VPA.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) for 4-ene-VPA
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| UHPLC-MS/MS | 10 - 500 | 10 | [1] |
| LC-MS/MS | 20 - 125 | 20 | [2] |
| HPLC-MS/MS | Not specified for 4-ene-VPA | 20 | [7] |
| LC-MS/MS | 50.15 - 5015.00 | 50.15 | [8] |
Table 2: Precision and Accuracy Data for 4-ene-VPA Quantification
| Method | Concentration Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (% Bias) | Reference |
| UHPLC-MS/MS | LLOQ, Low, Med, High | <15% | <15% | Within ±15% | [1] |
| LC-MS/MS | LLOQ, Low, Med, High | <12% at LLOQ | Not specified | <12% at LLOQ | [2] |
| HPLC-MS/MS | Not specified for 4-ene-VPA | <10% | <10% | Not specified | [7] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 4-ene-VPA
This protocol is a synthesis of methodologies reported in the literature.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
Acidify plasma samples with an appropriate acid (e.g., formic acid).
-
Condition a C18 solid-phase extraction (SPE) column with methanol (B129727) followed by acidified water.
-
Load the acidified plasma sample onto the SPE column.
-
Wash the column with a weak organic solvent to remove interferences.
-
Elute the analytes (VPA and its metabolites) with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, Poroshell SB-C18).[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile) is typically employed to achieve separation of 4-ene-VPA from other metabolites, particularly 2-ene-VPA.[1]
-
Flow Rate: A flow rate in the range of 0.3 - 0.6 mL/min is common.[1]
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[1][2]
-
Detection: Multiple reaction monitoring (MRM) or pseudo-MRM mode.
-
Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to maximize the signal for the analytes.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 4-ene-VPA.
Caption: Troubleshooting logic for common issues in 4-ene-VPA mass spectrometry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of 2-Propyl-4-pentenoic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 2-propyl-4-pentenoic acid (4-ene-VPA).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
In Vitro Cell-Based Assays
| Question | Potential Cause(s) | Suggested Solution(s) |
| My cells exhibit high levels of cytotoxicity and apoptosis after treatment. Is this expected? | This compound is a known hepatotoxic and neuroteratogenic metabolite of valproic acid.[1][2] Its toxicity is linked to mitochondrial dysfunction and depletion of cellular glutathione (B108866) (GSH), leading to oxidative stress.[3][4] | - Confirm dose-dependency: Perform a dose-response experiment to determine the EC50 in your specific cell line. - Time-course analysis: Toxicity may be time-dependent. Assess cell viability at multiple time points. - Co-treatment with antioxidants: Consider co-treatment with N-acetylcysteine (NAC), a precursor to GSH, to mitigate oxidative stress-induced cell death.[5] - Use a less toxic analog: If the experimental design allows, consider using a less toxic analog, such as an α-fluorinated version, which is less prone to metabolic activation.[6] |
| I am observing high variability in cytotoxicity between replicate experiments. What could be the reason? | - Inconsistent compound concentration: Issues with dissolving or diluting the compound. - Cell passage number and health: Higher passage numbers or unhealthy cells can be more susceptible to stress. - Variability in enantiomer purity: The S-(-) enantiomer is significantly more teratogenic than the R-(+) enantiomer.[7] Batch-to-batch variation in the racemic mixture could lead to different results. | - Ensure complete solubilization: this compound is an oil and is slightly soluble in methanol.[2] For cell culture, prepare a stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in media. Avoid repeated freeze-thaw cycles of the stock solution.[1] - Standardize cell culture conditions: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. - Source enantiomerically pure compounds: If studying stereospecific effects, purchase or synthesize pure S-(-) or R-(+) enantiomers. |
| My results are not consistent with published findings. What should I check? | - Differences in experimental models: Cell lines, animal strains, and experimental conditions can significantly impact outcomes. - Purity of the compound: Impurities in the this compound sample can affect results. | - Carefully review methodologies: Compare your protocol with the cited literature, paying close attention to cell type, compound concentration, exposure time, and endpoint assays. - Verify compound identity and purity: Use analytical methods like NMR or mass spectrometry to confirm the identity and purity of your compound. |
Analytical Quantification (HPLC-MS/MS)
| Question | Potential Cause(s) | Suggested Solution(s) |
| I'm experiencing poor peak shape and/or retention time shifts in my HPLC-MS/MS analysis. | - Inadequate mobile phase preparation: Incorrect pH or composition. - Column degradation: Loss of stationary phase or contamination. - Sample matrix effects: Interference from components in the biological sample. | - Optimize mobile phase: Ensure the mobile phase pH is appropriate for the acidic nature of the compound. Use high-purity solvents and degas thoroughly. - Use a guard column: This will protect the analytical column from contaminants. - Implement a robust sample preparation method: Use solid-phase extraction (SPE) to clean up the sample and minimize matrix effects. |
| My quantification results show high variability between injections. | - Inconsistent sample injection volume. - Instability of the compound in the autosampler. | - Check autosampler performance: Ensure the autosampler is calibrated and functioning correctly. - Assess compound stability: Analyze samples immediately after preparation or store them at a low temperature in the autosampler. |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
How should I store this compound?
-
How do I dissolve this compound for in vitro experiments?
-
This compound is an oil and is slightly soluble in methanol.[2] For cell culture applications, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Experimental Design
-
What are the key mechanisms of this compound toxicity to consider in my experiments?
-
Are there stereoisomers of this compound I should be aware of?
-
Yes, this compound has two enantiomers: S-(-) and R-(+). The S-(-) enantiomer has been shown to be significantly more teratogenic and embryotoxic than the R-(+) enantiomer.[7] Therefore, if you are studying these toxic effects, it is crucial to consider the stereochemistry of the compound you are using.
-
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| Neuroteratogenicity (in vitro) | 1 mM induces ~50% dysmorphogenic mouse embryos after 26h | Mouse embryos | [1] |
| Quantification Limit (Plasma) | 20 ng/mL | Human | [8] |
| Liver Concentration (in vivo) | 0.96 +/- 0.11 µmol/g wet liver (1 hr post 1.4 mmol/kg i.p. dose) | Rat | [9] |
Detailed Methodologies
Protocol: Assessment of Glutathione (GSH) Depletion
This protocol is adapted from general methods for measuring cellular glutathione levels.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and then lyse the cells according to the manufacturer's instructions of a commercially available GSH/GSSG assay kit.
-
GSH Measurement: Use a colorimetric or fluorometric assay kit to measure the levels of total glutathione and oxidized glutathione (GSSG).
-
Data Analysis: Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration. Normalize the results to the protein concentration of each sample. A decrease in the GSH/GSSG ratio in treated cells compared to control cells indicates oxidative stress.
Visualizations
Signaling Pathway: this compound Induced Hepatotoxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glutathione depletion by valproic acid in sandwich-cultured rat hepatocytes: Role of biotransformation and temporal relationship with onset of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the glutathione and N-acetylcysteine conjugates of (E)-2-propyl-2,4-pentadienoic acid, a toxic metabolite of valproic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A COMPARATIVE INVESTIGATION OF this compound (4-ENE VPA) AND ITS (cid:97) -FLUORINATED ANALOGUE: PHASE II METABOLISM AND PHARMACOKINETICS | Semantic Scholar [semanticscholar.org]
- 7. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of valproic acid and its metabolite this compound in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative investigation of this compound (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Toxicity Analysis: 2-Propyl-4-pentenoic Acid vs. Valproic Acid
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of Valproic Acid and its metabolite, 2-Propyl-4-pentenoic Acid.
Valproic acid (VPA), a widely prescribed anticonvulsant and mood stabilizer, is associated with significant risks of hepatotoxicity, teratogenicity, and neurotoxicity. A substantial body of research indicates that its metabolite, this compound (4-ene-VPA), plays a crucial role in mediating these toxic effects. This guide provides a detailed comparison of the toxicity of VPA and 4-ene-VPA, supported by experimental data, to inform safer drug design and development.
Key Findings
Data Presentation
Table 1: Comparative Hepatotoxicity
| Compound | Assay System | Endpoint | Result | Reference |
| Valproic Acid (VPA) | Rat liver slices | General viability | Less toxic than 4-ene-VPA | [1] |
| This compound (4-ene-VPA) | Rat liver slices | General viability | More toxic than VPA | [1] |
| Valproic Acid (VPA) | Guinea pig hepatocytes | Membrane permeability (Trypan blue exclusion) | Significant decrease at >100 µg/ml | [2] |
| This compound (4-ene-VPA) | Guinea pig hepatocytes | Membrane permeability (Trypan blue exclusion) | Significant decrease at higher concentrations | [2] |
| Valproic Acid (VPA) | Guinea pig hepatocytes | Enzyme leakage (GOT, GPT) | Significant increase at 500 µg/ml | [2] |
| This compound (4-ene-VPA) | Guinea pig hepatocytes | Enzyme leakage (GOT, GPT) | Significant increase at higher concentrations | [2] |
Note: Specific IC50 values for direct comparison are not consistently available across studies.
Table 2: Comparative Teratogenicity
| Compound | Assay System | Endpoint | Dose/Concentration | Result | Reference |
| Valproic Acid (VPA) | In vitro mouse embryo culture | 50% Dysmorphogenic embryos | 0.75 mM | - | |
| This compound (4-ene-VPA) | In vitro mouse embryo culture | 50% Dysmorphogenic embryos | 1.0 mM | VPA is more potent in this assay | |
| Valproic Acid (VPA) | In vivo (NMRI mice) | Exencephaly | 300 mg/kg | 84% of fetuses affected | [3] |
| Valproic Acid (VPA) | In vivo (SWV/Fnn mice) | Neural Tube Defects (NTDs) | 2.20 mmol/kg | 5.5% NTDs | [4] |
| S-(-)-4-ene-VPA | In vivo (Mouse) | Exencephaly | Not specified | ~4 times more potent than R-(+)-4-ene-VPA | [5] |
Table 3: Comparative Neurotoxicity
Direct comparative quantitative data (e.g., IC50 values) for the neurotoxicity of VPA and 4-ene-VPA are limited in the reviewed literature, preventing the creation of a detailed comparative table. However, both compounds are known to be neurotoxic. VPA has been shown to induce oxidative stress and affect the activity of key neuronal enzymes in vitro[6]. 4-ene-VPA is also recognized as a neuroteratogen, causing defects in the developing nervous system[7].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in the toxicity of these compounds and the experimental approaches used to assess them, the following diagrams are provided.
Caption: Metabolic pathways of Valproic Acid leading to the formation of this compound and subsequent toxicity.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Caption: Experimental workflow for in vivo teratogenicity assessment in mice.
Experimental Protocols
In Vitro Hepatotoxicity Assessment
1. Cell Culture:
-
Primary Hepatocytes: Isolate primary hepatocytes from rats or humans using a two-step collagenase perfusion method[7][8]. Culture the cells on collagen-coated plates in appropriate hepatocyte culture medium.
-
Cell Lines: Alternatively, use human hepatoma cell lines such as HepG2, cultured according to standard protocols.
2. Compound Treatment:
-
Prepare stock solutions of Valproic Acid and this compound in a suitable solvent (e.g., DMSO).
-
Seed hepatocytes in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of each compound. Include a vehicle control (solvent only) and a positive control (a known hepatotoxin).
3. Cytotoxicity Assays:
-
MTT Assay (Metabolic Activity):
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Assay (Membrane Integrity):
-
After the incubation period, collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of LDH released from damaged cells.
-
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for each compound.
In Vivo Teratogenicity Assessment (Mouse Model)
1. Animal Mating and Dosing:
-
Use a susceptible mouse strain (e.g., NMRI or SWV/Fnn).
-
Time-mate the mice and confirm pregnancy (gestational day 0 = day of vaginal plug).
-
On a specific day of gestation known to be critical for neural tube development (e.g., day 8), administer a single intraperitoneal injection of Valproic Acid or this compound at various doses[4][9]. Include a vehicle control group.
2. Fetal Examination:
-
On a later day of gestation (e.g., day 18), euthanize the pregnant dams.
-
Examine the fetuses for external malformations, paying close attention to neural tube defects such as exencephaly.
-
Also, assess for other abnormalities, including visceral and skeletal defects.
3. Data Analysis:
-
Calculate the percentage of malformed fetuses per litter and per treatment group.
-
Analyze the dose-response relationship for the induction of specific malformations.
Developmental Neurotoxicity Assessment (Zebrafish Embryo Model)
1. Embryo Exposure:
-
Collect freshly fertilized zebrafish embryos.
-
At a specific developmental stage (e.g., 4-8 cell stage), place embryos in multi-well plates containing embryo medium.
-
Expose the embryos to a range of concentrations of Valproic Acid or this compound. Include a vehicle control.
2. Morphological and Behavioral Assessment:
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for developmental abnormalities, including effects on the nervous system.
-
At a later larval stage, assess for neurobehavioral changes using tests such as the light-dark transition test to evaluate locomotor activity.
3. Data Analysis:
-
Determine the concentration at which developmental and behavioral effects are observed.
-
Compare the neurotoxic potential of the two compounds based on the severity and incidence of observed effects.
Conclusion
The available evidence strongly suggests that this compound is a key mediator of the toxicity associated with valproic acid administration, particularly concerning hepatotoxicity. For teratogenicity, the picture is more complex, with the parent compound appearing more potent in some assays, while a specific enantiomer of the metabolite shows higher potency in others. Further research with standardized protocols and direct comparative studies is necessary to fully elucidate the relative neurotoxic potential of these two compounds. This guide provides a foundation for such investigations, offering structured data and detailed methodologies to aid in the development of safer therapeutic alternatives.
References
- 1. Zebrafish embryo developmental toxicology assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sodium valproate and 4en-valproic acid on isolated hepatocytes of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 4. Teratogenicity of valproate conjugates with anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Whole Embryo Cultures in In Vitro Teratogenicity Testing [ouci.dntb.gov.ua]
- 7. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Valproic acid-induced neural tube defects: reduction by folinic acid in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 4-ene-VPA and 2-ene-VPA
For Researchers, Scientists, and Drug Development Professionals
Valproic acid (VPA), a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive metabolism in the body, giving rise to a variety of metabolites. Among these, 4-ene-VPA and 2-ene-VPA have garnered significant attention due to their distinct biological activities and toxicological profiles. This guide provides a comprehensive comparison of these two key metabolites, supported by experimental data, to inform future research and drug development efforts.
At a Glance: Key Differences
| Feature | 4-ene-VPA | 2-ene-VPA |
| Primary Metabolic Pathway | Cytochrome P450 (CYP) mediated ω-oxidation | Mitochondrial β-oxidation |
| Primary Biological Concern | Hepatotoxicity | Neurotoxicity (at high concentrations) |
| Anticonvulsant Activity | Present, but less potent than VPA | Present, considered a therapeutic metabolite |
| Further Metabolism | Can be converted to the highly reactive (E)-2,4-diene-VPA | - |
| Toxicity Profile | Associated with mitochondrial dysfunction, oxidative stress, and steatosis.[1][2][3][4] | Generally considered less toxic than 4-ene-VPA, with lower teratogenic potential.[5] Can cause cerebral edema in overdose situations.[6] |
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the anticonvulsant activity and toxicity of 4-ene-VPA and 2-ene-VPA. It is important to note that direct comparative studies are limited, and potencies are often reported relative to the parent compound, valproic acid.
| Parameter | 4-ene-VPA | 2-ene-VPA | Valproic Acid (VPA) | Experimental Model |
| Anticonvulsant Potency (Relative to VPA) | 50-90% | 50-90% | 100% | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure tests in mice. |
| Hepatotoxicity | High | Low | Moderate | In vitro studies using rat liver slices and hepatocytes.[7] |
| Neurotoxicity | Lower | Higher (associated with cerebral edema) | Moderate | Clinical observations in overdose cases.[6] |
In-Depth Look at Biological Effects
Hepatotoxicity
The primary concern with 4-ene-VPA is its significant hepatotoxicity.[1][8][9][10] This toxicity is intrinsically linked to its metabolism and its effects on mitochondrial function.
Mechanism of 4-ene-VPA-Induced Hepatotoxicity:
-
Mitochondrial Dysfunction: 4-ene-VPA is known to interfere with mitochondrial β-oxidation of fatty acids.[2][3] This disruption leads to an accumulation of lipids within hepatocytes, resulting in microvesicular steatosis, a hallmark of VPA-induced liver injury.[4]
-
Oxidative Stress: The metabolism of 4-ene-VPA, particularly its conversion to the highly reactive electrophile (E)-2,4-diene-VPA, can deplete mitochondrial glutathione (B108866) (GSH) stores.[11] This reduction in antioxidant capacity leads to increased oxidative stress, damage to mitochondrial DNA, and ultimately, hepatocyte necrosis.[1][3]
-
Enzyme Inhibition: 4-ene-VPA and its downstream metabolites can covalently bind to and inactivate key mitochondrial enzymes involved in fatty acid metabolism.[12]
In contrast, 2-ene-VPA is generally considered to have a much lower potential for hepatotoxicity.[5][7] This is attributed to its formation via the β-oxidation pathway, which does not typically lead to the generation of highly reactive electrophilic species.
Neurotoxicity and Anticonvulsant Activity
Both 4-ene-VPA and 2-ene-VPA possess anticonvulsant properties, although they are generally less potent than the parent drug, VPA. Studies using rodent models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, have shown that these unsaturated metabolites can significantly raise the seizure threshold.
While 2-ene-VPA is often highlighted for its therapeutic potential with a better safety profile, it has been implicated in neurotoxicity, specifically cerebral edema, in cases of VPA overdose.[6] The long half-life of 2-ene-VPA may contribute to its accumulation and the delayed onset of this adverse effect.[6]
Experimental Protocols
In Vitro Assessment of Hepatotoxicity
This protocol provides a general framework for comparing the cytotoxicity of 4-ene-VPA and 2-ene-VPA in a human hepatoma cell line (e.g., HepG2).
1. Cell Culture and Treatment:
- Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare stock solutions of 4-ene-VPA and 2-ene-VPA in a suitable solvent (e.g., DMSO).
- Treat the cells with a range of concentrations of each metabolite, including a vehicle control.
2. Cytotoxicity Assay (MTT Assay):
- After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
3. Data Analysis:
- Plot cell viability against the concentration of each metabolite.
- Determine the IC50 (the concentration that inhibits 50% of cell viability) for both 4-ene-VPA and 2-ene-VPA for comparison.
In Vivo Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure Test)
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[13][14][15][16]
1. Animal Preparation:
- Use adult male mice (e.g., ICR strain).
- Allow animals to acclimate to the laboratory environment.
- Administer the test compounds (4-ene-VPA, 2-ene-VPA, or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at various doses.
2. Seizure Induction:
- At the time of expected peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.[13]
- Apply a topical anesthetic to the eyes if using corneal electrodes.
3. Observation and Endpoint:
- Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
- The primary endpoint is the abolition of the tonic hindlimb extension phase.[13] An animal is considered protected if this response is not observed.
4. Data Analysis:
- Calculate the percentage of animals protected at each dose.
- Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) for each compound using probit analysis.
Visualizing the Pathways
To better understand the metabolic and toxicological pathways of these VPA metabolites, the following diagrams have been generated.
Conclusion
The biological effects of 4-ene-VPA and 2-ene-VPA are markedly different, primarily driven by their distinct metabolic origins. 4-ene-VPA, a product of CYP-mediated oxidation, is a significant contributor to VPA-induced hepatotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress. Conversely, 2-ene-VPA, arising from β-oxidation, exhibits a more favorable safety profile, retaining anticonvulsant activity with reduced hepatotoxic and teratogenic potential, although it is not without its own risk of neurotoxicity at high concentrations. A thorough understanding of these differences is paramount for the development of safer antiepileptic drugs and for the clinical management of patients undergoing VPA therapy. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities and to refine our understanding of their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. seragpsych.com [seragpsych.com]
- 5. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of valproate dose on formation of hepatotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of thiol-conjugated metabolites of 2-propylpent-4-enoic acid (4-ene VPA), a toxic metabolite of valproic acid, by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 2-Propyl-4-pentenoic Acid and its Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthesis methods for 2-Propyl-4-pentenoic acid, more commonly known as valproic acid, a widely used anticonvulsant medication. It offers an objective comparison of different synthetic routes to valproic acid and evaluates its performance against alternative antiepileptic drugs. The information presented is supported by experimental data to aid researchers and drug development professionals in making informed decisions.
Comparison of Valproic Acid Synthesis Methods
The synthesis of valproic acid can be achieved through several routes, with the most common being the malonic ester synthesis and the cyanoacetic ester method. The choice of method can significantly impact yield, purity, and scalability.
Data Presentation: Synthesis of Valproic Acid
| Synthesis Method | Key Reactants | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Malonic Ester Synthesis | Diethyl malonate, 1-Bromopropane (B46711), Sodium ethoxide | 1. Alkylation: 40-80°C, 3 hours; 2. Hydrolysis: 70-90°C, 4 hours; 3. Decarboxylation: 140-180°C | ~50-52% (overall) | Not specified | [1][2] |
| Modified Malonic Ester Synthesis (Flow Chemistry) | Diethyl dipropylmalonate | Not specified | ~95% | ~99% | [3] |
| Cyanoacetic Ester Synthesis | Ethyl cyanoacetate, 1-Chloropropane (B146392), Potassium carbonate | 80°C, 6 hours | 94.9% (for ethyl 2-cyano-2-valproate intermediate) | Not specified | [4] |
| Decarboxylation of 2,2-di-n-propyl malonic acid | 2,2-di-n-propyl malonic acid, Copper(I) oxide, Acetonitrile | Reflux, 15 hours | 98% | 99.5% | [3] |
Experimental Protocols: Key Synthesis Steps
Malonic Ester Synthesis of Valproic Acid
This traditional method involves the dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Step 1: Dialkylation of Diethyl Malonate
-
Dissolve diethyl malonate and 1-bromopropane in an ethanol (B145695) solution containing sodium ethoxide.
-
Slowly add this mixture to an ethanol solution of sodium ethoxide at a temperature between 40-80°C.
-
Reflux the mixture for 3 hours.
-
Recover the ethanol by distillation until the temperature reaches 120°C.
-
Cool the mixture to below 90°C and add water to dissolve the sodium bromide byproduct.
-
Separate the organic layer containing the diethyl dipropylmalonate.
Step 2: Hydrolysis
-
To the organic layer from the previous step, add a 15-20% aqueous solution of sodium hydroxide.
-
Heat the mixture at 70-90°C for 4 hours to hydrolyze the ester groups.
-
Recover the ethanol by distillation until the gas phase temperature reaches 99°C.
Step 3: Decarboxylation
-
Cool the reaction mixture to below 90°C and acidify with hydrochloric acid.
-
Add crude valproic acid to dissolve the dipropylmalonic acid, forming a mixed acid.
-
Slowly heat the mixed acid to 140-180°C to induce decarboxylation, yielding crude valproic acid.
-
The crude product can be purified by rectification.
Cyanoacetic Ester Synthesis of Ethyl 2-Cyano-2-Valproate (Intermediate)
This method offers a high yield for the intermediate which can then be hydrolyzed and decarboxylated to valproic acid.
-
Combine 2.26g (20mmol) of ethyl cyanoacetate, 1mmol of tetrabutylammonium (B224687) chloride (TBAC), 0.5mmol of potassium iodide (KI), 6.08g (44mmol) of potassium carbonate (K₂CO₃), 8ml of dimethylformamide (DMF), and 3.93g (50mmol) of 1-chloropropane in a reaction vessel.[4]
-
Stir the reaction mixture at 80°C for 6 hours.[4]
-
After the reaction, filter to recover the inorganic salts.
-
Remove the DMF from the organic phase by rotary evaporation.
-
Wash the residual organic phase with water until the aqueous phase is colorless.
-
Dry the organic phase under vacuum to obtain ethyl 2-cyano-2-valproate.[4]
Visualization of Synthesis Pathway
References
A Comparative Pharmacokinetic Analysis of 4-ene-VPA and its Alpha-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of 4-ene-valproic acid (4-ene-VPA), a hepatotoxic metabolite of the anticonvulsant drug valproic acid (VPA), and its alpha-fluorinated analogue. The introduction of a fluorine atom at the alpha-position is a strategic modification aimed at mitigating the toxicity associated with 4-ene-VPA by altering its metabolic fate. This document summarizes key pharmacokinetic data, details the experimental methodologies used in these comparative studies, and visualizes the distinct metabolic pathways.
Data Presentation: Pharmacokinetic and Metabolic Comparison
The following table summarizes the key pharmacokinetic and metabolic differences observed between 4-ene-VPA and its alpha-fluorinated analogue, based on studies conducted in male Sprague-Dawley rats.
| Parameter | 4-ene-VPA | α-fluoro-4-ene-VPA | Citation |
| Serum Concentration Profile (initial 200 min) | Resembles α-fluoro-4-ene-VPA | Resembles 4-ene-VPA | [1] |
| Second Serum Peak | Observed around 300 min (attributed to enterohepatic circulation) | Not observed | [1] |
| Major Phase II Metabolite | Glucuronide conjugate | L-glutamine conjugate | [1] |
| Formation of (E)-2-propyl-2,4-pentadienoic acid (toxic metabolite) | Detected | Not detected | [1] |
| N-acetylcysteine conjugate of toxic metabolite | Detected | Not detected | [1] |
| Liver Concentration (1 hr post-dose) | 0.96 +/- 0.11 µmol/g of wet liver | 0.89 +/- 0.19 µmol/g of wet liver | [1] |
| Metabolism via β-oxidation | Undergoes β-oxidation | Averted | [1][2] |
| Acyl-CoA Thioester Formation | Forms VPA-CoA | Does not form the corresponding acyl-CoA derivative | [2] |
| Serum Free Drug Levels | Comparable and parallel to α-fluoro-4-ene-VPA (0.25 to 2.9 µmol/ml) | Comparable and parallel to 4-ene-VPA (0.25 to 2.9 µmol/ml) | [1] |
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies in rats. The following is a detailed description of the experimental methodology employed in these studies.
Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats were utilized for the pharmacokinetic studies.[1]
-
Dosing: The animals were administered either 4-ene-VPA or α-fluoro-4-ene-VPA via intraperitoneal (i.p.) injection at a dose of 1.4 mmol/kg.[1]
Sample Collection and Preparation:
-
Blood Sampling: Blood samples were collected from the tail vein at various time points post-administration to determine the serum drug concentration-time profiles.[1] Serum was prepared from these blood samples.[1]
-
Urine Collection: Urine was collected over a 24-hour period to analyze for metabolites.[1]
-
Liver Homogenization: A separate group of rats was sacrificed 1 hour after dosing, and their livers were homogenized in a Tris-buffer to measure liver drug concentrations.[1]
Analytical Methods:
-
Protein Binding Assessment: Protein binding of the compounds was assessed using ultrafiltration of naive serum samples spiked with either 4-ene-VPA or its alpha-fluorinated analogue.[1]
Mandatory Visualization: Metabolic Pathways
The differing metabolic fates of 4-ene-VPA and its alpha-fluorinated analogue are crucial to understanding their distinct toxicological profiles. The following diagram, generated using Graphviz (DOT language), illustrates these divergent pathways.
References
Unveiling the Stereoselective Teratogenicity of 4-ene-VPA Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The developmental toxicity of valproic acid (VPA) and its metabolites is a significant concern in drug development and clinical practice. Among these metabolites, 2-n-propyl-4-pentenoic acid (4-ene-VPA) has been identified as a potent teratogen. This guide provides a detailed comparison of the teratogenic potential of the two enantiomers of 4-ene-VPA, S-(-)-4-en-VPA and R-(+)-4-en-VPA, supported by experimental data. Understanding the differential effects of these stereoisomers is crucial for the development of safer anticonvulsant therapies.
Comparative Teratogenicity: A Chiral Distinction
Experimental evidence from in vivo studies in mice has demonstrated a significant difference in the teratogenic and embryotoxic effects of the two enantiomers of 4-ene-VPA. The S-(-) enantiomer is markedly more potent in inducing developmental abnormalities than the R-(+) enantiomer.
A key study revealed that S-(-)-4-en-VPA is not only more teratogenic but also more embryotoxic, leading to a higher incidence of embryolethality and fetal growth retardation compared to R-(+)-4-en-VPA.[1] The most striking difference was observed in the induction of neural tube defects (NTDs), specifically exencephaly. The rate of NTDs produced by the S-enantiomer was found to be approximately four times higher than that of the R-enantiomer.[1] This pronounced stereoselectivity highlights the importance of considering the three-dimensional structure of drug molecules in toxicity assessments.
Table 1: Comparative Teratogenicity of 4-ene-VPA Enantiomers in Mice
| Parameter | S-(-)-4-en-VPA | R-(+)-4-en-VPA | Reference |
| Teratogenic Potency | Significantly more teratogenic | Less teratogenic | [1] |
| Embryotoxicity | Higher incidence of embryolethality and fetal growth retardation | Lower incidence of embryolethality and fetal growth retardation | [1] |
| Neural Tube Defects (Exencephaly) | Approximately 4 times higher incidence | Lower incidence | [1] |
Experimental Protocols
The comparative teratogenicity of 4-ene-VPA enantiomers has been primarily evaluated through in vivo studies in mice. The following provides a detailed overview of the typical experimental methodology.
In Vivo Teratogenicity Assessment in Mice
Objective: To determine and compare the teratogenic potential of S-(-)-4-en-VPA and R-(+)-4-en-VPA following in utero exposure.
Animal Model: Pregnant mice, typically from strains known to be susceptible to VPA-induced teratogenicity, are used. The day of gestation is precisely determined, with day 0 being the day a vaginal plug is observed.
Test Substance Administration:
-
Compounds: S-(-)-4-en-VPA and R-(+)-4-en-VPA, synthesized and purified to a high degree of enantiomeric excess.
-
Vehicle: The compounds are typically dissolved in a suitable vehicle, such as saline or corn oil.
-
Route of Administration: A single intraperitoneal (i.p.) injection is the common route of administration to ensure rapid and complete absorption.[1]
-
Timing of Administration: The injection is administered during the critical period of organogenesis, specifically on day 8 of gestation, which is a highly susceptible period for the induction of neural tube defects in mice.[1]
-
Dose Levels: A range of doses for each enantiomer and a vehicle control group are included to assess dose-response relationships.
Evaluation of Teratogenicity:
-
Fetal Collection: On a late gestational day (e.g., day 18), pregnant females are euthanized, and the uterine horns are examined to determine the number of implantations, resorptions (embryonic deaths), and live/dead fetuses.
-
External Examination: Fetuses are weighed and examined for gross external malformations, with a particular focus on neural tube defects like exencephaly.
-
Visceral Examination: A subset of fetuses is typically examined for internal soft tissue abnormalities using techniques such as the Wilson's sectioning method.
-
Skeletal Examination: The remaining fetuses are processed for skeletal evaluation. This involves staining the cartilage and bone (e.g., with Alizarin Red S and Alcian Blue) to identify skeletal malformations, such as vertebral and rib anomalies.
Data Analysis: The incidence of malformations, resorptions, and fetal growth retardation is statistically compared between the different treatment groups and the control group.
Potential Mechanisms of Enantioselective Teratogenicity
The precise molecular mechanisms underlying the differential teratogenicity of 4-ene-VPA enantiomers are not yet fully elucidated. However, research on VPA and its analogues points to several potential pathways that may be stereoselectively affected.
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a known inhibitor of histone deacetylases (HDACs), an activity that is linked to its teratogenic effects. It is plausible that the enantiomers of 4-ene-VPA exhibit differential inhibitory activity towards specific HDAC isoforms that are critical for embryonic development. A stronger inhibition by the S-(-) enantiomer could lead to greater disruption of gene expression patterns essential for neural tube closure and other developmental processes.
Disruption of Folate Metabolism
VPA is known to interfere with folate metabolism, a pathway crucial for neural tube development. This interference can occur through various mechanisms, including the inhibition of enzymes involved in folate transport and utilization. The stereoselective interaction of the 4-ene-VPA enantiomers with key enzymes in the folate pathway could explain their differing teratogenic potencies. The S-(-) enantiomer might be a more potent inhibitor of a critical folate-dependent enzyme, leading to a localized folate deficiency in the developing embryo.
Alteration of Signaling Pathways
Developmental processes are orchestrated by complex signaling pathways. Valproic acid has been shown to affect several of these, including the Wnt signaling pathway, which is critical for neural development. It is hypothesized that the enantiomers of 4-ene-VPA may differentially modulate the activity of key components of the Wnt pathway, with the S-(-) enantiomer causing a more severe dysregulation, leading to abnormal cell fate decisions and morphogenesis during the formation of the neural tube.
Conclusion and Future Directions
The available evidence strongly indicates that the teratogenicity of 4-ene-VPA is highly stereoselective, with the S-(-) enantiomer being the more potent teratogen. This has significant implications for drug development, suggesting that the synthesis of enantiomerically pure drugs could lead to safer therapeutic agents with reduced developmental toxicity.
Future research should focus on elucidating the precise molecular mechanisms underlying this enantioselectivity. Detailed studies comparing the effects of the S-(-) and R-(+) enantiomers of 4-ene-VPA on specific HDAC isoforms, key enzymes in the folate pathway, and components of critical developmental signaling pathways are warranted. Such investigations will not only enhance our understanding of the fundamental mechanisms of teratogenesis but also pave the way for the rational design of safer drugs.
References
Validating In Vitro Models for 4-ene-VPA Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hepatotoxicity of valproic acid (VPA), a widely used antiepileptic drug, is a significant concern in clinical practice. A substantial body of evidence points to its metabolite, 2-propyl-4-pentenoic acid (4-ene-VPA), as a key mediator of this toxicity.[1][2][3] The development of reliable in vitro models that can accurately predict 4-ene-VPA-induced liver injury is crucial for preclinical drug safety assessment. This guide provides a comparative analysis of commonly used in vitro models, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Comparison of In Vitro Models for Hepatotoxicity Studies
The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. The most commonly employed models for studying drug-induced liver injury (DILI) include primary human hepatocytes (PHHs), immortalized human hepatoma cell lines such as HepG2, and the more metabolically competent HepaRG cells.[4][5] Emerging three-dimensional (3D) culture systems and models derived from human pluripotent stem cells (hPSCs) offer further advantages in mimicking the in vivo liver microenvironment.[5][6]
| In Vitro Model | Key Advantages | Key Limitations | Relevance for 4-ene-VPA Toxicity |
| Primary Human Hepatocytes (PHHs) | Gold standard for DILI studies due to their physiological relevance.[5] | Rapid loss of phenotype and function in conventional 2D cultures; limited availability and high variability.[5][6] | High relevance, but challenges in long-term and repeated-dose studies. |
| HepG2 Cells | Widely available, easy to culture, and well-characterized. | Low expression of key drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9), limiting their suitability for studying metabolism-dependent toxicity.[4][7] | Limited relevance due to poor metabolic activation of VPA to 4-ene-VPA. |
| HepaRG Cells | Exhibit higher expression of CYP enzymes (CYP1A2, CYP2C9, CYP3A4) compared to HepG2 cells, making them more metabolically competent.[4][7] Known to be metabolically similar to human adult hepatocytes.[4] | Require a long differentiation period. | High relevance, as they can metabolize VPA and are sensitive to its toxic effects. |
| 3D Culture Models (e.g., Spheroids) | Better mimic the in vivo liver architecture and cell-cell interactions, leading to enhanced expression of liver-specific functions, including CYP enzyme activity, compared to 2D cultures.[4][7] | Can be more complex and costly to establish and maintain. | Very high relevance, providing a more predictive model for long-term and repeated-dose toxicity studies.[5] |
| Human Pluripotent Stem Cell (hPSC)-derived Hepatocytes | Offer a potentially unlimited source of hepatocytes with diverse genetic backgrounds.[6] Can be used to study genotype-specific toxicity.[6] | Differentiation protocols can be complex and may result in immature hepatocyte phenotypes. | High potential for personalized toxicology and studying the influence of genetic factors on 4-ene-VPA toxicity. |
Experimental Data: Assessing 4-ene-VPA Toxicity In Vitro
The toxicity of 4-ene-VPA is typically assessed by measuring various endpoints, including cytotoxicity, mitochondrial dysfunction, oxidative stress, and steatosis. The following table summarizes key experimental findings from studies using sandwich-cultured rat hepatocytes, a model that maintains hepatocyte polarity and function.
| Parameter | VPA Treatment | (E)-2-ene-VPA Treatment | Key Findings |
| (E)-2,4-diene-VPA Formation | Trace levels detected.[8][9] | Significantly increased, especially after phenobarbital (B1680315) (PB) pretreatment.[8][9] | In situ generated (E)-2,4-diene-VPA is a major contributor to the toxicity of (E)-2-ene-VPA but not VPA itself in this model.[8][9] |
| Oxidative Stress (DCF Formation) | Increased.[8][9] | Increased, and further enhanced by PB pretreatment.[8][9] | Both compounds induce oxidative stress, with the effect of (E)-2-ene-VPA being dependent on its further metabolism. |
| Steatosis (BODIPY Accumulation) | Increased.[8][9] | Increased, and further enhanced by PB pretreatment.[8][9] | Both compounds induce lipid accumulation, a hallmark of VPA-induced hepatotoxicity. |
| Necrosis (LDH Release) | Increased.[8][9] | Increased, and further enhanced by PB pretreatment.[8][9] | Both compounds cause cell death, with the toxicity of (E)-2-ene-VPA being linked to its metabolic activation. |
| Glutathione (B108866) (GSH) Depletion | Depleted.[8][9] | Depleted, and further depleted by PB pretreatment.[8][9] | Both compounds deplete cellular antioxidant defenses, increasing susceptibility to oxidative damage. |
Experimental Protocols
Cell Culture and Treatment
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from liver tissue by collagenase perfusion. Cells are plated on collagen-coated plates in appropriate culture medium. For sandwich cultures, a second layer of collagen is overlaid on the cells after attachment.
-
Cell Line Culture: HepG2 and HepaRG cells are maintained in their respective recommended culture media and conditions. For 3D spheroid formation, cells are seeded in ultra-low attachment plates.
-
Drug Exposure: Cells are treated with varying concentrations of VPA or 4-ene-VPA for specified durations. Control cells are treated with the vehicle used to dissolve the compounds. For studies involving metabolic induction, cells are pretreated with inducers like phenobarbital.
Toxicity Assays
-
Cytotoxicity Assay (LDH Release): The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of plasma membrane damage, is measured using a commercially available colorimetric assay.
-
Oxidative Stress Assay (DCF Assay): Intracellular reactive oxygen species (ROS) production is measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).
-
Steatosis Assay (BODIPY Staining): The accumulation of neutral lipids in lipid droplets is visualized and quantified by staining with the fluorescent dye BODIPY 558/568 C12.
-
Mitochondrial Function Assay (MTT Assay): Cell viability and mitochondrial function are assessed by the ability of mitochondrial dehydrogenases to convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product.
-
Glutathione Assay: Total cellular glutathione (GSH) levels are measured using a commercially available assay, often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Signaling Pathways and Experimental Workflows
The metabolic activation of VPA and the subsequent toxic mechanisms of 4-ene-VPA involve complex cellular pathways. The following diagrams illustrate these processes and a typical experimental workflow for evaluating in vitro toxicity.
Caption: Metabolic activation of VPA and the toxicity pathway of 4-ene-VPA.
Caption: A generalized workflow for the in vitro validation of 4-ene-VPA toxicity models.
References
- 1. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic Acid Intoxication - EMCrit Project [emcrit.org]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. In Vitro Models for Studying Chronic Drug-Induced Liver Injury | MDPI [mdpi.com]
- 6. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the role of in situ generated (E)-2,4-diene-valproic acid in the toxicity of valproic acid and (E)-2-ene-valproic acid in sandwich-cultured rat hepatocytes (Journal Article) | OSTI.GOV [osti.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Valproic Acid, a 2-Allylpentanoic Acid Analogue, Across Species
For Researchers, Scientists, and Drug Development Professionals
Due to a lack of specific comparative data for 2-Allylpentanoic acid, this guide provides a comprehensive comparative study of its close structural and therapeutic analogue, Valproic Acid (VPA). VPA is a widely used anticonvulsant and mood stabilizer, and understanding its pharmacokinetic and pharmacodynamic properties across different species is crucial for preclinical research and drug development. This guide summarizes key experimental data, details common experimental protocols, and visualizes relevant biological pathways.
Pharmacokinetic Profile Comparison
Significant inter-species variation exists in the pharmacokinetic profile of Valproic Acid, particularly in serum protein binding and elimination half-life. These differences are critical considerations when extrapolating data from animal models to humans.
| Parameter | Human | Dog | Rat | Mouse |
| Serum Protein Binding | 94.8%[1] | 78.5%[1] | 63.4%[1] | 11.9%[1] |
| Elimination Half-life (t½) | 10 - 20 hours (adults)[2] | 1.7 - 2 hours[1][3] | 4.6 hours[1] | 50 minutes[3] |
| Volume of Distribution (Vd) | 0.1 - 0.5 L/kg[2][4] | - | - | - |
| Metabolism | Glucuronidation (~50%), β-oxidation (~40%), CYP oxidation (~10%)[5] | - | - | - |
Metabolic Pathways of Valproic Acid
The metabolism of Valproic Acid is complex and proceeds via several pathways, with the primary routes in humans being glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP) enzyme-mediated oxidation.[4][5][6][7] The contribution of each pathway can vary between species, influencing the drug's efficacy and potential for toxicity.
Metabolic pathways of Valproic Acid.
Experimental Protocols
A generalized workflow for a comparative pharmacokinetic study of Valproic Acid is outlined below. Specific details such as dosage, route of administration, and analytical methods may vary depending on the study objectives and the species being investigated.
1. Animal Models and Dosing:
-
Species: Common laboratory species include Sprague-Dawley rats, CD-1 or C57BL/6 mice, and Beagle dogs.[3][8]
-
Administration: VPA can be administered via oral gavage or intravenous injection.[3][8] For oral studies, fasting and fed conditions may be investigated.[9]
-
Dosage: Doses are often selected to be within the therapeutic range or to investigate dose-dependent kinetics.[8][10]
2. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein in rats and mice, cephalic vein in dogs).
-
Plasma/Serum Preparation: Blood samples are processed to obtain plasma or serum, which is then stored frozen until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract VPA from the plasma or serum matrix.
-
Quantification: VPA concentrations are typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[10][11]
4. Pharmacokinetic Analysis:
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Generalized workflow for a pharmacokinetic study.
Signaling Pathways Modulated by Valproic Acid
The therapeutic effects of Valproic Acid are attributed to its modulation of multiple signaling pathways in the central nervous system.
1. Enhancement of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by inhibiting GABA transaminase, the enzyme responsible for its degradation.[5][12] This leads to increased inhibitory signaling and a reduction in neuronal excitability.
VPA's effect on the GABAergic pathway.
2. Modulation of Voltage-Gated Ion Channels: VPA can block voltage-gated sodium and calcium channels, which are crucial for the propagation of action potentials.[5][12] This action contributes to the stabilization of neuronal membranes and reduces excessive neuronal firing.
3. ERK Signaling Pathway: Valproic Acid has been shown to activate the extracellular signal-regulated kinase (ERK) pathway.[13][14][15] This pathway is involved in neurogenesis, neuronal survival, and plasticity, and its activation by VPA may contribute to the drug's neuroprotective and mood-stabilizing effects.
VPA's influence on the ERK signaling pathway.
References
- 1. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of sodium valproate in dog and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of valproic acid among Pakistani and South Korean patients: A population pharmacokinetic study | PLOS One [journals.plos.org]
- 7. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]
- 8. Evaluation of valproic acid (VPA) developmental toxicity and pharmacokinetics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Dose-dependent pharmacokinetics of valproate in guinea pigs of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 2-Propyl-4-pentenoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Propyl-4-pentenoic acid, a key analogue of the widely used anticonvulsant, valproic acid. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate analytical methodology for your research needs.
Introduction
This compound, also known as 4-ene-VPA, is a significant analogue and metabolite of valproic acid.[1] Its synthesis and purification are of paramount importance to ensure the safety and efficacy of related pharmaceutical research and development. The presence of impurities, which can arise from starting materials, intermediates, byproducts, or degradation products, can significantly impact the biological activity and toxicity profile of the final compound. Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity.
This guide explores and compares three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in the Synthesis of this compound
A common and efficient method for the synthesis of this compound is the malonic ester synthesis.[2][3] This synthetic route, while effective, can introduce several potential impurities that must be monitored. A plausible synthesis pathway involves the alkylation of diethyl malonate with allyl bromide, followed by a second alkylation with propyl bromide, and subsequent hydrolysis and decarboxylation.
Based on this synthetic approach, potential impurities may include:
-
Starting Materials: Diethyl malonate, allyl bromide, propyl bromide.
-
Intermediates: Diethyl allylmalonate, diethyl propylallylmalonate, allylmalonic acid, propylallylmalonic acid.
-
Byproducts: Diethyl diallylmalonate (from double alkylation with allyl bromide), diethyl dipropylmalonate (if propyl bromide is used in excess or as a contaminant), and products of side reactions such as elimination.[2]
-
Degradation Products: Isomers of this compound (e.g., 2-propyl-3-pentenoic acid, 2-propyl-2-pentenoic acid).[4][5]
-
Residual Solvents: Ethanol, toluene, chloroform, or other solvents used in the synthesis and purification process.[6][7]
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation. The following table provides a comparative overview of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[8] |
| Applicability to this compound | Well-suited for the analysis of non-volatile impurities, isomers, and degradation products. UV detection is possible due to the carboxyl group.[9] | Suitable for the analysis of volatile impurities, residual solvents, and the main compound after derivatization to a more volatile ester form.[10] | Excellent for determining the absolute purity of the main compound without the need for a specific reference standard of that compound. Provides structural information about impurities.[8][11] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water). Filtration may be required.[12] | Derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) is typically required for the carboxylic acid to improve volatility and peak shape.[10][13] | Precise weighing of the sample and an internal standard into an NMR tube, followed by dissolution in a deuterated solvent.[14][15] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Generally in the low µg/mL to ng/mL range, depending on the detector.[12] | Can achieve very low detection limits (pg to ng range), especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Typically in the mg range for accurate quantification, but highly dependent on the spectrometer's field strength and probe. |
| Accuracy & Precision | High accuracy and precision when calibrated with appropriate reference standards. | High accuracy and precision, particularly with an internal standard. | Very high accuracy and precision, considered a primary ratio method of measurement.[11] |
| Advantages | - Versatile for a wide range of impurities.- Well-established and widely available.- Can be coupled with Mass Spectrometry (HPLC-MS) for impurity identification. | - Excellent for volatile impurities and residual solvents.- High resolution and sensitivity. | - Absolute quantification without a specific reference standard.- Provides structural information.- Non-destructive.- Relatively fast analysis time per sample.[11] |
| Disadvantages | - Requires reference standards for each impurity for accurate quantification.- Mobile phase consumption can be high. | - Requires derivatization for non-volatile compounds.- Potential for thermal degradation of analytes. | - Lower sensitivity compared to chromatographic methods.- Higher initial instrument cost.- Requires careful experimental setup for accurate quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the purity assessment of synthesized this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound sample
-
Reference standards for potential impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and any available impurity standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Solution Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm[9]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Gas Chromatography (GC-FID) Protocol
This protocol is suitable for the analysis of volatile impurities and the main compound after derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-225, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Sulfuric acid or Boron trifluoride in methanol (derivatizing agent)
-
Heptane (B126788) or Hexane (extraction solvent)
-
This compound sample
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Derivatization (Methyl Esterification):
-
Accurately weigh about 10 mg of the synthesized this compound and the internal standard into a screw-capped tube.
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of heptane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper heptane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.[10]
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 50:1)
-
-
Analysis: Inject 1 µL of the prepared FAME solution into the GC.
-
Data Analysis: Identify the peaks corresponding to the methyl ester of this compound and any impurities. Calculate the purity based on the peak area percentages relative to the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
High-purity internal standard with a known certificate of analysis (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification).
-
Sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the general workflow for purity assessment and a decision-making tree for selecting the appropriate analytical technique.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Pentenoic acid - Wikipedia [en.wikipedia.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. CN102241582B - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 8. emerypharma.com [emerypharma.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. ethz.ch [ethz.ch]
A Researcher's Guide to Valproic Acid Metabolite Reference Standards
For researchers, scientists, and drug development professionals, accurate and reliable analysis of valproic acid (VPA) and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The quality of the reference standards used in these analyses is paramount. This guide provides a comparative overview of available reference standards for key VPA metabolites, supported by experimental data and detailed analytical protocols.
Comparison of Valproic Acid and Metabolite Reference Standards
The selection of a suitable reference standard is critical for achieving accurate and reproducible results in the analysis of valproic acid and its metabolites. While certified reference materials (CRMs) from major pharmacopoeias (USP, EP, BP) are readily available for the parent drug, valproic acid, obtaining certified standards for its numerous metabolites can be more challenging. However, several suppliers offer reference materials for key metabolites, often with detailed certificates of analysis.
The following table summarizes commercially available reference standards for valproic acid and its major metabolites. Purity is a critical parameter, and while most suppliers provide high-purity standards, it is essential to consult the certificate of analysis for lot-specific data.
| Compound | Supplier | Catalog Number (Example) | Purity | Format |
| Valproic Acid | Sigma-Aldrich | PHR1061 | CRM, traceable to USP and PhEur | Neat |
| USP | 1708707 | USP Reference Standard | Neat | |
| EP | V0033000 | EP Reference Standard | Neat | |
| BP | BP452 | BP Reference Standard | Solid | |
| Valproic Acid β-D-Glucuronide | MyBioSource | MBS6021753 | ≥95% | Solid |
| Acanthus Research | M-90206-82 | High Purity | Solid | |
| 2-ene-Valproic Acid (2-ene-VPA) | Not widely available as a certified reference standard. Often synthesized for research purposes. | - | - | - |
| 4-ene-Valproic Acid (4-ene-VPA) | Not widely available as a certified reference standard. Often synthesized for research purposes. | - | - | - |
| 3-Hydroxy Valproic Acid | MyBioSource | MBS6042785 | ≥95% | Solid |
| 4-Hydroxy Valproic Acid Sodium Salt | MyBioSource | MBS6112971 | ≥95% | Solid |
| rac 5-Hydroxy Valproic Acid Sodium Salt | MyBioSource | MBS6063118 | ≥90% | Solid |
| 3-Keto Valproic Acid Sodium Salt | MyBioSource | MBS6078101 | ≥95% | Solid |
Valproic Acid Metabolic Pathway
The metabolism of valproic acid is complex, involving several enzymatic pathways, primarily glucuronidation, beta-oxidation, and cytochrome P450 (CYP) mediated oxidation. The resulting metabolites can have therapeutic or toxic effects.
Figure 1. Simplified metabolic pathway of Valproic Acid (VPA).
Experimental Protocols for VPA and Metabolite Analysis
The simultaneous quantification of VPA and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on validated methods published in peer-reviewed journals.[1][2][3]
Method 1: UHPLC-MS/MS for VPA, 2-ene-VPA, 4-ene-VPA, and 2,4-diene-VPA in Human Serum[1][3]
This method is suitable for the therapeutic drug monitoring of VPA and its clinically relevant metabolites.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of serum, add an internal standard (e.g., deuterated VPA).
-
Vortex and load onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol (B129727).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
VPA: m/z 143.1 → 143.1
-
2-ene-VPA: m/z 141.1 → 141.1
-
4-ene-VPA: m/z 141.1 → 97.1
-
2,4-diene-VPA: m/z 139.1 → 139.1
-
-
Internal Standard (VPA-d6): m/z 149.1 → 149.1
4. Method Performance
The published method demonstrated good linearity over the concentration ranges of 1-200 μg/mL for VPA, 0.5-10 μg/mL for 2-ene-VPA, 10-500 ng/mL for 4-ene-VPA, and 25-500 ng/mL for 2,4-diene-VPA.[3] The intra- and inter-day precision and accuracy were within 15%.[1][3]
Method 2: LC-MS/MS for VPA, 3-OH-VPA, 4-ene-VPA, and 5-OH-VPA in Human Plasma[2]
This method provides a rapid analysis of VPA and its hydroxylated metabolites.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., diazepam).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 10 mM ammonium acetate (80:20, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
VPA: m/z 143.1 → 143.1
-
3-OH-VPA: m/z 159.1 → 115.1
-
4-ene-VPA: m/z 141.1 → 97.1
-
5-OH-VPA: m/z 159.1 → 141.1
-
-
Internal Standard (Diazepam): m/z 285.2 → 154.1 (in positive ion mode)
4. Method Performance
The method was linear for VPA (2-200 µg/mL), 3-OH-VPA (50-5000 ng/mL), 4-ene-VPA (50-5000 ng/mL), and 5-OH-VPA (50-5000 ng/mL), with correlation coefficients >0.995.[2] The intra- and inter-day accuracy and precision were less than 15.0%.[2]
Experimental Workflow for VPA Metabolite Analysis
The general workflow for the analysis of valproic acid and its metabolites in a research or clinical setting involves several key steps, from sample collection to data analysis.
Figure 2. General experimental workflow for VPA metabolite analysis.
References
- 1. [PDF] Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients: Application to Therapeutic Drug Monitoring. | Semantic Scholar [semanticscholar.org]
- 2. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Valproic Acid and Its Major Metabolites by UHPLC-MS/MS in Chinese Patients: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Analytical Methods for 4-ene-VPA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the quantification of 4-ene-valproic acid (4-ene-VPA), a critical, hepatotoxic metabolite of the widely used anticonvulsant drug, valproic acid (VPA). Objective evaluation of analytical performance is crucial for researchers and clinicians in therapeutic drug monitoring and pharmacokinetic studies. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection and development of new, improved analytical techniques.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the quantitative performance of various analytical methods used for the determination of 4-ene-VPA in biological matrices, primarily human plasma.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
| LC-MS/MS[1] | 50.15 - Not Specified | 50.15 | < 15.0 | < 15.0 | < 15.0 |
| LC-MS/MS[2] | 20 - 125 | Not Specified for 4-ene-VPA alone | < 11.0 | < 11.0 | 2 - 12 |
| LC-MS/MS[3] | 50.15 - 5015.00 | 50.15 | Not Specified | Not Specified | Not Specified |
| Derivatization-assisted MALDI-TOF MS[4] | 5 - 500 µM | 5 µM | < 8 | < 8 | < 8 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method Reference | Linearity Range | LLOQ | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy/Recovery (%) |
| GC-MS with Trimethylsilyl Derivatization[5] | Not Specified | Not Specified | Not Specified | Not Specified | High recovery and reproducibility |
| Automated GC-MS[6] | Not Specified | 14 ng/mL | Not Specified | < 15 | Not Specified |
Experimental Protocols: Detailed Methodologies
Below are detailed protocols for key analytical methods cited in the comparison tables.
Protocol 1: LC-MS/MS for Simultaneous Determination of VPA and its Metabolites[1][2]
This method allows for the rapid and sensitive quantification of 4-ene-VPA alongside VPA and other metabolites in human plasma.
1. Sample Preparation (Solid-Phase Extraction) [2]
-
To 200 µL of human plasma, add the internal standard (e.g., probenecid).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
2. Chromatographic Separation [1][2]
-
Column: Agilent Poroshell SB-C18 (50 mm × 4.6 mm, 2.7 µm) or ZORBAX SB-C₈ (3.5 μm, 2.1×100 mm).[1][2]
-
Mobile Phase: Isocratic elution with methanol-10mM ammonium (B1175870) acetate (B1210297) (80:20, v/v) containing 0.1% formic acid.[1] Alternatively, a gradient elution can be used.[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Detection [2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For 4-ene-VPA, the transition m/z 140.9 → 140.9 is monitored.[2]
Protocol 2: GC-MS for the Analysis of VPA and its Metabolites[5][6]
This method is a robust technique for the comprehensive metabolic profiling of VPA, including 4-ene-VPA.
1. Sample Preparation and Derivatization [5]
-
Extract the analytes from the biological matrix (serum or urine) using a suitable organic solvent like ethyl acetate.
-
Concentrate the extract.
-
Perform trimethylsilylation to derivatize the analytes, making them more volatile and suitable for GC analysis.
2. Gas Chromatographic Separation [5]
-
Column: DB 1701 fused silica (B1680970) (Megabore) capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of the various metabolites.
3. Mass Spectrometric Detection [6]
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of the [M-CH3]+ species.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of 4-ene-VPA.
Caption: Workflow for LC-MS/MS analysis of 4-ene-VPA.
Caption: Workflow for GC-MS analysis of 4-ene-VPA.
Caption: Simplified metabolic pathway of Valproic Acid.
References
- 1. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization oriented strategy for enhanced detection of valproic acid and its metabolites in human plasma and detection of valproic acid induced reactive oxygen species associated protein modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative metabolic profiling of valproic acid in humans using automated gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Hepatotoxicity of Valproic Acid Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity of various valproic acid (VPA) analogues, supported by experimental data. The aim is to offer a comprehensive resource for informed decision-making in the development of safer anticonvulsant therapies.
Valproic acid (VPA) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prevention. However, its clinical use is hampered by the risk of severe, sometimes fatal, hepatotoxicity. This has spurred the development of numerous VPA analogues with the goal of retaining therapeutic efficacy while reducing liver-related adverse effects. This guide synthesizes available data on the comparative hepatotoxicity of these analogues, focusing on in vitro and in vivo experimental findings.
Executive Summary
The hepatotoxicity of valproic acid is a complex process involving multiple mechanisms, primarily mitochondrial dysfunction, oxidative stress, and the formation of toxic metabolites. Research into VPA analogues has shown that structural modifications can significantly alter their hepatotoxic potential. Key findings from comparative studies indicate that:
-
Metabolites are key determinants of toxicity: The metabolite 4-ene-VPA is consistently shown to be more toxic than the parent compound, VPA. Conversely, the metabolite 2-ene-VPA is generally found to be less toxic.
-
Amide derivatives show promise: Analogues such as valnoctamide (B1683749) (VCD) and sec-Butyl-propyl-acetamide (SPD) have demonstrated lower cytotoxicity in vitro compared to VPA.
-
Novel derivatives offer reduced toxicity: The novel analogue N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has been shown to cause less severe liver lesions and oxidative stress in rats compared to VPA.
-
Structural features matter: The presence of a free carboxylic acid group and the potential for β-oxidation to form unsaturated, toxic metabolites are critical structural features influencing hepatotoxicity.
Data Presentation: Quantitative Comparison of Hepatotoxicity
The following tables summarize quantitative data from various studies, comparing the hepatotoxicity of VPA and its analogues across different experimental models.
Table 1: Comparative Cytotoxicity of VPA and Analogues in Zebrafish Embryos
| Compound | EC20 for Liver-Altering Effects (µM)[1] |
| Valproic acid (VPA) | 100 |
| 2-ethylhexanoic acid | 100 |
| 2-propylheptanoic acid | 100 |
| 2-ethyl-3-methylvaleric acid | 316 |
| 2-methyl-2-ethylpentanoic acid | 316 |
| 2,2-dimethylvaleric acid | >1000 |
| 2-methylvaleric acid | >1000 |
| Valpromide | >1000 |
| Valnoctamide | >1000 |
| Isovaleric acid | >1000 |
Table 2: Comparative Cytotoxicity of VPA and Analogues in Hepatocytes
| Compound | Cell Type | Endpoint | Result | Reference |
| Valproic Acid (VPA) | Rat Hepatocytes | Cell Viability (GSH levels) | Significant decrease at 1.0 mM | [2] |
| N-(4-acetylphenyl-2-propylpentanamide) (E-31) | Rat Hepatocytes | Cell Viability (GSH levels) | Less cytotoxic than VPA at 1.0 mM | [2] |
| 4-((2-propylpentanoyl)aminobenzoic acid) (E-21) | Rat Hepatocytes | Cell Viability (GSH levels) | Less cytotoxic than VPA at 1.0 mM | [2] |
| Valproic Acid (VPA) | HepG2 Cells | IC50 | > 400 µM | [1] |
| Compound 7e | HepG2 Cells | IC50 | 44 µM | [1] |
| Compound 7j | HepG2 Cells | IC50 | 81.3 µM | [1] |
| Compound 10 | HepG2 Cells | IC50 | 172 µM | [1] |
| Compound 3 | HepG2 Cells | IC50 | < 400 µM | [1] |
| Compound 11 | HepG2 Cells | IC50 | < 400 µM | [1] |
Table 3: Comparative Effects of VPA and a Novel Analogue on Rat Liver
| Parameter | Valproic Acid (500 mg/kg) | HO-AAVPA (708 mg/kg) | Control | Reference |
| Alanine (B10760859) Aminotransferase (ALT) (U/L) | Significantly increased | No significant difference from control | Normal | [3] |
| Aspartate Aminotransferase (AST) (U/L) | Significantly increased | No significant difference from control | Normal | [3] |
| Malondialdehyde (MDA) (nmol/mg protein) | Significantly increased | Close to control levels | Normal | [3] |
| Reduced Glutathione (B108866) (GSH) (µg/mg protein) | Significantly decreased | Close to control levels | Normal | [3] |
| Liver Lesions | Severe | Less severe than VPA | Normal | [3] |
Experimental Protocols
A summary of the methodologies used in the cited experiments is provided below to allow for critical evaluation and replication of the findings.
Zebrafish Embryo Hepatotoxicity Assay[4]
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos were exposed to VPA or its analogues for 120 hours post-fertilization. The experiment was an extension of the Fish Embryo Acute Toxicity (FET) Test (OECD TG 236).
-
Endpoint: Histological changes in the liver were evaluated to determine liver-altering effects. The EC20 (the concentration causing a 20% effect) was calculated.
Cytotoxicity Assays in Cultured Hepatocytes
-
Cell Culture:
-
Treatment: Cells were exposed to various concentrations of VPA and its analogues for specified durations (e.g., 2 hours, 24 hours, 48 hours).[1][2]
-
Endpoints:
-
Cell Viability (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.[4][5]
-
Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is quantified to assess cytotoxicity.[2][5]
-
Glutathione (GSH) Levels: GSH is a key antioxidant. Its depletion is an indicator of oxidative stress. GSH levels in cell lysates were measured.[2]
-
In Vivo Rat Hepatotoxicity Study[3]
-
Animal Model: Male Wistar rats.
-
Treatment: Rats were administered VPA (500 mg/kg) or an equimolar dose of HO-AAVPA (708 mg/kg) intraperitoneally for 7 days.
-
Endpoints:
-
Serum Liver Enzymes: Blood samples were collected to measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Oxidative Stress Markers: Liver tissue was homogenized to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduced glutathione (GSH).
-
Histopathology: Liver tissues were fixed, sectioned, and stained for microscopic examination of pathological changes.
-
Mechanistic Insights and Signaling Pathways
The hepatotoxicity of VPA and its analogues is intricately linked to their effects on cellular signaling pathways.
Key Signaling Pathways in VPA-Induced Hepatotoxicity
VPA-induced hepatotoxicity is multifactorial, involving direct effects on mitochondrial function and the generation of reactive metabolites that induce oxidative stress. This leads to the activation of stress-related signaling pathways, which can ultimately result in cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Propyl-4-pentenoic Acid: A Comprehensive Guide
For immediate reference, 2-Propyl-4-pentenoic acid must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be released into the environment, including drains or regular trash.
This guide provides detailed procedures for the safe handling and disposal of this compound, a compound also known as 2-Allylpentanoic acid or 4-ene VPA.[1][2][3] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the protection of the environment.
I. Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1][2] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat or apron is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[2][4]
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid direct contact with the chemical, including inhalation of any vapors.[4]
-
Do not eat, drink, or smoke in areas where this chemical is being handled.[4]
-
Wash hands thoroughly after handling.[4]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and absorbent pads, in a designated and compatible waste container.
-
The container must be clearly and accurately labeled as "Hazardous Waste: this compound".
-
Ensure the container is kept securely sealed when not in use.[4]
-
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert, absorbent material such as sand, diatomite, or universal binders.[1][5]
-
Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so. While neutralization is a common method for simple carboxylic acids, it is not recommended for this compound due to its hazardous nature.
-
III. Data Summary for Disposal
| Parameter | Guideline | Source |
| Disposal Method | Collection in a labeled, sealed container for pickup by a licensed waste disposal company. | [2][4][6] |
| Drain Disposal | Strictly prohibited. | [1][4][5] |
| Trash Disposal | Strictly prohibited. | [4] |
| Spill Cleanup | Absorb with inert material (sand, diatomite, etc.) and collect for hazardous waste disposal. | [1][5][7] |
| Regulatory Compliance | Must adhere to all local, state, and federal hazardous waste regulations. | [2][5][6] |
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Propyl-4-pentenoic acid
Essential Safety and Handling Guide for 2-Propyl-4-pentenoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 4-en-VPA) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this hazardous chemical.
Chemical Hazard and Toxicity
This compound is classified as a hazardous substance. It is toxic if swallowed and can cause severe skin burns and eye damage.[1] It may also be corrosive to metals. This compound is a metabolite of Valproic Acid and is noted for its potential neuroteratogenicity.[2][3] It is moderately toxic by intraperitoneal and intravenous routes.[4] When heated to decomposition, it can emit acrid smoke and irritating vapors.[4]
Quantitative Data Summary
Due to a lack of specific quantitative data for this compound, the following table includes general hazard classifications and glove compatibility information for organic acids. Researchers should treat this data as a guideline and exercise caution.
| Parameter | Value / Classification | Notes |
| GHS Classification | Acute Toxicity, Oral (Category 3)[4] | Toxic if swallowed. |
| Skin Corrosion/Irritation (Category 1A, 1B, 1C)[1] | Causes severe skin burns and eye damage. | |
| Corrosive to Metals (Category 1)[1] | May be corrosive to metals. | |
| Glove Material | Breakthrough Time Rating | Recommendations |
| Butyl Rubber | Excellent (> 8 hours)[5][6][7] | Recommended for extended contact. |
| Neoprene | Good (> 4 hours)[5][6][7] | Suitable for extended contact.[8][9][10][11][12] |
| Nitrile Rubber | Fair to Poor (< 1 to > 1 hour)[13] | Recommended for splash protection only; not for immersion or extended contact. |
Note: Breakthrough times are general and can be affected by glove thickness, chemical concentration, temperature, and potential for abrasion.[5][6] Always inspect gloves for damage before use.
Operational Plan for Safe Handling
Adherence to the following step-by-step protocol is critical for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this chemical must occur within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition. This includes:
-
Eye and Face Protection: Tight-sealing safety goggles and a face shield.
-
Hand Protection: Butyl or neoprene gloves for extended contact. For incidental contact, nitrile gloves may be used, but must be changed immediately upon contamination.
-
Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes. For tasks with a high risk of splashing, a chemical-resistant apron is also required.
-
-
Prepare Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational. Have a spill kit readily available that contains appropriate absorbent materials.
2. Handling Procedure:
-
Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container is compromised.
-
Dispensing: Handle the chemical in the smallest quantities necessary for the experiment.
-
Dilution: If dilution is required, always add the acid slowly to the diluent (e.g., water) while stirring. Never add water to the acid, as this can cause a violent exothermic reaction and splashing.
-
Avoid Contamination: Do not allow the chemical to come into contact with incompatible materials. Store it away from bases, oxidizing agents, and reducing agents.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area in the fume hood after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Corrosive").
-
Solid Waste: Any solid waste, such as contaminated gloves, paper towels, or absorbent materials from a spill, must also be placed in a designated hazardous waste container.
2. Waste Storage:
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Store the waste away from incompatible materials, particularly bases.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. uwyo.edu [uwyo.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. scribd.com [scribd.com]
- 8. store.proof33.com [store.proof33.com]
- 9. thomassci.com [thomassci.com]
- 10. gloves.com [gloves.com]
- 11. rainbowtech.net [rainbowtech.net]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
